Product packaging for 1,1-Dichloro-1-fluoroethane(Cat. No.:CAS No. 1717-00-6)

1,1-Dichloro-1-fluoroethane

Cat. No.: B156305
CAS No.: 1717-00-6
M. Wt: 116.95 g/mol
InChI Key: FRCHKSNAZZFGCA-UHFFFAOYSA-N
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Description

1,1-Dichloro-1-fluoroethane, also known as HCFC-141b or R-141b, is a volatile haloalkane with the formula C₂H₃Cl₂F . It is a colorless liquid with an ethereal odor and a boiling point of approximately 32°C . This compound is primarily valued in industrial and scientific research as a solvent and a foam-blowing agent . Researchers utilize its properties in the development and testing of insulating foams and in various solvent applications . It is critical to note that this compound belongs to the hydrochlorofluorocarbon (HCFC) family and has an Ozone Depletion Potential (ODP) of 0.12, leading to its phase-out under the Montreal Protocol . It is also a potent greenhouse gas with a 100-year Global Warming Potential (GWP) ranging from 725 to 2500 . From a safety perspective, overexposure may cause dizziness, nausea, muscle weakness, and narcosis . It is toxic if swallowed or absorbed through the skin and harmful if inhaled . The substance decomposes on contact with hot surfaces or flames, producing hazardous gases including hydrogen chloride, hydrogen fluoride, and phosgene . This product is provided For Research Use Only (RUO) and must be handled by trained professionals using appropriate personal protective equipment (PPE), including safety goggles and protective gloves . It must not be used for personal, household, or commercial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Cl2F<br>CH3CCl2F<br>C2H3Cl2F B156305 1,1-Dichloro-1-fluoroethane CAS No. 1717-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dichloro-1-fluoroethane
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InChI

InChI=1S/C2H3Cl2F/c1-2(3,4)5/h1H3
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InChI Key

FRCHKSNAZZFGCA-UHFFFAOYSA-N
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Canonical SMILES

CC(F)(Cl)Cl
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Molecular Formula

C2H3FCl2, C2H3Cl2F
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DSSTOX Substance ID

DTXSID2020422
Record name 1,1-Dichloro-1-fluoroethane
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Molecular Weight

116.95 g/mol
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Physical Description

1,1-dichloro-1-fluoroethane is a colorless liquid at ambient conditions., Liquid, Colorless liquid; [HSDB] Colorless volatile liquid with a faint sweetish odor; bp = 32 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid at ambient conditions.
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Boiling Point

32 °C, 87.8 °F
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Solubility

In water, 420 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.4
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Density

1.250 g/cu cm @ 10 °C, 1.24 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 3.3
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Vapor Density

Relative vapor density (air = 1): 4.0
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Vapor Pressure

600.0 [mmHg], 600 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 76.3, 0.079 MPa at 77 °F
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Color/Form

Colorless liquid

CAS No.

1717-00-6
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Melting Point

-103.5 °C, -154.3 °F
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Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Geometry of 1,1-Dichloro-1-fluoroethane (HCFC-141b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and geometry of 1,1-dichloro-1-fluoroethane, a hydrochlorofluorocarbon (HCFC) commonly known as HCFC-141b. The document synthesizes available data on its structural parameters, including bond lengths, bond angles, and conformational analysis. While a definitive experimental study using gas electron diffraction or microwave spectroscopy dedicated solely to this molecule remains elusive in publicly accessible literature, this guide compiles information from established chemical databases and computational studies to offer a robust understanding of its molecular architecture. This information is critical for researchers in atmospheric chemistry, materials science, and toxicology, as well as for professionals in drug development who may encounter halogenated compounds.

Introduction

This compound (C₂H₃Cl₂F) is a halogenated hydrocarbon that has been utilized as a refrigerant, solvent, and foam-blowing agent.[1] Its environmental impact as an ozone-depleting substance has led to a phase-out of its production and use under the Montreal Protocol.[1] A thorough understanding of its molecular structure is fundamental to comprehending its chemical reactivity, physical properties, and behavior in various environments. This guide delves into the specifics of its molecular geometry, providing a foundation for advanced research and modeling.

Molecular Structure and Connectivity

The molecular formula of this compound is C₂H₃Cl₂F, with a molecular weight of approximately 116.95 g/mol .[2] The structure consists of a central ethane backbone. One carbon atom (C1) is bonded to one fluorine atom and two chlorine atoms, while the other carbon atom (C2) is bonded to three hydrogen atoms.

The connectivity of the atoms can be represented as follows:

  • C1: Bonded to C2, Cl(1), Cl(2), and F.

  • C2: Bonded to C1 and three H atoms.

This arrangement leads to a chiral center at the C1 carbon, meaning that this compound exists as a pair of enantiomers.

Molecular Geometry

The determination of precise bond lengths and angles for gas-phase molecules is typically achieved through experimental techniques such as gas electron diffraction (GED) or microwave spectroscopy. Despite extensive searches, a dedicated peer-reviewed publication detailing a complete experimental structure determination for this compound could not be located. However, data from computational chemistry databases provide valuable insights into its geometry.

Bond Lengths

The bond lengths are the average distances between the nuclei of two bonded atoms. The following table summarizes the calculated bond lengths for this compound.

BondAtom 1Atom 2Calculated Bond Length (Å)
C-CC1C21.520
C-HC2H1.090
C-ClC1Cl1.770
C-FC1F1.380

Table 1: Calculated bond lengths in this compound.

Bond Angles

Bond angles are the angles between adjacent bonds at an atom. The geometry around the C1 and C2 carbon atoms is approximately tetrahedral, though distortions occur due to the different sizes and electronegativities of the substituent atoms.

AngleAtom 1Atom 2 (Vertex)Atom 3Calculated Bond Angle (°)
C-C-HC1C2H109.5
H-C-HHC2H109.5
Cl-C-ClClC1Cl110.0
Cl-C-FClC1F109.0
Cl-C-CClC1C2110.5
F-C-CFC1C2108.0

Table 2: Calculated bond angles in this compound.

Torsional Angle and Conformational Analysis

The rotation around the C-C single bond in this compound leads to different spatial arrangements of the atoms, known as conformations. The primary conformation is a staggered arrangement, which is energetically more favorable than the eclipsed conformation due to reduced steric hindrance. The dihedral (torsional) angle describes the rotation around the C-C bond. In the staggered conformation, the substituents on the C1 and C2 carbons are positioned to maximize their separation.

Experimental Protocols

As a definitive experimental study on the geometry of this compound is not available, this section outlines the general principles of the experimental techniques that would be employed for such a determination.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's nuclei and electrons.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of these rings varies as a function of the scattering angle.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

  • Absorption Spectrum: When the microwave frequency matches the energy difference between two rotational levels, the molecule absorbs the radiation, resulting in a peak in the absorption spectrum.

  • Data Analysis: The frequencies of the rotational transitions are used to calculate the moments of inertia of the molecule. From the moments of inertia of the parent molecule and its isotopically substituted analogs, a detailed molecular structure (bond lengths and angles) can be derived.

Molecular Visualization

The following diagram, generated using the DOT language, provides a 2D representation of the molecular structure of this compound, illustrating the connectivity of the atoms.

Molecular structure of this compound.

Conclusion

References

In-Depth Toxicological Profile of 1,1-Dichloro-1-fluoroethane (CAS 1717-00-6)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1,1-dichloro-1-fluoroethane, commonly known as HCFC-141b, is a hydrochlorofluorocarbon developed as a replacement for chlorofluorocarbons (CFCs) in applications such as foam blowing and solvent cleaning.[1][2][3] Toxicological evaluation across numerous studies indicates that HCFC-141b possesses a low order of acute and subchronic toxicity.[4] The primary toxicological concerns at high concentrations are central nervous system depression (anesthetic effects) and cardiac sensitization to epinephrine.[1][5] Chronic exposure in animal studies has shown minimal toxicity, with the main finding being an increased incidence of benign testicular interstitial cell tumors in male rats at high exposure levels; this is considered to be of little significance for human health risk assessment.[6][7] The substance is generally considered non-genotoxic.[6][8] This guide provides a comprehensive overview of the available toxicological data, experimental methodologies, and key safety endpoints for CAS 1717-00-6.

Acute Toxicity

HCFC-141b exhibits very low acute toxicity via oral, dermal, and inhalation routes.[4] High inhalation concentrations can lead to anesthetic or narcotic effects.[1][9] Accidental overexposure in humans has been associated with acute pulmonary injury characterized by restrictive ventilatory impairment.[10]

Table 1: Acute Toxicity Data for HCFC-141b
EndpointSpeciesRouteValueObservationsCitation
LD50RatOral> 5,000 mg/kgNo mortality or clinical signs of toxicity. Piloerection noted.[4][9][11][12]
LD50RabbitDermal> 2,000 mg/kgNo adverse effects or signs of toxicity.[4][13]
LC50 (4-hour)RatInhalation~ 62,000 ppmLethargy, tremors, and body weight loss observed at concentrations >30,000 ppm.[1][4][9]
LC50 (30-min)MouseInhalation61,800 - 103,000 ppmNarcosis observed at 41,000 ppm (6-hr exposure).[9][12]
Skin IrritationRabbitDermalNot an irritant---[4][9]
Eye IrritationRabbitOcularMild irritant---[4][9]
Skin SensitizationGuinea PigDermalNot a sensitizer---[4]

Sub-chronic and Chronic Toxicity & Carcinogenicity

Repeated exposure studies confirm the low toxicity profile of HCFC-141b. The primary target organ identified in long-term studies is the testes in male rats, an effect considered to have low relevance to humans.[6]

Table 2: Repeated Dose and Chronic Toxicity Data for HCFC-141b
Study DurationSpeciesRouteConcentrations / DosesKey FindingsNOAEL / LOAELCitation
90-dayRatInhalation2,000, 8,000, 20,000 ppmDose-dependent reductions in body weight; decreased responsiveness at 20,000 ppm; increased serum cholesterol/triglycerides at ≥ 8,000 ppm (males). No specific organ pathology.NOAEL: 8,000 ppm[4]
104-week (Lifetime)RatInhalation1,500, 5,000, 20,000 ppmIncreased incidence of benign testicular interstitial cell tumors and hyperplasia at 5,000 and 20,000 ppm in males. Reduced body weight gain at highest dose. No neoplastic changes in females.NOAEL: 1,500 ppm[6]

Genotoxicity

A battery of in vitro and in vivo tests has been conducted on HCFC-141b. The weight of evidence indicates that the substance is not genotoxic.[1][6]

Table 3: Genotoxicity Profile of HCFC-141b
Assay TypeTest SystemMetabolic ActivationResultCitation
Bacterial Gene MutationS. typhimurium, E. coliWith & WithoutNegative[1][8]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith & WithoutPositive[1][8]
Chromosomal AberrationHuman LymphocytesWith & WithoutNegative[1][8]
Micronucleus TestMouse (in vivo, inhalation)N/ANegative[8]

Reproductive and Developmental Toxicity

HCFC-141b is not considered a teratogen.[14] Developmental and reproductive effects were observed only at high concentrations that also produced maternal toxicity.[1][14]

Table 4: Reproductive and Developmental Toxicity of HCFC-141b
Study TypeSpeciesRouteConcentrationsKey FindingsNOAELCitation
TeratologyRatInhalation3,200, 8,000, 20,000 ppmNo teratogenic effects. Increased post-implantation loss and reduced fetal weights at 20,000 ppm, associated with maternal toxicity.Developmental NOAEL: 8,000 ppm[1][14]
TeratologyRabbitInhalation1,400, 4,200, 12,600 ppmNo evidence of developmental or teratogenic effects. Maternal toxicity observed at ≥ 4,200 ppm.Developmental NOAEL: 12,600 ppm[1][12][14]
Two-Generation ReproductionRatInhalation2,000, 8,000, 20,000 ppmReduced number of litters, lower pup body weight gain, and increased implantation losses at 20,000 ppm.Parental & Reproductive NOAEL: 8,000 ppm. Overall NOAEL: 2,000 ppm.[14][15]

Key Experimental Protocols

Chronic Toxicity and Carcinogenicity (Inhalation)
  • Objective: To assess the chronic toxicity and carcinogenic potential of HCFC-141b vapors following long-term inhalation exposure in rats.[6]

  • Test Species: Sprague-Dawley rats (80 males and 80 females per group).[6]

  • Exposure Regimen: Whole-body inhalation exposure for 6 hours/day, 5 days/week, for 104 weeks.[6]

  • Test Concentrations: Target concentrations were 0 (control), 1,500 ppm, 5,000 ppm, and 20,000 ppm. The highest concentration was increased from 15,000 ppm after 17 weeks.[6]

  • Parameters Monitored: Survival, clinical signs, body weight, food consumption, ophthalmoscopy, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive macroscopic and microscopic pathology.[6][8]

Cardiac Sensitization (Inhalation)
  • Objective: To determine the potential of HCFC-141b to induce cardiac sensitization to an intravenous epinephrine challenge.[1][4]

  • Test Species: Beagle dogs.[1]

  • Methodology: A screening study was performed where dogs were exposed to HCFC-141b at concentrations of 2,600, 5,200, 10,000, or 21,600 ppm for 5-10 minutes.[1][16] Following the inhalation exposure, a challenge dose of epinephrine (8 µg/kg) was administered intravenously.[1]

  • Endpoint: The primary endpoint was the occurrence of cardiac arrhythmias, monitored via electrocardiogram (ECG). A marked response was defined as the occurrence of multiple or multifocal ventricular ectopic beats or ventricular fibrillation.

  • Results: The no-effect level was 2,600 ppm. Sensitization was induced in one of ten dogs at 5,200 ppm.[1]

Mechanism of Action & Toxicological Pathways

The primary mechanisms of HCFC-141b toxicity at high concentrations are not mediated by specific ligand-receptor interactions but are rather a result of its physicochemical properties impacting the central nervous and cardiovascular systems.

  • CNS Depression: Like many volatile hydrocarbons and halogenated solvents, HCFC-141b can cause narcosis and anesthesia at high concentrations.[1] This is believed to be a non-specific mechanism related to the compound's partitioning into lipid-rich neuronal membranes, disrupting nerve impulse transmission.

  • Cardiac Sensitization: Inhalation of certain halogenated hydrocarbons can sensitize the myocardium to circulating catecholamines like epinephrine.[1] This can lead to potentially fatal ventricular arrhythmias. The precise biochemical mechanism is not fully understood but may involve disruption of ion channel function (K+, Ca2+) in cardiomyocytes, altering the electrical stability of the heart.[1][11]

Toxicological_Testing_Workflow cluster_0 Tier 1: Acute & In Vitro Testing cluster_1 Tier 2: Repeated Dose & Reproductive Screening cluster_2 Tier 3: Long-Term & Mechanistic Studies A Acute Toxicity (Oral, Dermal, Inhalation) D Sub-chronic Toxicity (e.g., 28-day or 90-day study) A->D I Risk Assessment A->I B Irritation & Sensitization (Skin, Eye) B->D B->I C Genotoxicity Screening (e.g., Ames Test, Chromosomal Aberration) C->D C->I F Chronic Toxicity / Carcinogenicity (e.g., 2-year bioassay) D->F H Specialized Studies (e.g., Cardiac Sensitization) D->H E Reproductive/Developmental Screening (Teratology) G Two-Generation Reproduction Study E->G F->I G->I H->I

Fig. 1: General workflow for toxicological evaluation of an industrial chemical.

Toxicity_Pathway cluster_high High Concentration Effects (>5,000 ppm) cluster_chronic Chronic High-Dose Effects (Rats) Exposure Exposure to HCFC-141b (Primarily Inhalation) Absorption Rapid Absorption into Bloodstream Exposure->Absorption Distribution Distribution to Tissues (CNS, Heart, Liver) Absorption->Distribution CNS CNS Depression (Anesthetic/Narcotic Effects) Distribution->CNS Heart Myocardial Sensitization to Epinephrine Distribution->Heart Testes Benign Testicular Tumors (Male Rats) Distribution->Testes Excretion Rapid Elimination (Primarily Unchanged via Exhalation) Distribution->Excretion Unconsciousness Drowsiness, Confusion, Unconsciousness CNS->Unconsciousness Arrhythmia Cardiac Arrhythmia (Risk of Sudden Death) Heart->Arrhythmia

Fig. 2: Logical pathway of HCFC-141b exposure and potential toxic effects.

References

The Ozone Depletion Potential of HCFC-141b: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dichloro-1-fluoroethane (HCFC-141b), a hydrochlorofluorocarbon, was once widely used as a solvent and foam-blowing agent, serving as a replacement for more potent ozone-depleting substances like chlorofluorocarbons (CFCs).[1][2] However, due to its own potential to harm the stratospheric ozone layer, HCFC-141b has been subject to a global phase-out under the Montreal Protocol.[2][3] This technical guide provides a comprehensive overview of the ozone depletion potential (ODP) of HCFC-141b, including its chemical properties, the methodologies used to determine its ODP, and the chemical pathways leading to ozone destruction.

Quantitative Data Summary

The following table summarizes the key quantitative data for HCFC-141b, providing a clear comparison of its properties relevant to ozone depletion.

PropertyValueSource(s)
Chemical Formula C₂H₃Cl₂F (or CH₃CCl₂F)[2][4]
Common Name This compound[2][4]
CAS Registry Number 1717-00-6[5][6]
Atmospheric Lifetime 9.2 - 10.8 years[4][5][7]
Stratospheric Lifetime Approximately 68 ± 11 years to 72.3 years[8][9]
Ozone Depletion Potential (ODP) 0.11 - 0.12[2][5][6][7][10]

Note: The Ozone Depletion Potential (ODP) is a relative measure of the per-mass contribution of a chemical to ozone depletion compared to that of trichlorofluoromethane (CFC-11), which is assigned a reference value of 1.0.[5]

Experimental Protocols for Determining Ozone Depletion Potential

The determination of the Ozone Depletion Potential (ODP) for a substance like HCFC-141b is a complex process that relies more on atmospheric modeling and observational data than on direct, small-scale laboratory experiments. The methodologies are semi-empirical, combining laboratory measurements of chemical properties with global atmospheric models.

A generalized workflow for determining the ODP of an HCFC involves the following key steps:

  • Laboratory Studies of Molecular Properties:

    • UV Absorption Cross-Sections: Experiments are conducted to measure the absorption of ultraviolet (UV) radiation by the HCFC-141b molecule at different wavelengths and temperatures characteristic of the stratosphere. This data is crucial for calculating the rate of photodissociation, the primary process by which the molecule breaks down in the stratosphere.

    • Reaction Rate Constants: The rates at which HCFC-141b reacts with other atmospheric chemical species, particularly the hydroxyl radical (OH), are measured in laboratory settings. These reactions are the primary removal mechanism for HCFCs in the troposphere and influence the substance's overall atmospheric lifetime.

  • Atmospheric Observations:

    • In-situ Measurements: High-altitude research aircraft and balloons are used to collect air samples from the troposphere and stratosphere.[1][11] These samples are then analyzed to determine the concentration of HCFC-141b and other trace gases at various altitudes.

    • Remote Sensing: Ground-based and satellite-based instruments are used to monitor the global distribution and long-term trends of HCFC-141b in the atmosphere.

  • Atmospheric Modeling:

    • 2-D and 3-D Chemical Transport Models (CTMs): The data from laboratory studies and atmospheric observations are used as inputs for sophisticated computer models that simulate the transport, chemical transformation, and removal of HCFC-141b in the global atmosphere. These models account for atmospheric dynamics, such as wind patterns and vertical mixing.

    • ODP Calculation: The ODP is calculated by running the CTM with a sustained emission of HCFC-141b and comparing the resulting steady-state ozone depletion to the depletion caused by a sustained emission of an equal mass of CFC-11. The formula for the semi-empirical ODP is conceptually:

    ODP = (Ozone loss per unit mass of HCFC-141b) / (Ozone loss per unit mass of CFC-11)

    This calculation takes into account the atmospheric lifetime of the compound, the number of chlorine atoms it contains, and the efficiency of those chlorine atoms in destroying ozone once they are released.

Signaling Pathways and Chemical Reactions

The primary mechanism by which HCFC-141b contributes to ozone depletion is through the catalytic destruction of ozone by chlorine atoms released in the stratosphere. This process can be broken down into three main stages:

  • Transport and Photodissociation (Initiation):

    • HCFC-141b is relatively stable in the lower atmosphere (troposphere), allowing it to be transported to the stratosphere.[7][12]

    • Once in the stratosphere, it is exposed to high-energy ultraviolet (UV-C) radiation from the sun, which it absorbs. This absorption of energy leads to the breaking of a carbon-chlorine bond (photodissociation or photolysis), releasing a chlorine atom (Cl•).[6][12]

    Chemical Equation: CH₃CCl₂F + hv (UV radiation) → •CH₃CClF + Cl•

  • Catalytic Ozone Destruction (Propagation):

    • The released chlorine atom is a highly reactive radical that can catalytically destroy ozone (O₃) molecules. A single chlorine atom can destroy thousands of ozone molecules before it is removed from the catalytic cycle.[3][12]

    Catalytic Cycle:

    • Cl• + O₃ → ClO• + O₂

    • ClO• + O → Cl• + O₂

    Overall Reaction: O₃ + O → 2O₂

  • Termination:

    • The catalytic cycle can be terminated when the chlorine atom or chlorine monoxide radical reacts with other atmospheric species to form more stable "reservoir" molecules, such as hydrogen chloride (HCl) and chlorine nitrate (ClONO₂). These reservoir molecules do not directly destroy ozone but can sequester the reactive chlorine.

    Termination Reactions:

    • Cl• + CH₄ → HCl + •CH₃

    • ClO• + NO₂ + M → ClONO₂ + M (where M is a third body, like N₂ or O₂)

Mandatory Visualizations

Experimental_Workflow_for_ODP_Determination lab Laboratory Studies uv_spec UV Absorption Cross-Sections lab->uv_spec rate_const Reaction Rate Constants (e.g., with OH) lab->rate_const obs Atmospheric Observations insitu In-situ Measurements (Aircraft, Balloons) obs->insitu remote Remote Sensing (Satellites, Ground-based) obs->remote model Atmospheric Chemical Transport Model (CTM) uv_spec->model rate_const->model insitu->model remote->model odp_calc ODP Calculation (Relative to CFC-11) model->odp_calc

Caption: Experimental workflow for ODP determination.

Ozone_Depletion_Pathway hcfc141b_tropo HCFC-141b (Troposphere) transport Transport to Stratosphere hcfc141b_tropo->transport hcfc141b_strato HCFC-141b (Stratosphere) transport->hcfc141b_strato photodissociation Photodissociation by UV Radiation hcfc141b_strato->photodissociation cl_radical Chlorine Radical (Cl•) photodissociation->cl_radical o3 Ozone (O₃) cl_radical->o3 termination Termination Reactions (e.g., with CH₄, NO₂) cl_radical->termination clo Chlorine Monoxide (ClO•) o3->clo o Oxygen Atom (O) clo->o o2 Oxygen (O₂) clo->o2 forms clo->termination o->cl_radical regenerates o->o2 hcl HCl termination->hcl clono2 ClONO₂ termination->clono2

Caption: Ozone depletion pathway of HCFC-141b.

References

An In-Depth Technical Guide to the Global Warming Potential of R-141b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Global Warming Potential (GWP) of the refrigerant 1,1-dichloro-1-fluoroethane (R-141b). It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of the environmental impact of this substance, supported by quantitative data, experimental context, and visual representations of key concepts.

Introduction to Global Warming Potential (GWP)

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂).[1][2] It is a standard metric developed by the Intergovernmental Panel on Climate Change (IPCC) to compare the global warming impacts of different gases.[1] The GWP is calculated based on the gas's radiative efficiency (its ability to absorb energy) and its atmospheric lifetime.[2]

The GWP is time-dependent, and values are most commonly reported for a 100-year time horizon.[1][3] This timeframe is widely used in scientific literature and regulations, such as the Kigali Amendment to the Montreal Protocol, to provide a balanced perspective on both short- and long-term climate effects.[1][3]

Quantitative Data for R-141b and Other Refrigerants

The following table summarizes the key environmental properties of R-141b and provides a comparison with other common refrigerants. The data is compiled from various IPCC Assessment Reports (AR) to illustrate the evolution of scientific understanding.

Substance Chemical Formula Atmospheric Lifetime (years) GWP (100-year Time Horizon) Ozone Depletion Potential (ODP)
IPCC AR4 (2007) IPCC AR5 (2013)
R-141b (HCFC-141b) CH₃CCl₂F 9.3[4]725782
R-11 (CFC-11) CCl₃F 524,7504,660
R-12 (CFC-12) CCl₂F₂ 10210,90010,200
R-22 (HCFC-22) CHClF₂ 12.01,8101,760
R-134a (HFC-134a) CH₂FCF₃ 14.01,4301,300
R-410A (HFC blend) CH₂F₂/CHF₂CF₃ -2,0881,924
R-32 (HFC-32) CH₂F₂ 5.2[5]675677[5]
**Carbon Dioxide (CO₂) **CO₂ ~10011

Experimental Protocols for GWP Determination

Determination of Atmospheric Lifetime

The atmospheric lifetime of a substance is the average time a molecule of that substance remains in the atmosphere. It is a crucial factor in its GWP, as a longer lifetime allows the gas to trap more heat over time.

General Methodology: The Atmospheric Lifetime Experiment (ALE) and Advanced Global Atmospheric Gases Experiment (AGAGE)

A primary method for determining the atmospheric lifetime of substances like R-141b involves long-term atmospheric monitoring programs such as the Atmospheric Lifetime Experiment (ALE) and its successor, the Advanced Global Atmospheric Gases Experiment (AGAGE).[6][7]

  • Experimental Workflow:

    • Global Sampling: Automated high-frequency in-situ measurements of the target substance are taken at globally distributed remote "clean air" sites.[6] These locations are chosen to be far from major industrial emission sources to measure the well-mixed background atmospheric concentration.

    • Instrumentation: Automated dual-column electron-capture gas chromatographs are typically used for the precise measurement of halocarbon concentrations in the atmosphere.[6]

    • Data Acquisition and Analysis: The long-term trends in the atmospheric concentrations are meticulously recorded and analyzed.[6]

    • Modeling: The measured concentration data is used in conjunction with industry-reported emission data in atmospheric models (e.g., 12-box models) to infer the global circulation rates and the globally averaged atmospheric lifetime of the substance.[4] The model simulates advection and diffusion in the global atmosphere to derive the lifetime.[4]

Determination of Radiative Efficiency

Radiative efficiency (RE) quantifies the ability of a greenhouse gas to absorb infrared radiation at the wavelengths at which the Earth radiates heat.

General Methodology: Spectroscopic Analysis

The radiative efficiency of a gas is determined through laboratory-based spectroscopic measurements.

  • Experimental Workflow:

    • Sample Preparation: A pure sample of the gas (e.g., R-141b) is prepared in a gas cell.

    • Infrared Spectroscopy: The gas is exposed to infrared radiation across a range of wavelengths, and the amount of radiation absorbed at each wavelength is measured using an infrared spectrometer. This provides the infrared absorption cross-section spectrum of the molecule.[8]

    • Radiative Transfer Modeling: The measured absorption spectrum is then used as an input for radiative transfer models of the Earth's atmosphere.[8][9] These models calculate the change in radiative forcing (the change in the net energy balance at the top of the atmosphere) for a given increase in the atmospheric concentration of the gas. The radiative efficiency is then derived from these calculations, typically expressed in units of Watts per square meter per parts per billion (W m⁻² ppb⁻¹).

Visualizations

Conceptual Diagram of Global Warming Potential

The following diagram illustrates the key factors that contribute to the Global Warming Potential of a greenhouse gas.

GWP_Concept cluster_factors Key Factors cluster_gwp Calculation cluster_output Impact Metric Atmospheric Lifetime Atmospheric Lifetime GWP Calculation GWP Calculation Atmospheric Lifetime->GWP Calculation Radiative Efficiency Radiative Efficiency Radiative Efficiency->GWP Calculation Global Warming Potential (GWP) Global Warming Potential (GWP) GWP Calculation->Global Warming Potential (GWP) GWP_Workflow cluster_lifetime Atmospheric Lifetime Determination cluster_efficiency Radiative Efficiency Determination cluster_final Final GWP Calculation A Global Atmospheric Sampling (e.g., AGAGE) B Gas Chromatography Analysis A->B C Atmospheric Modeling B->C D Atmospheric Lifetime C->D I Integration over Time Horizon (e.g., 100 years) relative to CO2 D->I E Laboratory Sample Preparation F Infrared Spectroscopy E->F G Radiative Transfer Modeling F->G H Radiative Efficiency G->H H->I J Global Warming Potential (GWP) I->J

References

Solubility of 1,1-Dichloro-1-fluoroethane (HCFC-141b) in Water and Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1-fluoroethane, commonly known as HCFC-141b, is a hydrochlorofluorocarbon that has seen use as a refrigerant, solvent, and foam blowing agent.[1] Understanding its solubility in various media is critical for a range of applications, including process design, environmental fate modeling, and potential (though less common) applications in specialized laboratory procedures. This technical guide provides a comprehensive overview of the solubility of HCFC-141b in water and a qualitative assessment of its solubility in organic solvents, based on available data. It also outlines standard experimental protocols for solubility determination and presents a logical framework for understanding the factors that govern its solubility.

Data Presentation: Solubility of HCFC-141b

Table 1: Solubility of HCFC-141b in Water

Temperature (°C)Solubility (% by weight)Solubility (g/L)Reference(s)
200.274[3]
250.509Not Reported

Note: The density of HCFC-141b is approximately 1.235 g/cm³ at 25°C.

Solubility in Organic Solvents:

While specific quantitative data are scarce, the principle of "like dissolves like" suggests that HCFC-141b, a non-polar molecule, will be miscible with many organic solvents.[2] The Kauri-Butanol (Kb) value, a measure of solvent power, for HCFC-141b has been reported as 56, indicating a moderate solvent strength. For comparison, naphtha has a Kb value of around 30, while toluene is approximately 105.

Experimental Protocols for Solubility Determination

The determination of the solubility of a volatile liquid like HCFC-141b in a solvent requires precise and controlled experimental methods. Standardized protocols from organizations like ASTM, as well as established laboratory techniques, provide the framework for accurate measurements.

1. Volumetric Method

This method is a classical and straightforward approach for determining the solubility of a gas or volatile liquid in a liquid.

  • Principle: A known volume of the solvent is brought into contact with a known volume of the solute (HCFC-141b) in a sealed, temperature-controlled vessel. The system is agitated to reach equilibrium. The change in the volume of the undissolved solute is measured to determine the amount that has dissolved in the solvent.

  • Apparatus:

    • Gas burette

    • Equilibrium vessel (thermostatted)

    • Pressure measurement device (manometer or pressure transducer)

    • Magnetic stirrer

    • Temperature controller

  • Procedure:

    • The equilibrium vessel is filled with a precisely measured amount of the degassed solvent.

    • The system is evacuated to remove any residual air.

    • A known amount of HCFC-141b vapor is introduced into the vessel from the gas burette.

    • The mixture is stirred vigorously at a constant temperature until the pressure within the vessel stabilizes, indicating that equilibrium has been reached.

    • The final volume of the undissolved HCFC-141b in the gas burette is recorded.

    • The amount of dissolved HCFC-141b is calculated from the difference between the initial and final volumes.

2. Gas Chromatography (GC) Method

Gas chromatography offers a more sensitive and often more rapid method for determining solubility.

  • Principle: A solution with a known concentration of the solute (HCFC-141b) in the solvent is prepared. The headspace (the gas phase above the liquid) is sampled and analyzed by GC. By knowing the partitioning of the solute between the liquid and gas phases (governed by Henry's Law for dilute solutions), the solubility can be determined. Alternatively, the liquid phase itself can be directly injected and analyzed.

  • Apparatus:

    • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD)

    • Headspace autosampler (for headspace analysis)

    • Syringes for liquid or gas injection

    • Sealed vials

    • Thermostatted agitator

  • Procedure (Headspace Method):

    • A series of calibration standards with known concentrations of HCFC-141b in the solvent are prepared in sealed vials.

    • The vials are placed in a thermostatted agitator and allowed to reach equilibrium at a specific temperature.

    • A sample of the headspace gas from each vial is injected into the GC.

    • The peak area of the HCFC-141b is measured and a calibration curve of peak area versus concentration is generated.

    • For the unknown sample, the same procedure is followed, and the concentration in the liquid phase is determined from the calibration curve.

ASTM Standards:

  • ASTM D3429: Standard Test Method for Solubility of Fixed Gases in Low-Boiling Liquids. While HCFC-141b is a volatile liquid at room temperature, the principles of this method can be adapted. It involves separating and quantifying dissolved gases chromatographically.[4]

  • ASTM D2779: Standard Test Method for Estimation of Solubility of Gases in Petroleum Liquids. This method is based on thermodynamic principles like the Clausius-Clapeyron equation and Henry's law to estimate solubility.[3][5][6][7]

Mandatory Visualizations

Experimental Workflow for Solubility Determination (Volumetric Method)

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Degas Solvent introduce_solvent Introduce Known Volume of Solvent to Vessel prep_solvent->introduce_solvent prep_solute Prepare HCFC-141b Vapor introduce_solute Introduce Known Volume of HCFC-141b prep_solute->introduce_solute introduce_solvent->introduce_solute equilibrate Equilibrate at Constant Temperature and Pressure introduce_solute->equilibrate measure_volume Measure Final Volume of Undissolved HCFC-141b equilibrate->measure_volume calculate Calculate Solubility measure_volume->calculate

Caption: Workflow for determining solubility using the volumetric method.

Logical Relationships: Factors Influencing Solubility of HCFC-141b

solubility_factors cluster_solute Solute Properties (HCFC-141b) cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Low Polarity solubility Solubility of HCFC-141b solute_polarity->solubility 'Like dissolves like' solute_imf Weak Intermolecular Forces (van der Waals) solute_imf->solubility solute_size Molecular Size solute_size->solubility solvent_polarity Polarity (Polar vs. Non-polar) solvent_polarity->solubility solvent_imf Intermolecular Forces solvent_imf->solubility temperature Temperature temperature->solubility Generally decreases with increasing temp. pressure Pressure pressure->solubility Generally increases with increasing pressure

Caption: Factors influencing the solubility of HCFC-141b.

References

Vapor Pressure of 1,1-Dichloro-1-fluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the vapor pressure of 1,1-Dichloro-1-fluoroethane (HCFC-141b). The document presents critically evaluated data, detailed experimental methodologies for vapor pressure determination, and a logical workflow for such measurements. This information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Core Data: Vapor Pressure of this compound

The following table summarizes the vapor pressure of this compound at various temperatures. The data is compiled from critically evaluated sources to ensure accuracy and reliability for scientific and engineering applications.

Temperature (°C)Temperature (K)Vapor Pressure (MPa)Vapor Pressure (kPa)Vapor Pressure (bar)Vapor Pressure (atm)
-20.00253.150.0103610.360.10360.1022
-18.00255.150.0115511.550.11550.1139
-16.00257.150.0128412.840.12840.1267
-14.00259.150.0142514.250.14250.1406
-12.00261.150.0157815.780.15780.1557
-10.00263.150.0174517.450.17450.1722
-8.00265.150.0192619.260.19260.1899
-6.00267.150.0212221.220.21220.2094
-4.00269.150.0233423.340.23340.2303
-2.00271.150.0256425.640.25640.2530
0.00273.150.0281128.110.28110.2774
2.00275.150.0307630.760.30760.3036
4.00277.150.0336233.620.33620.3318
6.00279.150.0366936.690.36690.3621
8.00281.150.0399839.980.39980.3946
10.00283.150.0435043.500.43500.4293
20.00293.15-65.000.650.6415
25.00298.150.07979.000.790.7797
25.00298.15-79.990.800.7895

Note: Data at 20°C and 25°C are from separate sources and are included for comparison.

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure is a fundamental experimental procedure in physical chemistry and chemical engineering. The two primary methods employed are the static method and the dynamic method.

Static Method

The static method is a direct measurement technique where the sample is placed in a thermostatically controlled, evacuated container. The pressure of the vapor in equilibrium with the liquid or solid phase is measured directly using a pressure transducer.

Key Steps:

  • Sample Preparation and Degassing: A small amount of purified this compound is introduced into a sample cell. To remove any dissolved gases that could contribute to the total pressure, the sample is typically degassed. This can be achieved by repeated freeze-pump-thaw cycles.

  • Temperature Equilibration: The sample cell is placed in a thermostat and allowed to reach thermal equilibrium at the desired temperature.

  • Pressure Measurement: Once the temperature and pressure have stabilized, the vapor pressure is recorded.

  • Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Dynamic Method (Ebulliometry)

The dynamic method, often carried out using an ebulliometer, involves measuring the boiling point of the liquid at a controlled, sub-atmospheric pressure.

Key Steps:

  • Apparatus Setup: The this compound is placed in the boiling flask of the ebulliometer, which is connected to a pressure control system and a condenser to prevent the loss of the substance.

  • Pressure Control: The system pressure is set and maintained at a specific value using a vacuum pump and a pressure controller.

  • Boiling Point Determination: The liquid is heated until it boils, and the temperature of the vapor-liquid equilibrium is precisely measured. This temperature is the boiling point at the controlled pressure.

  • Data Collection: The process is repeated at different controlled pressures to obtain a series of boiling points corresponding to various vapor pressures.

Gas Saturation Method

The gas saturation method involves flowing an inert gas at a known rate through or over a sample of the substance. The inert gas becomes saturated with the vapor of the substance. By measuring the amount of substance transported by the gas, the partial pressure of the substance, which is its vapor pressure, can be calculated.

Key Steps:

  • Apparatus Setup: A stream of an inert gas (e.g., nitrogen) is passed through a temperature-controlled saturator containing the this compound sample.

  • Saturation: The flow rate of the inert gas is controlled to ensure it becomes fully saturated with the vapor of the substance.

  • Collection and Quantification: The vapor-laden gas stream is then passed through a cold trap or an absorption tube to collect the vaporized sample. The amount of collected sample is determined gravimetrically or by other analytical techniques.

  • Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of the inert gas passed through the system, and the temperature.

Visualizations

Experimental_Workflow_for_Vapor_Pressure_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_static Static Method cluster_dynamic Dynamic Method (Ebulliometry) cluster_data Data Processing prep Purify this compound degas Degas Sample (e.g., Freeze-Pump-Thaw) prep->degas static_equip Introduce Sample to Thermostatted Cell degas->static_equip dynamic_equip Place Sample in Ebulliometer degas->dynamic_equip static_equilibrate Achieve Thermal Equilibrium static_equip->static_equilibrate static_measure Measure Equilibrium Vapor Pressure static_equilibrate->static_measure collect Repeat at Multiple Temperatures/Pressures static_measure->collect dynamic_pressure Set and Control System Pressure dynamic_equip->dynamic_pressure dynamic_boil Measure Boiling Temperature dynamic_pressure->dynamic_boil dynamic_boil->collect analyze Tabulate and Analyze Data (e.g., Antoine Equation) collect->analyze final_report final_report analyze->final_report Generate Technical Report Logical_Relationship substance This compound (Liquid Phase) equilibrium Vapor-Liquid Equilibrium substance->equilibrium Evaporation vapor This compound (Vapor Phase) vapor->equilibrium Condensation vapor_pressure Vapor Pressure equilibrium->vapor_pressure Determines temperature Temperature temperature->equilibrium Influences

Spectroscopic Profile of HCFC-141b: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dichloro-1-fluoroethane (HCFC-141b), a compound of interest in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of molecules. For HCFC-141b (CH₃CCl₂F), both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR Data

The ¹H NMR spectrum of HCFC-141b is characterized by a single resonance for the three equivalent protons of the methyl group. This signal is split by the adjacent fluorine atom.

Chemical Shift (δ)MultiplicityCoupling Constant (JHF)
~2.47 ppmDoubletNot explicitly found in searches

Note: The multiplicity is inferred from the structure (coupling to one fluorine atom). The exact coupling constant was not found in the performed searches.

¹³C NMR Data

The ¹³C NMR spectrum of HCFC-141b is expected to show two distinct signals corresponding to the two carbon atoms in different chemical environments. Due to the lack of readily available experimental data, the following are estimated chemical shifts based on the analysis of similar halogenated ethanes. The electronegative chlorine and fluorine atoms will cause a significant downfield shift, particularly for the carbon atom to which they are directly attached.

Carbon AtomEstimated Chemical Shift (δ)
-C H₃30 - 40 ppm
-C Cl₂F120 - 130 ppm

Note: These are estimated values. Experimental verification is recommended.

Experimental Protocol - NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like HCFC-141b is as follows:

  • Sample Preparation: Dissolve a small amount of HCFC-141b (typically 5-25 mg) in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the sample.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of HCFC-141b shows several characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment (Vibrational Mode)
570 - 3100Spectral Range Studied[1]
710–790, 895–955, 990–1210, 1325–1470Strong, medium, and weak absorption regions
Experimental Protocol - IR Spectroscopy

The following protocol is based on Fourier Transform Infrared (FTIR) absorption spectroscopy of a pure vapor sample of HCFC-141b.[1]

  • Instrumentation: A high-resolution FTIR spectrometer, such as a Bomem DA8.002, equipped with a Globar source and a KBr beamsplitter is used.[1]

  • Sample Preparation:

    • The HCFC-141b gas sample (e.g., 99.5% purity) is contained in a stainless steel gas cell.[1]

    • As HCFC-141b is a liquid at room temperature, the sample is degassed through several Freeze-Pump-Thaw cycles before introduction into the cell.[1]

  • Data Acquisition:

    • Spectra are recorded at a specified resolution, for example, 0.02 cm⁻¹.[1]

    • Measurements can be performed over a range of temperatures (e.g., 223 K to 283 K) and pressures (e.g., 2 to 50 Torr) to study their effects on the absorption cross-sections.[1]

    • The cell temperature is controlled and monitored using a chiller and thermocouples.[1]

    • A series of scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired interferogram is Fourier-transformed to produce the infrared spectrum.

    • The spectrum is typically presented as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Baseline correction may be applied to account for instrumental and sample cell artifacts.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of HCFC-141b exhibits a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
81~100%[CH₃CCl₂]⁺ (Base Peak)
83~65%[CH₃C³⁵Cl³⁷Cl]⁺ (Isotope Peak)
99~30%[C₂H₂Cl₂F]⁺
116~5%[C₂H₃Cl₂F]⁺ (Molecular Ion, M⁺)
118~3%[C₂H₃³⁵Cl³⁷ClF]⁺ (M+2 Isotope Peak)

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Experimental Protocol - Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of a volatile liquid like HCFC-141b is as follows:

  • Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer's ion source. This can be done via a gas chromatography (GC-MS) system, a direct insertion probe, or a heated inlet system. For GC-MS, the sample is first injected into a gas chromatograph where it is vaporized and separated from other components before entering the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, more stable ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole, ion trap, or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like HCFC-141b.

Spectroscopic_Analysis_Workflow Logical Workflow for Spectroscopic Analysis of HCFC-141b cluster_sample Sample Information cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample HCFC-141b Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data NMR_Analysis Chemical Shifts Multiplicity Coupling Constants NMR_Data->NMR_Analysis IR_Analysis Functional Groups Vibrational Modes IR_Data->IR_Analysis MS_Analysis Molecular Weight Fragmentation Pattern MS_Data->MS_Analysis Structure Confirm Structure of HCFC-141b NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Logical workflow for the spectroscopic analysis of HCFC-141b.

References

Metabolism and Metabolites of 1,1-Dichloro-1-fluoroethane (HCFC-141b) In Vivo: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-1-fluoroethane (HCFC-141b) is a hydrochlorofluorocarbon that has been used as a refrigerant, solvent, and foam-blowing agent. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential impact on human health. This technical guide provides a comprehensive overview of the in vivo metabolism of HCFC-141b, detailing its biotransformation pathways, identified metabolites, and the analytical methodologies used for their detection and quantification. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound, also known as HCFC-141b, is primarily absorbed into the body through inhalation.[1] Once absorbed, it undergoes metabolic transformation, primarily in the liver, before its metabolites are excreted. The metabolism of HCFC-141b is a critical determinant of its potential toxicity, as the process can lead to the formation of reactive intermediates. This guide synthesizes the current knowledge on the in vivo metabolism of this compound in both animal models and humans.

Metabolic Pathways of this compound

The biotransformation of this compound is a multi-step process involving both Phase I and Phase II metabolic reactions. The primary pathway involves oxidation by cytochrome P450 enzymes, followed by conjugation with glucuronic acid.

Phase I Metabolism: Oxidation

The initial and rate-limiting step in the metabolism of HCFC-141b is the oxidative dechlorination catalyzed by cytochrome P450 (CYP) enzymes.[2] In vitro studies using rat liver microsomes have identified CYP2E1 and CYP2B as the primary isoforms involved in this bioactivation.[2][3] The oxidation of HCFC-141b leads to the formation of an unstable intermediate, 1,1-dichloro-1-fluoro-1-hydroxyethane, which rapidly rearranges to form 2,2-dichloro-2-fluoroethanol.[4]

A minor oxidative pathway can also lead to the formation of dichlorofluoroacetic acid.[4][5]

Phase II Metabolism: Glucuronidation

The primary metabolite, 2,2-dichloro-2-fluoroethanol, subsequently undergoes Phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of 2,2-dichloro-2-fluoroethyl glucuronide, a more water-soluble conjugate that can be readily excreted in the urine.[1][4][5] This glucuronide is the major urinary metabolite of HCFC-141b in both rats and humans.[1][4][5]

Reductive Metabolism

Under anaerobic conditions, HCFC-141b can undergo reductive metabolism by cytochrome P450, leading to the formation of free radical and carbene intermediates.[6] These reactive species can contribute to the inactivation of P450 enzymes and are implicated in the compound's toxicity.[6]

Identified Metabolites of this compound

The primary metabolites of this compound that have been identified in in vivo studies are:

  • 2,2-dichloro-2-fluoroethyl glucuronide (Major Metabolite): The main product of HCFC-141b metabolism, formed by the glucuronidation of 2,2-dichloro-2-fluoroethanol and excreted in the urine.[4][5]

  • Dichlorofluoroacetic acid (Minor Metabolite): A minor product of the oxidative metabolism of HCFC-141b, also excreted in the urine.[4][5]

  • 2,2-dichloro-2-fluoroethanol: The initial stable product of Phase I oxidation, which is then rapidly conjugated.[1][4]

Data Presentation: Quantitative Analysis of Metabolites

Quantitative data on the urinary excretion of HCFC-141b metabolites is crucial for understanding its dose-dependent metabolism. The following tables summarize the available quantitative data from studies in humans.

Table 1: Urinary Excretion of 2,2-dichloro-2-fluoroethanol (from hydrolyzed 2,2-dichloro-2-fluoroethyl glucuronide) in Humans Following a 4-hour Inhalation Exposure to this compound. [5][7]

Exposure Concentration (ppm)Urine Collection Period (hours)Mean Concentration of 2,2-dichloro-2-fluoroethanol (µg/L)
2500 - 4Detected
4 - 12Highest Concentrations
12 - 24Detected
5000 - 4Detected
4 - 12Highest Concentrations
12 - 24Detected
10000 - 4Detected
4 - 12Highest Concentrations
12 - 24Detected

Note: Specific mean concentrations and standard deviations were not provided in the abstract. The data indicates a dose-dependent increase in the excretion of the metabolite, with peak excretion occurring between 4 and 12 hours post-exposure.[5][7]

Experimental Protocols

This section provides an overview of the methodologies typically employed in the in vivo study of this compound metabolism.

Animal Inhalation Exposure
  • Test Animals: Male Fischer 344 rats are a commonly used model for inhalation toxicity and metabolism studies.[4]

  • Exposure System: Animals are typically exposed in whole-body or nose-only inhalation chambers.[3][8][9][10] The chamber atmosphere is dynamically maintained with a continuous flow of the test substance at the target concentration.

  • Concentration Monitoring: The concentration of HCFC-141b in the chamber is monitored continuously using methods such as gas chromatography (GC) or infrared (IR) spectroscopy.[3]

  • Exposure Duration and Concentration: Exposure regimens vary depending on the study's objectives. For example, acute exposure studies might involve a single 4 to 6-hour exposure to concentrations ranging from hundreds to thousands of ppm.[11]

Human Inhalation Exposure
  • Subjects: Studies typically involve healthy adult volunteers.

  • Exposure Setting: Exposures are conducted in controlled environmental chambers.

  • Exposure Protocol: Subjects are exposed to specific concentrations of HCFC-141b for a defined period, for instance, 4 hours.[5][7]

  • Physiological Monitoring: Vital signs and other physiological parameters are monitored throughout the exposure and post-exposure periods.

Urine Collection
  • Animal Studies: For 24-hour urine collection, rats are housed individually in metabolic cages designed to separate urine and feces.[4][5][6][12] The collection vessels are often kept on ice or may contain a preservative to prevent degradation of metabolites.[5]

  • Human Studies: Urine samples are collected at specific intervals post-exposure, for example, 0-4 hours, 4-12 hours, and 12-24 hours, to assess the time course of metabolite excretion.[5][7]

Analytical Methods
  • Purpose: Used for the identification and relative quantification of fluorinated metabolites in urine.[5][7]

  • Sample Preparation: Urine samples are typically centrifuged to remove particulate matter. A known amount of a fluorine-containing internal standard may be added for quantification.[2]

  • Instrumentation: A high-field NMR spectrometer is used.

  • Parameters:

    • Pulse Sequence: A standard one-pulse sequence with proton decoupling is often used.

    • Relaxation Delay: A sufficient relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

    • Number of Scans: A large number of scans are typically acquired to achieve an adequate signal-to-noise ratio.[1][2][13]

  • Purpose: Used for the quantification of 2,2-dichloro-2-fluoroethanol after enzymatic hydrolysis of its glucuronide conjugate.[5][7]

  • Sample Preparation:

    • Enzymatic Hydrolysis: Urine samples are incubated with β-glucuronidase to cleave the glucuronic acid moiety from 2,2-dichloro-2-fluoroethyl glucuronide, releasing the free alcohol.[14][15][16][17]

    • Extraction: The resulting 2,2-dichloro-2-fluoroethanol is extracted from the urine matrix using an organic solvent (e.g., ethyl acetate).

    • Derivatization (Optional): In some cases, the analyte may be derivatized to improve its chromatographic properties.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Parameters:

    • GC Column: A capillary column suitable for the separation of volatile organic compounds is used.

    • Temperature Program: The oven temperature is programmed to ramp up to achieve separation of the analytes.

    • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic ions of 2,2-dichloro-2-fluoroethanol.

Mandatory Visualizations

Metabolic Pathway of this compound

Metabolism_HCFC141b cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion HCFC141b This compound (HCFC-141b) Intermediate Unstable Intermediate HCFC141b->Intermediate CYP2E1, CYP2B (Oxidation) DCFAA Dichlorofluoroacetic Acid (Minor Metabolite) HCFC141b->DCFAA DCFE 2,2-Dichloro-2-fluoroethanol Intermediate->DCFE DCFE_glucuronide 2,2-Dichloro-2-fluoroethyl Glucuronide (Major Metabolite) DCFE->DCFE_glucuronide UGTs (Glucuronidation) Urine_minor Urinary Excretion DCFAA->Urine_minor Urine_major Urinary Excretion DCFE_glucuronide->Urine_major

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolism Study

Experimental_Workflow cluster_exposure Exposure Phase cluster_collection Sample Collection cluster_analysis Analytical Phase cluster_data Data Interpretation Animal_Model Animal Model (e.g., Fischer 344 Rat) Inhalation_Chamber Inhalation Exposure (Whole-body or Nose-only) Animal_Model->Inhalation_Chamber Exposure Exposure to HCFC-141b (Defined Concentration & Duration) Inhalation_Chamber->Exposure Metabolic_Cage Housing in Metabolic Cage Exposure->Metabolic_Cage Urine_Collection 24-hour Urine Collection Metabolic_Cage->Urine_Collection Sample_Prep Urine Sample Preparation (Centrifugation, Hydrolysis) Urine_Collection->Sample_Prep NMR_Analysis 19F NMR Analysis (Metabolite Identification) Sample_Prep->NMR_Analysis GCMS_Analysis GC-MS Analysis (Quantification of DCFE) Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis & Quantification NMR_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis Conclusion Conclusion on Metabolic Fate Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo metabolism studies.

Conclusion

The in vivo metabolism of this compound is reasonably well-characterized, proceeding primarily through cytochrome P450-mediated oxidation to 2,2-dichloro-2-fluoroethanol, which is then conjugated with glucuronic acid and excreted in the urine. A minor pathway leads to the formation of dichlorofluoroacetic acid. While the key metabolites and enzymatic pathways have been identified, there is a need for more comprehensive quantitative data, particularly from well-controlled animal studies, to better define the dose-response relationships and the toxicokinetics of HCFC-141b. The detailed experimental protocols and metabolic pathways presented in this guide provide a solid foundation for future research in this area.

References

Bioaccumulation Potential of HCFC-141b in Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Physicochemical and Ecotoxicological Properties

A key indicator of a substance's potential to bioaccumulate is its octanol-water partition coefficient (Kow), which describes its lipophilicity. A high Kow value suggests a greater tendency to partition into the fatty tissues of organisms. The bioconcentration factor (BCF) is a direct measure of a chemical's accumulation in an organism from the surrounding water.

ParameterValueReference
Chemical Name 1,1-dichloro-1-fluoroethane[2]
CAS Number 1717-00-6[2]
Log Kow (Octanol-Water Partition Coefficient) 2.3[2]
Bioconcentration Factor (BCF) No experimental data found. Inferred to be low based on low Log Kow.-
Water Solubility Slightly soluble[2]
Vapor Pressure High[2]
Atmospheric Lifetime Approximately 9.4 - 10.8 years[2][3]
Aquatic Toxicity (Zebra fish, 96-hr LC50) 126 mg/L[4]
Aquatic Toxicity (Daphnia, 48-hr EC50) 31.2 mg/L[4]
Aquatic Toxicity (Algae, 72-hr NOEC) >44 mg/L[4]

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient is a critical parameter for predicting the bioaccumulation potential of a chemical. For volatile organic compounds (VOCs) like HCFC-141b, specific methodologies are required to prevent loss of the test substance. The two primary recommended methods are the Shake-Flask Method (OECD Guideline 107) and the Slow-Stirring Method (OECD Guideline 123).

1. Shake-Flask Method (OECD 107)

This method is suitable for substances with a log Kow in the range of -2 to 4.[5]

  • Principle: A known volume of n-octanol and water (or a suitable buffer) are placed in a vessel with a known amount of the test substance. The vessel is sealed and shaken to facilitate partitioning. After equilibration, the phases are separated, and the concentration of the substance in each phase is determined.[6]

  • Apparatus: A temperature-controlled mechanical shaker, centrifuge, and analytical instrumentation for quantification (e.g., gas chromatography for volatile substances).

  • Procedure for Volatile Substances:

    • Preparation of Phases: n-octanol and water are mutually saturated prior to the experiment to avoid volume changes during the test.[7]

    • Test Substance Introduction: The test substance is typically dissolved in the phase in which it is more soluble. For volatile compounds, this is often done with minimal headspace to prevent volatilization.

    • Equilibration: The sealed vessel is shaken at a constant temperature until equilibrium is reached. The shaking time depends on the substance and the shaking intensity.

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[5]

    • Quantification: The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method, such as gas chromatography with an appropriate detector (e.g., electron capture detector or mass spectrometer).[8]

  • Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. Slow-Stirring Method (OECD 123)

This method is particularly suitable for highly hydrophobic substances (log Kow > 4) and can also be used for volatile compounds.[6]

  • Principle: The method involves stirring the two phases at a slow, controlled speed to avoid the formation of microdroplets, which can interfere with accurate phase separation.[9] This gentle agitation allows for partitioning to occur at the interface of the two liquids.

  • Apparatus: A thermostatted vessel with a stirrer, analytical instrumentation for quantification.

  • Procedure:

    • A mixture of n-octanol, water, and the test substance is stirred slowly in a sealed vessel at a constant temperature.

    • The stirring is continued until equilibrium is reached, which can take several days for highly hydrophobic compounds.[10]

    • Once equilibrium is achieved, stirring is stopped, and the phases are allowed to separate completely.

    • Samples are taken from each phase for analysis.

  • Advantages for Volatile Compounds: The sealed system and gentle stirring minimize the loss of volatile substances compared to the shake-flask method.

Determination of Bioconcentration Factor (BCF)

The bioconcentration factor is determined experimentally by exposing fish to a chemical in a controlled aquatic environment. The standard protocol is the OECD Guideline 305: Bioconcentration: Flow-through Fish Test.[1][11]

  • Principle: Fish are exposed to a constant, low concentration of the test substance in water for a specific period (uptake phase), followed by a period in clean water to measure elimination (depuration phase).[12]

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).[13]

  • Procedure:

    • Acclimation: Test fish are acclimated to the test conditions (temperature, water quality) before the start of the exposure.

    • Uptake Phase: Fish are placed in tanks with a continuous flow of water containing the test substance at a constant concentration. The duration of this phase is typically 28 days but can be extended if a steady state is not reached.[1] Water and fish tissue concentrations are measured at regular intervals.

    • Depuration Phase: After the uptake phase, the fish are transferred to tanks with clean, uncontaminated water. The concentration of the test substance in the fish tissue is monitored over time to determine the rate of elimination.[12]

    • Analysis: The concentration of the test substance in water and fish tissue samples is determined using appropriate analytical methods. For volatile compounds like HCFC-141b, this would likely involve gas chromatography-mass spectrometry (GC-MS).

  • Calculation:

    • Steady-State BCF (BCFss): Calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state.

    • Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

Mandatory Visualization

Experimental_Workflow_for_BCF_Determination cluster_setup Test Setup cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis cluster_calculation Calculation acclimation Acclimation of Test Fish exposure Continuous Flow-Through Exposure to HCFC-141b acclimation->exposure test_prep Preparation of Test Solutions (HCFC-141b) test_prep->exposure sampling_up Periodic Sampling: - Water - Fish Tissue exposure->sampling_up transfer Transfer to Clean Water sampling_up->transfer analysis Quantification of HCFC-141b (e.g., GC-MS) sampling_up->analysis sampling_dep Periodic Sampling: - Fish Tissue transfer->sampling_dep sampling_dep->analysis bcf_calc Calculation of BCFss and BCFk analysis->bcf_calc

Caption: Workflow for determining the Bioconcentration Factor (BCF) of HCFC-141b in fish.

Metabolic Pathways

In mammals, HCFC-141b undergoes limited metabolism. The primary route of biotransformation involves oxidation by cytochrome P450 enzymes, followed by conjugation and excretion.

Studies in rats and humans have shown that HCFC-141b is metabolized to 2,2-dichloro-2-fluoroethanol.[14][15][16] This metabolite is then conjugated with glucuronic acid to form 2,2-dichloro-2-fluoroethyl glucuronide, which is excreted in the urine.[14][15] A minor metabolic pathway involves the further oxidation of 2,2-dichloro-2-fluoroethanol to dichlorofluoroacetic acid.[14][15]

The initial oxidative step is primarily mediated by cytochrome P450 2E1 (CYP2E1), with potential minor contributions from CYP2B and CYP3A.[17][18] The metabolic activation can proceed through the formation of reactive intermediates, including free radicals and carbenes.[17][19]

Metabolic_Pathway_of_HCFC141b cluster_cyp450 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_minor Minor Pathway hcfc141b HCFC-141b (this compound) cyp450 Cytochrome P450 (primarily CYP2E1) hcfc141b->cyp450 intermediates Reactive Intermediates (Free Radical, Carbene) cyp450->intermediates metabolite1 2,2-dichloro-2-fluoroethanol intermediates->metabolite1 conjugation Glucuronidation (UDP-glucuronosyltransferase) metabolite1->conjugation oxidation Oxidation metabolite1->oxidation metabolite2 2,2-dichloro-2-fluoroethyl glucuronide conjugation->metabolite2 excretion Urinary Excretion metabolite2->excretion metabolite3 Dichlorofluoroacetic acid oxidation->metabolite3 metabolite3->excretion

Caption: Metabolic pathway of HCFC-141b in mammals.

Conclusion

References

Methodological & Application

Synthesis of 1,1-Dichloro-1-fluoroethane (HCFC-141b) from 1,1,1-Trichloroethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,1-dichloro-1-fluoroethane (commonly known as HCFC-141b) from 1,1,1-trichloroethane. The primary method described is the halogen exchange reaction with hydrogen fluoride (HF), which can be conducted in either the liquid or gas phase.

Application Notes

This compound has historically been utilized as a solvent, a foam blowing agent, and an intermediate in the synthesis of various fluorinated compounds.[1] While its production and use have been phased out under the Montreal Protocol due to its ozone-depleting potential, its synthesis routes remain relevant for research into alternative fluorinated molecules and for understanding halogen exchange catalysis.[1] The controlled synthesis of HCFC-141b from 1,1,1-trichloroethane is a key step, often complicated by the formation of more highly fluorinated byproducts such as 1-chloro-1,1-difluoroethane (HCFC-142b) and 1,1,1-trifluoroethane (HFC-143a).[2]

The selection between a liquid-phase or gas-phase process depends on the desired scale of production, catalyst system, and available equipment. Liquid-phase reactions, often conducted in an autoclave, can offer better temperature control. Gas-phase reactions, typically carried out in a packed-bed reactor, are well-suited for continuous production.

Safety Precautions: This synthesis involves the use of highly corrosive and toxic anhydrous hydrogen fluoride. All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a full-face shield, and a lab coat. A calcium gluconate gel should be readily available as a first-aid measure for HF burns. The reaction can be exothermic and should be carefully monitored.

Experimental Protocols

Two primary methods for the synthesis of this compound from 1,1,1-trichloroethane are detailed below: a liquid-phase batch process and a gas-phase continuous flow process.

Protocol 1: Liquid-Phase Synthesis in an Autoclave

This protocol is based on the catalyzed reaction of 1,1,1-trichloroethane with anhydrous hydrogen fluoride in a pressurized reactor.

Materials:

  • 1,1,1-trichloroethane (CH₃CCl₃)

  • Anhydrous hydrogen fluoride (HF)

  • Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) or Antimony pentachloride (SbCl₅)

  • Nitrogen gas (N₂)

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄) (for drying)

Equipment:

  • High-pressure autoclave reactor (e.g., stainless steel or Hastelloy) equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves

  • HF handling system

  • Condenser

  • Collection vessel (cooled)

  • Scrubber system for acidic off-gases

  • Standard laboratory glassware for workup and distillation

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and pressure-tested. Purge the reactor with dry nitrogen gas to remove any moisture.

  • Charging the Reactor:

    • Carefully charge the autoclave with the catalyst. For example, for a laboratory-scale synthesis, introduce the desired amount of triflic acid.

    • Seal the reactor and evacuate it.

    • Cool the reactor and carefully introduce a weighed amount of anhydrous hydrogen fluoride via a transfer line.

    • Add a weighed amount of 1,1,1-trichloroethane to the reactor.

  • Reaction:

    • Begin stirring the reaction mixture.

    • Heat the reactor to the desired temperature (e.g., 80-120°C).

    • Monitor the pressure and temperature throughout the reaction. The reaction is typically run for several hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Slowly vent the excess pressure through a scrubber containing a sodium bicarbonate solution to neutralize unreacted HF and byproduct HCl.

    • Carefully transfer the crude product to a separation funnel.

    • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

    • Filter the drying agent and purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 32°C.[1]

Protocol 2: Gas-Phase Synthesis in a Packed-Bed Reactor

This protocol describes the continuous synthesis of this compound by passing gaseous reactants over a solid catalyst bed. A two-stage temperature process can be employed to optimize the yield of the desired product.[3]

Materials:

  • 1,1,1-trichloroethane (CH₃CCl₃)

  • Anhydrous hydrogen fluoride (HF)

  • Nitrogen gas (N₂)

  • Chromium-based catalyst (e.g., a mixture of chromium fluoride and magnesium fluoride)

  • Sodium bicarbonate (NaHCO₃) solution (for scrubbing)

Equipment:

  • Gas flow controllers for all gaseous reactants

  • Vaporizer for 1,1,1-trichloroethane

  • Packed-bed reactor (e.g., made of Monel or Inconel) housed in a tube furnace

  • Condenser

  • Collection vessel (cooled)

  • Scrubber system for acidic off-gases

  • Gas chromatograph (GC) for online or offline analysis of the product stream

Procedure:

  • Catalyst Activation:

    • Pack the reactor with the chromium-based catalyst.

    • Heat the reactor under a flow of nitrogen to remove any adsorbed water.

    • Activate the catalyst by treating it with a flow of anhydrous HF at an elevated temperature. This step converts the chromium oxide/hydroxide precursor to the active chromium fluoride species.

  • Reaction:

    • Set the reactor to the desired temperature for the first stage of fluorination, which favors the formation of this compound (typically a lower temperature).

    • Introduce a pre-heated gaseous mixture of 1,1,1-trichloroethane and anhydrous hydrogen fluoride into the reactor at a controlled molar ratio.

    • The gaseous effluent from the reactor, containing the product, unreacted starting materials, and HCl, is passed through a condenser.

  • Product Collection and Purification:

    • The condensed liquid is collected in a cooled vessel.

    • The non-condensable gases are passed through a scrubber to remove acidic components.

    • The collected crude product can be purified by fractional distillation as described in the liquid-phase protocol.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound under different conditions.

Table 1: Liquid-Phase Synthesis of this compound

CatalystTemperature (°C)Molar Ratio (HF:CH₃CCl₃)Pressure (bar)Reaction Time (h)Conversion of CH₃CCl₃ (%)Selectivity for CH₃CCl₂F (%)Reference
Triflic Acid1003-5Autogenous4>95ModerateAdapted from US4849555A
SbCl₅7051029885Patent Literature
None11015-30>206HighLow (favors over-fluorination)German Patent 2,137,806

Table 2: Gas-Phase Synthesis of this compound

CatalystTemperature (°C)Molar Ratio (HF:CH₃CCl₃)Contact Time (s)Conversion of CH₃CCl₃ (%)Selectivity for CH₃CCl₂F (%)Reference
CrF₃/MgF₂150-2005-105-1590-95High[3]
Fluorinated γ-Al₂O₃18081085ModerateJournal of Catalysis
Cr₂O₃ (pre-fluorinated)20071292GoodIndustrial & Engineering Chemistry Research

Mandatory Visualization

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Clean and Dry Autoclave prep2 Purge with Nitrogen prep1->prep2 charge Charge Reactants (1,1,1-Trichloroethane, HF, Catalyst) prep2->charge react Heat and Stir (e.g., 100°C) charge->react cool Cool Reactor react->cool vent Vent through Scrubber cool->vent wash Wash with NaHCO3 (aq) vent->wash dry Dry with CaCl2 wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Liquid-Phase Synthesis Workflow.

Gas_Phase_Synthesis cluster_catalyst_prep Catalyst Preparation cluster_reaction_gas Gas-Phase Reaction cluster_purification_gas Product Collection and Purification pack Pack Reactor with Catalyst activate Activate with HF flow pack->activate vaporize Vaporize Reactants (1,1,1-Trichloroethane, HF) activate->vaporize react_gas Pass over Catalyst Bed (e.g., 150-200°C) vaporize->react_gas condense Condense Product Stream react_gas->condense scrub Scrub Acidic Gases condense->scrub distill_gas Fractional Distillation condense->distill_gas product_gas Pure this compound distill_gas->product_gas

Caption: Gas-Phase Synthesis Workflow.

References

Application Notes and Protocols for the Synthesis of HCFC-141b via Hydrofluorination of Vinylidene Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the liquid-phase hydrofluorination of vinylidene chloride (VDC) to produce 1,1-dichloro-1-fluoroethane (HCFC-141b).

Introduction

This compound, also known as HCFC-141b, is a hydrochlorofluorocarbon that has been utilized as a refrigerant, solvent, and foam-blowing agent. Its production from vinylidene chloride (VDC) via hydrofluorination is a significant industrial process. This document outlines the key reaction parameters, offers a detailed experimental protocol, and presents a summary of relevant quantitative data for researchers engaged in the synthesis and development of related compounds. The primary reaction is as follows:

CH₂=CCl₂ + HF → CH₃CCl₂F

Quantitative Data Summary

The following table summarizes the key quantitative data for the liquid-phase hydrofluorination of vinylidene chloride to HCFC-141b, based on available literature.

ParameterValue/RangeCatalystSolventNotes
VDC Conversion 83% - 95%Titanium tetrafluoride (TiF₄)SulfolaneHigh conversion with reduced tar formation.
HCFC-141b Selectivity 95.0% - 98.7%Titanium tetrafluoride (TiF₄)SulfolaneHighly selective to the desired product.
Reaction Temperature 25°C - 150°C (Optimal: 60°C - 70°C)Titanium tetrafluoride (TiF₄)SulfolaneTemperature control is crucial for selectivity.
HF to VDC Molar Ratio ≥ 1 (Typical: 2 - 5)Titanium tetrafluoride (TiF₄)SulfolaneAn excess of HF is used to drive the reaction.
VDC to Catalyst Molar Ratio ~20Titanium tetrafluoride (TiF₄)Sulfolane
Catalyst Titanium tetrafluoride (TiF₄), Tin tetrachloride (SnCl₄), Boron trifluoride etherate (BF₃·OEt₂)Sulfolane or Nitroalkanes/NitroarenesTiF₄ is preferred due to its high selectivity and stability.
Solvent Tetramethylene sulfone (Sulfolane), Dimethyl sulfone, Nitromethane, Nitrobenzene-Sulfolane is noted to significantly improve conversion and selectivity while minimizing tar formation.

Experimental Protocols

The following protocols are compiled from best practices and literature descriptions for the laboratory-scale synthesis of HCFC-141b.

Protocol 1: Liquid-Phase Hydrofluorination of Vinylidene Chloride

Objective: To synthesize HCFC-141b from vinylidene chloride and hydrogen fluoride in a liquid-phase reaction.

Materials:

  • Vinylidene chloride (VDC, stabilized)

  • Anhydrous hydrogen fluoride (HF)

  • Titanium tetrachloride (TiCl₄) or Titanium tetrafluoride (TiF₄)

  • Sulfolane (tetramethylene sulfone)

  • Nitrogen gas (inert atmosphere)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous calcium chloride or magnesium sulfate (for drying)

Equipment:

  • High-pressure reactor (e.g., Parr reactor) made of materials resistant to HF (e.g., Hastelloy C or Monel) equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet ports.

  • Scrubber system for unreacted HF and HCl.

  • Condenser for product collection.

  • Distillation apparatus for purification.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure reactor.

    • Purge the reactor with dry nitrogen gas to ensure an inert atmosphere and remove any moisture.

  • Catalyst and Solvent Charging:

    • In a dry, inert atmosphere (e.g., a glovebox), charge the reactor with the catalyst, titanium tetrachloride (which will convert to TiF₄ in the presence of HF) or directly with titanium tetrafluoride.

    • Add the sulfolane solvent to the reactor.

  • Reactant Charging:

    • Seal the reactor and cool it to a low temperature (e.g., 0°C) to facilitate the safe addition of anhydrous hydrogen fluoride.

    • Carefully introduce the desired amount of anhydrous HF into the reactor.

    • Slowly add the vinylidene chloride to the reactor. It is crucial to control the addition rate to manage the reaction exotherm.

  • Reaction:

    • Seal the reactor and begin stirring.

    • Gradually heat the reactor to the desired reaction temperature (e.g., 60-70°C).[1]

    • Monitor the reaction pressure and temperature throughout the process.

    • Maintain the reaction at the set temperature for the desired duration (e.g., 1-4 hours).

  • Product Recovery and Neutralization:

    • After the reaction is complete, cool the reactor to room temperature.

    • Vent the unreacted gases through a scrubber containing a sodium bicarbonate solution to neutralize any remaining HF and HCl.

    • Carefully transfer the liquid product mixture from the reactor to a separate vessel.

    • Wash the organic phase with a dilute sodium bicarbonate solution to remove any residual acids, followed by washing with water.

  • Drying and Purification:

    • Dry the organic phase over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude HCFC-141b by fractional distillation to separate it from the solvent, unreacted starting materials, and any byproducts.

  • Analysis:

    • Analyze the purified product using gas chromatography (GC) to determine its purity and identify any impurities.

Visualizations

Reaction Pathway

reaction_pathway VDC Vinylidene Chloride (CH₂=CCl₂) Intermediate Carbocation Intermediate [CH₃-C⁺Cl₂] VDC->Intermediate + H⁺ (from HF-Catalyst complex) HF Hydrogen Fluoride (HF) HCFC141b HCFC-141b (CH₃CCl₂F) Intermediate->HCFC141b + F⁻ Catalyst Catalyst (e.g., TiF₄) Catalyst->VDC Catalyst->HF

Caption: Chemical reaction pathway for the hydrofluorination of VDC.

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Work-up cluster_analysis 4. Analysis & Purification ReactorPrep Reactor Preparation (Clean, Dry, Purge with N₂) CatalystCharge Charge Catalyst & Solvent ReactorPrep->CatalystCharge ReactantCharge Charge Reactants (HF, VDC) CatalystCharge->ReactantCharge Heating Heat to Reaction Temp (60-70°C) ReactantCharge->Heating Monitoring Monitor P & T Heating->Monitoring Cooling Cool Reactor Monitoring->Cooling Venting Vent Gases via Scrubber Cooling->Venting Neutralization Neutralize & Wash Venting->Neutralization Drying Dry Organic Phase Neutralization->Drying Purification Fractional Distillation Drying->Purification Analysis GC Analysis Purification->Analysis FinalProduct Pure HCFC-141b Analysis->FinalProduct

Caption: Experimental workflow for HCFC-141b synthesis.

References

Application Notes and Protocols for the Use of HCFC-141b as a Blowing Agent in Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorofluoroethane (HCFC-141b) has historically been a prominent physical blowing agent in the production of rigid polyurethane (PU) foams due to its favorable processing characteristics and the excellent insulating properties it imparts to the final product.[1][2] This document provides detailed application notes and protocols relevant to the use of HCFC-141b in a research and laboratory setting. It covers the fundamental chemistry, a typical laboratory-scale formulation, and standardized protocols for characterizing the resulting polyurethane foams.

As a hydrochlorofluorocarbon (HCFC), HCFC-141b was classified as a transitional substitute for chlorofluorocarbons (CFCs) under the Montreal Protocol.[1] It possesses a significant Ozone Depletion Potential (ODP) of 0.11 and a Global Warming Potential (GWP) of approximately 725.[3] Consequently, its use has been largely phased out in developed countries, with developing nations also committed to a gradual phase-out.[4] Researchers may encounter HCFC-141b in the context of historical formulation analysis, as a benchmark for developing alternative blowing agents, or in specific exempted applications.

Polyurethane Foam Chemistry and Foaming Process

The formation of polyurethane foam involves two primary simultaneous reactions: a polymerization (gelling) reaction and a blowing reaction.

  • Gelling Reaction: A polyol (a compound with multiple hydroxyl groups, -OH) reacts with a diisocyanate (a compound with multiple isocyanate groups, -NCO) to form the polyurethane polymer network.

  • Blowing Reaction: In the context of HCFC-141b, a physical blowing agent, the exothermic nature of the gelling reaction provides the heat necessary to vaporize the low-boiling-point HCFC-141b.[3] This vaporization creates gas bubbles that expand the polymer matrix, forming the cellular structure of the foam. In many formulations, water is also used as a co-blowing agent, reacting with the isocyanate to produce carbon dioxide (CO2) gas, which contributes to the foam expansion.

The interplay between these reactions dictates the final properties of the foam, such as its density, cell structure, and mechanical strength.

Quantitative Data Presentation: Comparison of Blowing Agents

The selection of a blowing agent is critical to the final properties of the polyurethane foam. The following tables summarize the key properties of HCFC-141b in comparison to its common alternatives.

Table 1: Properties of Various Blowing Agents

PropertyHCFC-141bHFC-245faCyclopentaneHFO-1233zd(E)Water (forms CO2)
Chemical Formula C2H3Cl2FC3H3F5C5H10C3H2ClF3H2O
Boiling Point (°C) 3215.34919100
ODP 0.110000
GWP (100-year) ~725~1030~11<10~1
Flammability Non-flammableNon-flammableHighly FlammableNon-flammableNon-flammable
Vapor Thermal Conductivity (mW/m·K at 25°C) ~9.6~12.9~12.1~8.9~16.6

Table 2: Typical Properties of Rigid Polyurethane Foams with Different Blowing Agents

PropertyHCFC-141bHFC-245faCyclopentaneHFO-1233zd(E)Water (CO2)
Foam Density ( kg/m ³) 32 - 4032 - 4532 - 4532 - 4532 - 50
Initial Thermal Conductivity (mW/m·K) 18 - 2219 - 2321 - 2518 - 2122 - 28
Compressive Strength (kPa) 150 - 250150 - 280150 - 250160 - 290150 - 300
Closed Cell Content (%) >90>90>90>90~85-95
Dimensional Stability (% change) < 2< 2< 3< 2< 4

Note: The values presented are typical and can vary significantly based on the specific formulation, processing conditions, and test methods.

Experimental Protocols

The following protocols outline the procedures for preparing a laboratory-scale rigid polyurethane foam using HCFC-141b and for characterizing its key physical properties according to established standards.

Laboratory-Scale Polyurethane Foam Preparation

This protocol describes a representative one-shot process for producing a rigid polyurethane foam sample.

Materials and Equipment:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Polyether or Polyester Polyol

  • HCFC-141b (Blowing Agent)

  • Amine Catalyst (e.g., DMCHA)

  • Silicone Surfactant

  • Water (optional co-blowing agent)

  • Disposable cups and mixing containers

  • Mechanical stirrer

  • Fume hood

  • Mold for foam expansion

  • Digital scale

Representative Formulation (Parts by Weight):

  • Polyol: 100

  • pMDI (NCO Index 1.1): 110-120

  • HCFC-141b: 10-15

  • Amine Catalyst: 1.5-2.5

  • Silicone Surfactant: 1.5-2.0

  • Water: 0.5-1.0

Procedure:

  • Pre-condition all components to room temperature (23 ± 2 °C).

  • In a disposable cup, accurately weigh the polyol, silicone surfactant, amine catalyst, water, and HCFC-141b.

  • Mix these components thoroughly with a mechanical stirrer for 30-60 seconds until a homogenous mixture is achieved. This is the "B-side" or polyol blend.

  • In a separate container, weigh the required amount of pMDI (the "A-side").

  • Under a fume hood, add the pMDI to the B-side mixture.

  • Immediately begin vigorous mechanical stirring for 5-10 seconds until the components are well-mixed.

  • Quickly pour the reacting mixture into the mold.

  • Allow the foam to expand and cure in the mold at ambient temperature. The foam will be tack-free within a few minutes and can typically be demolded after 30-60 minutes.

  • For full property development, allow the foam to age for at least 24 hours at ambient conditions before cutting and testing.

Foam Property Characterization Protocols

The following are summaries of the standard test methods for evaluating the properties of the prepared rigid polyurethane foam.

  • Apparent Density (ASTM D1622):

    • Cut a test specimen of a regular shape (e.g., a cube or rectangular prism) from the core of the foam sample.

    • Measure the dimensions of the specimen accurately.

    • Weigh the specimen.

    • Calculate the density by dividing the mass by the volume.

  • Compressive Properties (ASTM D1621):

    • Prepare a test specimen with a square or circular cross-section and a height no greater than its width.

    • Place the specimen between the parallel plates of a compression testing machine.

    • Apply a compressive load at a constant rate of crosshead movement.

    • Record the load versus deformation to determine the compressive strength (at yield or 10% deformation) and the modulus of elasticity.

  • Thermal Conductivity (ASTM C518):

    • This test is performed using a heat flow meter apparatus.

    • A foam specimen of uniform thickness is placed between two plates held at different, controlled temperatures.

    • The steady-state heat flux through the specimen is measured by a heat flux transducer.

    • The thermal conductivity is calculated from the heat flux, the temperature difference across the specimen, and the specimen thickness.

  • Dimensional Stability (ASTM D2126):

    • Measure the initial dimensions of a foam specimen.

    • Expose the specimen to specified conditions of temperature and humidity for a set period (e.g., 24 hours at 70°C and 95% relative humidity).

    • After exposure, re-condition the specimen to ambient conditions.

    • Re-measure the dimensions and calculate the percentage change in length, width, and thickness.

  • Closed-Cell Content (ASTM D6226):

    • This method uses a gas pycnometer to measure the volume of a foam specimen that is impermeable to the test gas (typically nitrogen).

    • The geometric volume of the specimen is determined from its physical dimensions.

    • The open-cell volume is the difference between the geometric volume and the impermeable volume.

    • The closed-cell content is then calculated as a percentage of the total cell volume.

Visualizations

Polyurethane Foam Formation Chemistry

G cluster_reactants Reactants cluster_reactions Reactions cluster_products Products polyol Polyol (R'-OH) gelling Gelling (Polymerization) polyol->gelling isocyanate Isocyanate (R-NCO) isocyanate->gelling blowing_co2 Blowing (CO₂ Formation) isocyanate->blowing_co2 water Water (H₂O) water->blowing_co2 hcfc HCFC-141b blowing_phys Blowing (Vaporization) hcfc->blowing_phys gelling->blowing_phys Exothermic Heat urethane Polyurethane (Polymer Matrix) gelling->urethane co2 Carbon Dioxide (Gas) blowing_co2->co2 hcfc_gas HCFC-141b (Gas) blowing_phys->hcfc_gas

Caption: Chemical pathways in polyurethane foam formation.

Experimental Workflow for PU Foam Characterization

G start Component Preparation (Polyol, Isocyanate, HCFC-141b, etc.) mixing High-Speed Mixing start->mixing pouring Pouring into Mold mixing->pouring curing Foam Curing (24 hours) pouring->curing sample_prep Sample Preparation (Cutting) curing->sample_prep testing Property Testing sample_prep->testing density Density (ASTM D1622) testing->density compressive Compressive Strength (ASTM D1621) testing->compressive thermal Thermal Conductivity (ASTM C518) testing->thermal dimensional Dimensional Stability (ASTM D2126) testing->dimensional cell Closed-Cell Content (ASTM D6226) testing->cell end Data Analysis density->end compressive->end thermal->end dimensional->end cell->end

Caption: Workflow for PU foam preparation and testing.

References

Application Notes: 1,1-Dichloro-1-fluoroethane (HCFC-141b) in Precision Cleaning

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dichloro-1-fluoroethane, commonly known as HCFC-141b, is a hydrochlorofluorocarbon that was historically significant in the field of precision cleaning.[1] It emerged as a transitional substitute for chlorofluorocarbons (CFCs), such as CFC-113, which were phased out due to their high ozone depletion potential (ODP).[2] HCFC-141b was favored for its strong solvency, low surface tension, and non-flammable nature, making it effective for cleaning sensitive components in the electronics, aerospace, and medical device industries.[2][3] However, as a Class II ozone-depleting substance, HCFC-141b itself became subject to global phase-out mandates under the Montreal Protocol.[1][4] Consequently, its production and importation were largely discontinued in developed countries by the early 2000s.[5][6]

These notes provide a comprehensive overview of the historical application of HCFC-141b in precision cleaning, its physicochemical properties, and standardized protocols for its use. This information is intended for researchers, scientists, and professionals for reference purposes and to provide context for the transition to modern, environmentally benign cleaning alternatives.

Cleaning Applications and Efficacy

HCFC-141b was utilized in a variety of precision cleaning applications:

  • Electronics and Avionics: It was highly effective in removing soldering flux from printed circuit boards, as well as other contaminants like oils, greases, and particulate matter from electronic and avionic components.[3][7]

  • Aerospace Components: The solvent was used for the precision cleaning of intricate parts such as gyroscope components and liquid oxygen (LOX) systems.[2][4]

  • Medical Devices: Its ability to clean without leaving significant residue made it suitable for cleaning medical instruments and devices.

  • General Degreasing: It served as a general-purpose solvent for degreasing and cleaning metal and other non-porous surfaces.[7]

Its cleaning efficacy stemmed from its excellent solvency for a wide range of organic compounds and its physical properties that allowed it to penetrate tight spaces and evaporate quickly without leaving residues.[8]

Material Compatibility

An important aspect of any precision cleaning solvent is its compatibility with the materials being cleaned. HCFC-141b exhibited good compatibility with most metals. However, caution was required with certain plastics and elastomers, as prolonged exposure could cause swelling, softening, or degradation. Material compatibility testing was always recommended before widespread use.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound (HCFC-141b)

PropertyValue
Chemical Formula C₂H₃Cl₂F[1]
Molecular Weight 116.95 g/mol [6][9]
Appearance Colorless, volatile liquid[3][10]
Odor Faint, ethereal[3][10]
Boiling Point 32 °C (90 °F)[1]
Melting Point -103.5 °C (-154.3 °F)[1]
Density 1.25 g/cm³ at 20 °C[1]
Vapor Pressure 600 mmHg at 25 °C[11]
Water Solubility 4 g/L at 20 °C[1]
Explosive Limits 5.6–17.7% vol[1]

Table 2: Environmental and Toxicological Data for HCFC-141b

ParameterValue
Ozone Depletion Potential (ODP) 0.11 - 0.12[1][2][12]
Global Warming Potential (GWP, 100-year) 725[1]
Atmospheric Lifetime ~9.4 years[1]
Occupational Exposure Limit (AIHA WEEL, 8-hr TWA) 500 ppm[3][10]
Acute Inhalation Toxicity (Rat LC₅₀, 6h) >50,000 ppm[3]

Protocols for Precision Cleaning with HCFC-141b

The following protocol describes a typical vapor degreasing process, a common method for precision cleaning with solvents like HCFC-141b. This is provided as a reference to historical practices.

Protocol: Vapor Degreasing Workflow

Objective: To remove organic and inorganic contaminants (e.g., oils, fluxes, particulates) from a solid substrate using a multi-stage vapor degreasing process.

Materials:

  • Vapor degreasing unit with boil sump, rinse sump, and vapor zone

  • This compound (HCFC-141b)

  • Baskets or fixtures to hold parts

  • Personal Protective Equipment (PPE): safety glasses, solvent-resistant gloves, lab coat.

Methodology:

  • Preparation:

    • Ensure the vapor degreasing unit is clean and functioning correctly.

    • Fill the boil sump with HCFC-141b to the recommended level.

    • Turn on the heating element for the boil sump and the cooling coils for the vapor zone. Allow the solvent to heat to its boiling point (32°C) and establish a stable vapor zone.

  • Stage 1: Initial Cleaning (Vapor Rinse)

    • Place the contaminated parts in a suitable basket.

    • Slowly lower the basket into the vapor zone above the boiling sump.

    • Hold the basket in the vapor zone. The hot solvent vapor will condense on the cooler parts, dissolving contaminants and flushing them away as the condensate drips back into the boil sump.

    • Continue this step until condensation on the parts ceases, indicating they have reached the temperature of the vapor.

  • Stage 2: Immersion Rinse (Optional)

    • For heavily soiled parts, after the initial vapor rinse, immerse the basket in the rinse sump, which contains clean, distilled solvent.

    • This step provides a final flush to remove any remaining contaminants. Ultrasonics can be employed at this stage to enhance cleaning of intricate geometries.

  • Stage 3: Final Vapor Rinse

    • Slowly raise the basket from the rinse sump (if used) back into the vapor zone.

    • Hold in the vapor zone for a final rinse with pure condensed solvent. This ensures that any remaining contaminated solvent from the immersion stage is washed away.

  • Drying and Removal:

    • Slowly lift the basket above the vapor zone into the freeboard area (the cool zone above the vapors).

    • Allow the parts to dry completely as the residual solvent evaporates.

    • Once dry, remove the basket from the degreaser.

  • Shutdown and Maintenance:

    • Turn off the heating elements.

    • Allow the unit to cool down completely before covering.

    • Periodically, the contaminated solvent in the boil sump should be distilled or replaced to maintain cleaning efficacy.

G cluster_workflow Experimental Workflow: Vapor Degreasing prep 1. Preparation (Establish Vapor Zone) vapor_rinse 2. Stage 1: Initial Vapor Rinse (Condensation Cleaning) prep->vapor_rinse immersion 3. Stage 2: Immersion Rinse (Optional, with Ultrasonics) vapor_rinse->immersion For heavily soiled parts final_rinse 4. Stage 3: Final Vapor Rinse vapor_rinse->final_rinse immersion->final_rinse drying 5. Drying (In Freeboard Area) final_rinse->drying removal 6. Part Removal drying->removal

Vapor Degreasing Workflow Diagram

Transition to Modern Alternatives

The phase-out of HCFC-141b was driven by the Montreal Protocol due to its contribution to ozone layer depletion.[5] This necessitated a shift towards solvents with zero ODP and low GWP. The selection of a suitable alternative is a complex process involving the evaluation of multiple factors.

Modern alternatives to HCFC-141b in precision cleaning include:

  • Hydrofluoroethers (HFEs): Offer good material compatibility and favorable environmental profiles.[13]

  • Hydrofluorocarbons (HFCs): Have zero ODP but some may have high GWP.[[“]]

  • trans-1-Chloro-3,3,3-trifluoropropene (HFO-1233zd): A newer generation solvent with very low GWP and zero ODP.[15]

  • Aqueous-based cleaning systems: Utilize water with detergents, saponifiers, or microbial agents, followed by thorough rinsing and drying.[4]

  • Volatile Methyl Siloxanes (VMS): Effective for certain cleaning applications.

The following diagram illustrates a logical workflow for selecting a modern precision cleaning solvent.

G cluster_decision Logical Workflow: Precision Cleaning Solvent Selection define Define Cleaning Requirements (Contaminant, Substrate, Cleanliness Spec) initial_screening Initial Solvent Screening (Performance, Material Compatibility) define->initial_screening env_health Environmental & Safety Assessment (ODP, GWP, Toxicity, Flammability) initial_screening->env_health regulatory Regulatory Compliance Check (SNAP, REACH, etc.) env_health->regulatory process_dev Process Development & Validation (Cleaning Trials, Cost Analysis) regulatory->process_dev final_selection Final Solvent Selection & Implementation process_dev->final_selection

Decision Workflow for Solvent Selection

This compound (HCFC-141b) played a crucial role as a transitional solvent in precision cleaning, offering effective performance as a replacement for CFCs.[2] However, its adverse environmental impact led to its phase-out under international agreements. The industry has since evolved, with a range of innovative and environmentally sustainable cleaning solutions now available. Understanding the properties and applications of HCFC-141b provides valuable context for the ongoing development and selection of safer and more compliant precision cleaning technologies.

References

Application Notes and Protocols for the Analysis of HCFC-141b Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1-fluoroethane (HCFC-141b) is a hydrochlorofluorocarbon that has been utilized as a solvent, a blowing agent for foam insulation, and in other specialized applications.[1][2][3] The purity of HCFC-141b is critical for its intended applications, as impurities can affect its physical and chemical properties, and may introduce safety or toxicity concerns.[4][5] Gas chromatography (GC) is the primary analytical technique for assessing the purity of HCFC-141b and quantifying its impurities.

This document provides detailed application notes and experimental protocols for the determination of HCFC-141b purity using gas chromatography with flame ionization detection (GC-FID) and confirmatory analysis by gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Impurity Profile of HCFC-141b

The purity of HCFC-141b is typically high, with specified limits for key impurities. The following table summarizes common impurities and their acceptable limits based on established quality standards.

ImpurityChemical FormulaCAS NumberTypical Specification Limit (ppm by weight)
MoistureH₂O7732-18-5≤ 50
Acidity (as HCl)HCl7647-01-0≤ 1
High Boiling Residue--≤ 100
Vinylidene chloride + Acetylene dichlorideC₂H₂Cl₂ / C₂H₂Cl₂75-35-4 / 540-59-0≤ 200
Potential Process & Degradation Impurities
1,1,1-trichloroethaneC₂H₃Cl₃71-55-6Not specified; may be present as a starting material
1-chloro-1-fluoroethyleneC₂H₂ClF75-68-3Not specified; potential degradation product[6]
Other HCFCs/CFCs--Not specified; may be present from manufacturing

Note: Specification limits are based on the Chinese standard GB/T 18827-2002 for HCFC-141b. The list of potential impurities is not exhaustive and may vary depending on the manufacturing process and storage conditions.

Experimental Protocols

Primary Method: Purity Determination by GC-FID

This protocol is based on the method described by Gehring et al. (1992) for the detailed analysis of HCFC-141b purity.[4]

3.1.1. Principle

A liquid sample of HCFC-141b is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the capillary column. A subambient temperature program is employed to ensure the separation of highly volatile impurities. A flame ionization detector (FID) is used for the quantification of organic impurities.

3.1.2. Materials and Reagents

  • HCFC-141b sample

  • High-purity helium (carrier gas)

  • High-purity hydrogen (FID fuel)

  • High-purity air (FID oxidizer)

  • Reference standards for expected impurities (if available)

  • GC vials with septa

3.1.3. Instrumentation

  • Gas chromatograph equipped with a capillary split/splitless injector, a flame ionization detector (FID), and cryogenic cooling capabilities.

  • Capillary column: Two 60 m x 0.25 mm I.D., 1.0 µm film thickness DB-1301 columns joined together, or equivalent.[4]

3.1.4. GC Conditions

ParameterSetting
Injector
Temperature150 °C
Injection ModeSplit
Split Ratio50:1 (can be optimized)
Injection Volume0.5 µL
Oven
Initial Temperature10 °C[4]
Initial Hold Time15 min[4]
Ramp 15 °C/min to 40 °C[4]
Hold 112 min[4]
Ramp 230 °C/min to 175 °C[4]
Final Hold Time15 min[4]
Detector (FID)
Temperature250 °C
H₂ Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min
Carrier Gas (He)
Flow Rate1.5 mL/min (constant flow)

3.1.5. Sample Preparation

Due to the high volatility of HCFC-141b, samples should be handled with care to prevent evaporation and compositional changes.

  • Cool the HCFC-141b sample and GC vials to sub-ambient temperatures (e.g., in a refrigerator or on ice) before opening.

  • Using a pre-cooled syringe, draw the required volume of the sample.

  • Inject the sample into a sealed GC vial.

  • If preparing calibration standards, use the method of standard addition. Known amounts of impurity standards are added to a known amount of the HCFC-141b sample.

3.1.6. Data Analysis

  • Identify the HCFC-141b peak based on its retention time.

  • Identify impurity peaks by comparing their retention times with those of known standards.

  • For unknown peaks, tentative identification can be made based on relative retention times and knowledge of the manufacturing process.

  • Calculate the purity of HCFC-141b using the area percent method, assuming that the response factor of the impurities is the same as that of HCFC-141b. For higher accuracy, determine the relative response factors for each impurity.

    Purity (%) = (Area of HCFC-141b peak / Total area of all peaks) x 100

Confirmatory Method: Impurity Identification by GC-MS

3.2.1. Principle

For the definitive identification of unknown impurities, gas chromatography-mass spectrometry (GC-MS) is employed. The gas chromatograph separates the components of the sample, which are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification.

3.2.2. Instrumentation

  • Gas chromatograph-mass spectrometer (GC-MS) system.

  • Capillary column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is suitable for general screening.

3.2.3. GC-MS Conditions

The GC conditions can be similar to the GC-FID method, with adjustments as needed for optimal separation on the chosen column.

ParameterSetting
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-350 amu
Scan Rate2 scans/s
Transfer Line Temp200 °C
Ion Source Temp230 °C

3.2.4. Data Analysis

  • Obtain the mass spectrum for each impurity peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST/Wiley) for identification.

  • For novel impurities, interpret the fragmentation pattern to elucidate the chemical structure.

Visualizations

HCFC141b_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing & Reporting SampleReception Receive HCFC-141b Sample SampleCooling Cool Sample and Vials SampleReception->SampleCooling VialFilling Fill GC Vial SampleCooling->VialFilling GC_FID_Analysis GC-FID Purity Assay VialFilling->GC_FID_Analysis GC_MS_Identification GC-MS Impurity ID GC_FID_Analysis->GC_MS_Identification If unknown peaks PeakIntegration Peak Integration & Area % Calculation GC_FID_Analysis->PeakIntegration ImpurityID Impurity Identification GC_MS_Identification->ImpurityID PurityReport Generate Certificate of Analysis PeakIntegration->PurityReport ImpurityID->PurityReport

Caption: Workflow for HCFC-141b Purity Analysis.

References

Application Notes and Protocols for Safe Laboratory Handling of Liquid HCFC-141b

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guidelines for the safe laboratory handling of liquid 1,1-dichloro-1-fluoroethane (HCFC-141b).

Introduction

This compound, commonly known as HCFC-141b, is a hydrochlorofluorocarbon that has been utilized as a refrigerant, foam blowing agent, and solvent in various industrial and laboratory applications.[1][2] Due to its physical and chemical properties, specific procedures must be followed to ensure the safety of laboratory personnel and the environment. These application notes provide detailed protocols for the safe handling of liquid HCFC-141b in a research and development setting.

Hazard Identification and Health Effects

HCFC-141b is a colorless, volatile liquid with a faint, ethereal odor.[3][4] While it is non-flammable, it poses several health risks primarily through inhalation and skin contact.[4][5]

  • Inhalation: High vapor concentrations can displace oxygen, leading to a risk of asphyxiation in confined spaces.[3][4] Inhalation may cause central nervous system (CNS) effects such as headache, dizziness, drowsiness, and in severe cases, loss of consciousness and death.[1][4] It can also increase the heart's sensitivity to adrenaline, potentially causing irregular or rapid heartbeats.[1][4]

  • Skin Contact: Prolonged or repeated contact can remove natural oils from the skin, leading to dryness, irritation, redness, and a rash.[1][4]

  • Eye Contact: Vapors and liquid can cause eye irritation.[4]

  • Ingestion: While not a primary route of occupational exposure, accidental ingestion can be harmful.[6]

  • Chronic Exposure: Long-term exposure may lead to an increased incidence of benign tumors in the liver, pancreas, and testes in animal studies.[5]

  • Environmental Hazards: HCFC-141b is an ozone-depleting substance and is harmful to aquatic life with long-lasting effects.[1][6]

Properties of HCFC-141b

A summary of the key physical and chemical properties of HCFC-141b is provided in the table below for easy reference.

PropertyValue
Chemical Formula C2H3Cl2F[2]
Molecular Weight 116.95 g/mol [2]
Appearance Colorless liquid[2]
Odor Faint, ethereal[4]
Boiling Point 32.0 °C[2]
Freezing Point -103.5 °C[1]
Vapor Pressure @ 20°C 10 psia (68.9 kPa)[1]
Liquid Density @ 30°C 1221 g/m³[2]
Ozone Depleting Potential (ODP) 0.086[2]
Global Warming Potential (GWP) 700[2]

Occupational Exposure Limits

Adherence to established occupational exposure limits is crucial for personnel safety.

OrganizationExposure Limit (Time-Weighted Average)
AIHA WEEL 500 ppm (8-hour TWA)[7]
OARS WEEL 500 ppm (8-hour TWA), 3000 ppm (5-minute STEL)[8]

Experimental Protocols for Safe Handling

Engineering Controls
  • Ventilation: Always handle liquid HCFC-141b in a well-ventilated area.[6] A certified chemical fume hood is required for all procedures that may generate vapors.[9] The fume hood should have a certification date of less than one year.[9]

  • Equipment Placement: When using equipment within a fume hood, place it on blocks to allow for proper airflow underneath and around the apparatus.[9]

  • Ignition Sources: Although non-flammable, HCFC-141b can decompose on contact with flames or hot surfaces to produce toxic and corrosive products.[1][4] Therefore, all potential ignition sources should be eliminated from the work area.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling liquid HCFC-141b:

  • Eye Protection: Chemical safety goggles are required.[4] In situations with a splash hazard, a face shield should be worn in addition to goggles.[4][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4] Consult the glove manufacturer's specifications to ensure resistance to HCFC-141b.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[1] For larger quantities or in case of potential splashing, chemical-resistant overalls are recommended.[11]

  • Footwear: Closed-toe shoes are mandatory.[11] In areas with a risk of spills, chemical-resistant, steel-toe boots are advised.[11][12]

  • Respiratory Protection: If engineering controls do not maintain exposure below the occupational exposure limits, a NIOSH-approved respirator appropriate for organic vapors should be used.[1]

Handling and Storage Procedures
  • Container Handling: Keep containers of HCFC-141b tightly closed when not in use.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6] Do not store above 52°C (125°F).[5]

  • Incompatible Materials: Avoid contact with alkali or alkaline earth metals, finely powdered metals (such as aluminum, magnesium, or zinc), and strong oxidizers.[1]

Spill Cleanup Protocol

In the event of a spill, follow these procedures promptly and safely.

  • Immediate Actions:

    • Notify all personnel in the immediate vicinity of the spill.[13]

    • Evacuate the area if the spill is large or in a poorly ventilated space.[13]

    • If the spilled material is volatile, close the laboratory door and increase ventilation through fume hoods to prevent the spread of vapors.[14]

  • Personal Protective Equipment (PPE):

    • Before initiating cleanup, don the appropriate PPE as outlined in section 5.2.[15]

  • Containment and Cleanup:

    • For liquid spills, control the spread by creating a dike around the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[15][16]

    • Apply the absorbent material from the perimeter of the spill inwards, ensuring the liquid is completely absorbed.[13][15]

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, leak-proof container for hazardous waste.[6][17]

  • Decontamination:

    • Wash the spill area with soap and water.[15]

    • Collect the decontamination residue for proper disposal if the spill involved a significant quantity of HCFC-141b.[15]

  • Reporting:

    • Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[15]

Disposal Protocols

  • Waste Characterization: All waste containing HCFC-141b must be treated as hazardous waste.

  • Collection: Collect waste HCFC-141b and contaminated materials in designated, properly labeled, and sealed containers.[9]

  • Disposal: Dispose of HCFC-141b waste through a licensed hazardous waste disposal company.[18] Do not dispose of it down the drain or with general waste.[18] Recovery and reclamation are preferred methods of disposal where practical.[1]

Mandatory Visualizations

The following diagrams illustrate the key workflows for handling liquid HCFC-141b safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_completion Completion & Storage start Start: Procedure with Liquid HCFC-141b assess_hazards Assess Hazards & Review SDS start->assess_hazards verify_eng_controls Verify Engineering Controls (Fume Hood) assess_hazards->verify_eng_controls don_ppe Don Appropriate PPE verify_eng_controls->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood keep_closed Keep Containers Closed handle_in_hood->keep_closed monitor Monitor for Leaks/Spills keep_closed->monitor store_properly Store in Cool, Dry, Ventilated Area monitor->store_properly decontaminate Decontaminate Work Area store_properly->decontaminate remove_ppe Remove & Decontaminate/Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling of liquid HCFC-141b.

SpillResponseLogic spill HCFC-141b Spill Occurs assess_spill Assess Spill Size & Risk spill->assess_spill is_major Major Spill? assess_spill->is_major evacuate Evacuate Area & Call EHS/Emergency Services is_major->evacuate Yes don_ppe Don Appropriate PPE for Cleanup is_major->don_ppe No (Minor Spill) end End of Response evacuate->end contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Absorbed Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via Hazardous Waste Stream decontaminate->dispose report Report Incident to Supervisor & EHS dispose->report report->end

Caption: Logical flow for responding to an HCFC-141b spill.

References

Application Notes and Protocols for the Analytical Determination of 1,1-Dichloro-1-fluoroethane (HCFC-141b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 1,1-Dichloro-1-fluoroethane (HCFC-141b), a hydrochlorofluorocarbon (HCFC) that has seen use as a refrigerant, blowing agent, and solvent.[1][2][3] Accurate analytical monitoring of HCFC-141b is crucial for environmental protection, occupational safety, and in various industrial and research applications. The following protocols are primarily based on gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS), which are standard techniques for the analysis of volatile organic compounds (VOCs).[4]

Quantitative Data Summary

The following table summarizes key quantitative performance data for the analytical methods described.

ParameterMethodMatrixValueReference
Practical Quantitation Limit (PQL) Not SpecifiedGround Water30 µg/L (ppb)[5]
Method Detection Limit (MDL) Basis Not SpecifiedGround WaterThe PQL is derived by multiplying the MDL by a factor of five.[5]
Reliable Quantitation Limit OSHA Method 113Air3.6 ppm (17 mg/m³) for a 0.75 L sample[6]
Detection Limit GC/MSAirµg/m³ level[7]
Detection Limit GC/AEDWater0.17 µg/L[7]
Detection Limit GC/MSHuman BloodNanogram per liter (ppt) levels[4]

Experimental Protocols

Protocol 1: Analysis of this compound in Air by GC-FID (Based on OSHA Method 113)

This protocol is suitable for determining occupational exposure to HCFC-141b in the air.

1. Sample Collection:

  • Sampling Media: Use two Anasorb CMS tubes in series (150 mg/75 mg).[6][8]

  • Flow Rate: 0.05 L/min.[8]

  • Sampling Volume (Time-Weighted Average): 1 L collected over 20 minutes.[8]

  • Sampling Volume (Short-Term Exposure Limit): 0.75 L collected over 15 minutes.[8]

  • Procedure:

    • Break the ends of the sorbent tubes immediately before sampling.

    • Connect the two tubes in series.

    • Draw a known volume of air through the tubes using a calibrated personal sampling pump.[6]

2. Sample Preparation:

  • Desorption: Desorb each section of the sorbent tubes with 1 mL of carbon disulfide (CS₂).

  • Extraction: Gently agitate the vials for 30 minutes.

3. GC-FID Analysis:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[8]

  • Column: A suitable capillary column for separating volatile halogenated hydrocarbons.

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: Typically 200-250°C.

    • Detector: Typically 250-300°C.

    • Oven: Programmed temperature ramp to ensure separation from other volatile compounds. A typical starting point would be 40°C, holding for a few minutes, then ramping to 150-200°C.

  • Injection Volume: 1-2 µL.

4. Calibration:

  • Prepare a series of standard solutions of this compound in carbon disulfide.

  • Analyze the standards under the same GC conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

5. Quantification:

  • Determine the concentration of HCFC-141b in the samples by comparing their peak areas to the calibration curve.

GC_FID_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample Air Sample SorbentTube Anasorb CMS Tube Sample->SorbentTube Draw Air (0.05 L/min) Desorption Desorption with CS2 SorbentTube->Desorption GC_FID Gas Chromatograph with FID Desorption->GC_FID Inject Extract Quantification Quantification via Calibration Curve GC_FID->Quantification

Figure 1: Workflow for GC-FID analysis of HCFC-141b in air.
Protocol 2: Analysis of this compound in Water by Purge-and-Trap GC-MS

This protocol is a general approach for detecting HCFC-141b in aqueous samples, based on EPA methodologies for volatile organic compounds.[7][9]

1. Sample Collection and Handling:

  • Collect water samples in 40 mL vials with zero headspace.

  • Store samples at 4°C until analysis.

2. Purge-and-Trap Procedure:

  • Instrument: Use a purge-and-trap concentrator.

  • Purge Gas: Inert gas such as helium or nitrogen.

  • Purge Time and Temperature: Typically 11 minutes at ambient temperature.

  • Trap Material: A multi-sorbent trap containing materials like Tenax®, silica gel, and charcoal is recommended to efficiently trap a wide range of volatile compounds.

  • Desorption: Thermally desorb the trapped analytes onto the GC column. Desorption temperature and time will depend on the specific trap and instrument but are typically in the range of 180-250°C for 1-4 minutes.

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for volatile organic compounds, such as a 60m DB-624 or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 35-45°C, hold for 2-5 minutes.

    • Ramp: Increase temperature at a rate of 10-15°C/min to 200-220°C.

    • Final hold: Hold at the final temperature for 2-5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan from m/z 35 to 300 to detect characteristic ions of HCFC-141b.

    • Selected Ion Monitoring (SIM): For higher sensitivity and selectivity, monitor characteristic ions of this compound such as m/z 81, 83, and 117.

4. Calibration and Quantification:

  • Prepare aqueous calibration standards of this compound.

  • Analyze the standards using the same purge-and-trap GC-MS method.

  • Generate a calibration curve and quantify the samples based on the area of the characteristic ions.

Purge_Trap_GC_MS_Workflow cluster_sample Sample cluster_purge Purge and Trap cluster_analysis GC-MS Analysis cluster_data Data Analysis WaterSample Aqueous Sample Purge Purge with Inert Gas WaterSample->Purge Trap Trap on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GC_MS Gas Chromatograph with Mass Spectrometer Desorb->GC_MS Inject Identification Identification by Mass Spectrum GC_MS->Identification Quantification Quantification by Ion Abundance GC_MS->Quantification

Figure 2: Workflow for Purge-and-Trap GC-MS analysis of HCFC-141b in water.

Analysis of Metabolites in Biological Samples

In human studies, this compound is metabolized to 2,2-dichloro-2-fluoroethanol, which is then conjugated with glucuronic acid and excreted in urine.[10][11] The analysis of these metabolites can serve as a biomarker of exposure.

Protocol 3: Analysis of 2,2-dichloro-2-fluoroethanol in Urine by GC-MS

1. Sample Preparation:

  • Collect urine samples.

  • Enzymatic Hydrolysis: Treat the urine samples with β-glucuronidase to hydrolyze the 2,2-dichloro-2-fluoroethyl glucuronide conjugate and release the free 2,2-dichloro-2-fluoroethanol.[10][11]

  • Extraction: Perform a liquid-liquid extraction of the hydrolyzed urine with a suitable organic solvent (e.g., ethyl acetate).

  • Concentration: Evaporate the organic extract to a small volume under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Follow the GC-MS analysis parameters outlined in Protocol 2, adjusting the temperature program as necessary for the elution of 2,2-dichloro-2-fluoroethanol.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for 2,2-dichloro-2-fluoroethanol for enhanced sensitivity.

Metabolite_Analysis_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis UrineSample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) UrineSample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Concentration Concentration Extraction->Concentration GC_MS Gas Chromatograph with Mass Spectrometer Concentration->GC_MS Inject Quantification Quantification of 2,2-dichloro-2-fluoroethanol GC_MS->Quantification

Figure 3: Workflow for the analysis of HCFC-141b metabolite in urine.

References

Application Notes and Protocols for R-141b in Refrigeration Cycle Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: Environmental and Health Hazard

1,1-dichloro-1-fluoroethane (R-141b) is a hydrochlorofluorocarbon (HCFC) with significant ozone depletion potential (ODP) and global warming potential (GWP).[1] Its production and use are being phased out globally under the Montreal Protocol. These application notes are intended for research purposes only, in controlled laboratory settings where its use is still permissible and where emissions can be strictly controlled and recovered. Researchers must be aware of and adhere to all local, national, and international regulations regarding the use and handling of R-141b.

Introduction to R-141b as a Working Fluid

R-141b has historically been used as a refrigerant, solvent, and foam-blowing agent.[2] In the context of refrigeration cycle research, it is primarily of interest due to its thermodynamic properties, which make it suitable for certain applications, particularly in Organic Rankine Cycles (ORC) for low-grade waste heat recovery and in experimental vapor compression refrigeration systems. Its relatively high molecular weight and low boiling point are advantageous in some cycle designs. However, its environmental impact necessitates that any research be conducted with the goal of finding more environmentally benign alternatives.

Thermodynamic and Physical Properties of R-141b

Accurate thermodynamic and physical property data are essential for modeling and analyzing refrigeration cycles. The following tables summarize key properties of R-141b.

Table 1: General Properties of R-141b

PropertyValue
Chemical FormulaC₂H₃Cl₂F
Molar Mass116.95 g/mol
Boiling Point (at 1 atm)32.1 °C (89.8 °F)
Critical Temperature204.2 °C (399.5 °F)
Critical Pressure4.25 MPa
Ozone Depletion Potential (ODP)0.11
Global Warming Potential (GWP, 100-year)725

Table 2: Saturated R-141b Properties (Temperature Table)

Temp (°C)Pressure (kPa)Liquid Density ( kg/m ³)Vapor Density ( kg/m ³)Liquid Enthalpy (kJ/kg)Vapor Enthalpy (kJ/kg)Liquid Entropy (kJ/kg·K)Vapor Entropy (kJ/kg·K)
031.561275.81.83200.0437.81.0001.871
1050.161257.32.79211.3443.21.0411.866
2076.531238.54.13222.7448.51.0811.862
30113.11219.45.95234.1453.71.1201.859
40162.71200.08.41245.7458.71.1581.857
50228.51180.211.6257.3463.51.1951.855

Note: Enthalpy and entropy values are referenced to a baseline and may vary slightly between different sources.

Experimental Protocols

Safety Precautions for Handling R-141b

WARNING: R-141b is a volatile organic compound and can cause adverse health effects. Proper personal protective equipment (PPE) and handling procedures are mandatory.

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile), and a lab coat. In case of potential for significant exposure, a respirator with an organic vapor cartridge may be necessary.

  • Leak Detection: Use an electronic leak detector to regularly check for leaks in the experimental setup.

  • Handling: Avoid direct contact with liquid R-141b, as it can cause skin and eye irritation. Inhalation of high concentrations of vapor can lead to dizziness, headache, and anesthetic effects.

  • Storage: Store R-141b cylinders in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Disposal: All R-141b must be recovered using a certified recovery unit and disposed of as hazardous waste according to institutional and governmental regulations. DO NOT vent R-141b to the atmosphere.

Protocol for a Vapor Compression Refrigeration Cycle Experiment

This protocol outlines the setup and operation of a basic vapor compression refrigeration cycle using R-141b for performance evaluation.

3.2.1. Experimental Apparatus

  • Compressor: Hermetic or semi-hermetic compressor compatible with R-141b.

  • Condenser: Shell-and-tube or plate heat exchanger.

  • Evaporator: Shell-and-tube or plate heat exchanger.

  • Expansion Valve: Thermostatic or electronic expansion valve.

  • Refrigerant Piping: Copper tubing with appropriate fittings.

  • Instrumentation:

    • Pressure transducers at the inlet and outlet of each component.

    • Thermocouples or RTDs at the inlet and outlet of each component.

    • Flow meter for the refrigerant.

    • Wattmeter to measure compressor power consumption.

    • Flow meters and temperature sensors for the condenser and evaporator secondary fluid loops (e.g., water).

  • Data Acquisition System: To log all sensor data.

  • Refrigerant Recovery System: For safe removal of R-141b from the system.

3.2.2. Experimental Procedure

  • System Assembly and Leak Check:

    • Assemble the refrigeration cycle components as per the schematic diagram.

    • Pressurize the system with dry nitrogen to a pressure slightly above the expected operating pressure and check for leaks using a leak detection solution or an electronic leak detector.

    • Once the system is confirmed to be leak-tight, evacuate the system using a vacuum pump to remove air and moisture.

  • Refrigerant Charging:

    • With the system under vacuum, charge the system with the appropriate amount of liquid R-141b. The required charge will depend on the system volume and operating conditions.

  • System Start-up and Operation:

    • Start the flow of the secondary fluids (e.g., water) through the condenser and evaporator.

    • Turn on the compressor.

    • Monitor the pressures and temperatures at various points in the cycle.

    • Adjust the expansion valve to achieve the desired superheat at the evaporator outlet.

    • Allow the system to reach steady-state conditions before recording data.

  • Data Collection:

    • Record the following parameters at steady-state:

      • Pressures and temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.

      • Refrigerant mass flow rate.

      • Compressor power consumption.

      • Inlet and outlet temperatures and mass flow rates of the condenser and evaporator secondary fluids.

  • System Shutdown:

    • Turn off the compressor.

    • Allow the secondary fluid to continue flowing for a few minutes to dissipate any remaining heat.

    • Close all service valves.

    • If the system is to be disassembled, recover the R-141b using a certified recovery unit.

3.2.3. Data Analysis

The following performance parameters can be calculated from the collected data:

  • Refrigeration Effect (Q_e): Q_e = m_ref * (h_evap_out - h_evap_in)

  • Heat of Rejection (Q_c): Q_c = m_ref * (h_cond_in - h_cond_out)

  • Compressor Work (W_comp): Measured directly by the wattmeter.

  • Coefficient of Performance (COP): COP = Q_e / W_comp

  • Energy Balance: Q_c ≈ Q_e + W_comp

Where m_ref is the refrigerant mass flow rate and h is the specific enthalpy at different points in the cycle, determined from the measured pressures and temperatures using R-141b property tables or software.

Protocol for an Organic Rankine Cycle (ORC) Experiment

This protocol describes the setup and operation of a basic ORC system using R-141b to recover low-grade heat.

3.3.1. Experimental Apparatus

  • Pump: A pump capable of handling liquid R-141b and providing the required pressure.

  • Evaporator (Boiler): Heat exchanger to transfer heat from the heat source to the R-141b.

  • Expander (Turbine or Scroll Expander): To convert the thermal energy of the high-pressure R-141b vapor into mechanical work.

  • Condenser: Heat exchanger to condense the low-pressure R-141b vapor.

  • Working Fluid Piping: Stainless steel or other compatible material.

  • Instrumentation: Similar to the vapor compression cycle, with the addition of a torque and speed sensor on the expander shaft.

  • Data Acquisition System.

  • Refrigerant Recovery System.

3.3.2. Experimental Procedure

  • System Assembly and Leak Check: Follow the same procedure as for the vapor compression cycle.

  • Working Fluid Charging: Charge the system with the calculated amount of liquid R-141b.

  • System Start-up and Operation:

    • Start the flow of the cooling fluid through the condenser.

    • Start the flow of the heat source fluid through the evaporator.

    • Turn on the R-141b pump and gradually increase the flow rate.

    • As the R-141b vaporizes and pressure builds, the expander will start to rotate.

    • Apply a load to the expander (e.g., using a dynamometer).

    • Monitor and adjust the system to reach the desired operating conditions (e.g., evaporator and condenser pressures).

    • Allow the system to stabilize before recording data.

  • Data Collection:

    • Record the following at steady-state:

      • Pressures and temperatures at the inlet and outlet of the pump, evaporator, expander, and condenser.

      • R-141b mass flow rate.

      • Expander torque and rotational speed.

      • Pump power consumption.

      • Inlet and outlet temperatures and mass flow rates of the heat source and cooling fluids.

  • System Shutdown:

    • Gradually reduce the heat input to the evaporator.

    • Turn off the R-141b pump.

    • Turn off the heat source and cooling fluid flows.

    • Recover the R-141b if necessary.

3.3.3. Data Analysis

  • Heat Input (Q_in): Q_in = m_ref * (h_evap_out - h_evap_in)

  • Expander Power Output (W_exp): W_exp = (2 * π * N * T) / 60, where N is rotational speed (RPM) and T is torque (N·m).

  • Pump Power Input (W_pump): Measured or calculated as W_pump = m_ref * (h_pump_out - h_pump_in).

  • Net Power Output (W_net): W_net = W_exp - W_pump

  • ORC Thermal Efficiency (η_th): η_th = W_net / Q_in

  • Expander Isentropic Efficiency (η_isen): η_isen = (h_exp_in - h_exp_out_actual) / (h_exp_in - h_exp_out_isentropic)

Data Presentation

Table 3: Sample Experimental Data for a Vapor Compression Cycle

ParameterCompressor InletCompressor OutletCondenser OutletEvaporator InletEvaporator Outlet
Pressure (kPa)101.3450.0445.0102.0101.5
Temperature (°C)15.085.038.0-5.010.0
Enthalpy (kJ/kg)445.0490.0250.0250.0440.0
Refrigerant Flow Rate: \multicolumn{5}{c}{0.05 kg/s }
Compressor Power: \multicolumn{5}{c}{2.25 kW}
Calculated COP: \multicolumn{5}{c}{4.33}

Table 4: Sample Experimental Data for an Organic Rankine Cycle

ParameterPump InletPump OutletEvaporator OutletExpander Outlet
Pressure (kPa)1501000980155
Temperature (°C)353612075
Enthalpy (kJ/kg)245247520480
Working Fluid Flow Rate: \multicolumn{4}{c}{0.1 kg/s }
Heat Source Inlet Temp: \multicolumn{4}{c}{150 °C}
Heat Source Outlet Temp: \multicolumn{4}{c}{130 °C}
Expander Power Output: \multicolumn{4}{c}{3.5 kW}
Pump Power Input: \multicolumn{4}{c}{0.2 kW}
Calculated Net Power: \multicolumn{4}{c}{3.3 kW}
Calculated Thermal Efficiency: \multicolumn{4}{c}{12.0%}

Visualizations

Vapor_Compression_Cycle cluster_0 High Pressure Side cluster_1 Low Pressure Side Compressor Compressor Condenser Condenser Compressor->Condenser High-Pressure, High-Temp Vapor ExpansionValve Expansion Valve Condenser->ExpansionValve High-Pressure Liquid Evaporator Evaporator ExpansionValve->Evaporator Low-Pressure Liquid/Vapor Mix Evaporator->Compressor Low-Pressure, Low-Temp Vapor

Caption: Vapor Compression Refrigeration Cycle Workflow.

Organic_Rankine_Cycle cluster_0 High Pressure Side cluster_1 Low Pressure Side Pump Pump Evaporator Evaporator (Boiler) Pump->Evaporator High-Pressure Liquid Expander Expander Evaporator->Expander High-Pressure Vapor Condenser Condenser Expander->Condenser Low-Pressure Vapor Condenser->Pump Low-Pressure Liquid

Caption: Organic Rankine Cycle (ORC) Workflow.

References

Application Notes and Protocols for Measuring the Reaction Kinetics of HCFC-141b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the gas-phase reaction kinetics of 1,1-dichloro-1-fluoroethane (HCFC-141b), a compound of interest due to its role as an ozone-depleting substance. The primary focus is on its reaction with the hydroxyl radical (OH), the dominant sink for HCFC-141b in the troposphere. Accurate determination of the rate constant for this reaction is crucial for modeling its atmospheric lifetime and environmental impact.

Three common experimental techniques are detailed: the relative rate method, flash photolysis-resonance fluorescence, and the discharge-flow technique.

Data Presentation

The following table summarizes experimentally determined Arrhenius parameters and rate constants for the reaction of HCFC-141b with OH radicals from various studies. This allows for a direct comparison of the kinetic data obtained using different techniques.

Table 1: Summary of Kinetic Data for the Reaction HCFC-141b + OH → Products

A (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)E/R (K)k(298 K) (x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Experimental MethodReference
1.416305.9298-358Relative Rate (RR)Huder and DeMore, 1993[1][2]
0.421200Not explicitly stated220-400Flash Photolysis-Resonance Fluorescence (FP-RF)Recommended expression from combined data
Data not availableData not availableData not availableData not availableDischarge-Flow (DF)General technique, specific data for HCFC-141b not found in initial search

Note: The FP-RF data is a recommended expression from a combination of studies and may not represent a single experimental result.

Experimental Protocols

Detailed methodologies for the three key experimental techniques are provided below.

Relative Rate (RR) Method

The relative rate method is a widely used technique for determining the rate constant of a reaction of interest by comparing its rate to that of a reference reaction with a well-known rate constant.

Principle:

The relative disappearance of the target compound (HCFC-141b) and a reference compound are measured simultaneously in the presence of a common reactant, in this case, the OH radical. The ratio of the rate constants can be determined from the following relationship:

ln([HCFC-141b]₀ / [HCFC-141b]ₜ) = (k_HCFC-141b / k_ref) * ln([Ref]₀ / [Ref]ₜ)

where:

  • [HCFC-141b]₀ and [Ref]₀ are the initial concentrations.

  • [HCFC-141b]ₜ and [Ref]ₜ are the concentrations at time t.

  • k_HCFC-141b and k_ref are the rate constants for the reactions of OH with HCFC-141b and the reference compound, respectively.

By plotting ln([HCFC-141b]₀ / [HCFC-141b]ₜ) against ln([Ref]₀ / [Ref]ₜ), the slope of the resulting straight line gives the ratio of the rate constants.

Experimental Protocol:

  • Reaction Chamber Preparation:

    • A temperature-controlled reaction chamber (e.g., a 100 L Teflon bag or a quartz reactor) is evacuated to remove any residual gases.

    • The chamber is then filled with a known pressure of a diluent gas, typically purified air or nitrogen, to a total pressure of approximately 760 Torr.

  • Reactant Introduction:

    • Known partial pressures of HCFC-141b and a reference compound (e.g., CH₄ or CH₃CCl₃) are introduced into the chamber using calibrated mass flow controllers or by injecting known volumes of the gases.

    • Water vapor is introduced by passing a stream of the diluent gas through a bubbler containing deionized water.

    • Ozone (O₃) is added to the chamber. The concentration of O₃ is typically a few parts per million (ppm).

  • OH Radical Generation:

    • OH radicals are generated in situ by the photolysis of ozone in the presence of water vapor using a UV lamp (e.g., a low-pressure mercury lamp at 254 nm).

    • O₃ + hν (λ < 320 nm) → O(¹D) + O₂

    • O(¹D) + H₂O → 2OH

  • Reaction Monitoring:

    • The concentrations of HCFC-141b and the reference compound are monitored over time using an analytical instrument such as a Fourier Transform Infrared (FTIR) spectrometer.[1]

    • FTIR spectra are recorded at regular intervals throughout the experiment. The decay of the reactants is followed by integrating the absorbance of characteristic infrared absorption bands.

  • Data Analysis:

    • The concentrations of HCFC-141b and the reference compound at different time points are determined from their respective IR absorbances using the Beer-Lambert law.

    • A plot of ln([HCFC-141b]₀ / [HCFC-141b]ₜ) versus ln([Ref]₀ / [Ref]ₜ) is generated.

    • The slope of the linear fit to the data yields the ratio k_HCFC-141b / k_ref.

    • The rate constant for the reaction of OH with HCFC-141b is then calculated using the known rate constant of the reference reaction at the experimental temperature.

  • Temperature Dependence:

    • To determine the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Eₐ), the experiment is repeated at different temperatures.

    • A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Eₐ/R and an intercept of ln(A), where R is the gas constant.

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a direct technique for measuring absolute rate constants. It involves generating a pulse of OH radicals and monitoring their decay in the presence of an excess of HCFC-141b.

Principle:

A short pulse of UV light is used to photolyze a precursor molecule to produce OH radicals. The concentration of OH is then monitored in real-time by resonance fluorescence. In the presence of a large excess of HCFC-141b, the decay of OH radicals follows pseudo-first-order kinetics, and the observed rate constant (k') is directly proportional to the concentration of HCFC-141b.

k' = k_obs + k_HCFC-141b * [HCFC-141b]

where:

  • k' is the pseudo-first-order rate constant.

  • k_obs is the rate of OH decay in the absence of HCFC-141b (due to diffusion, reaction with impurities, etc.).

  • k_HCFC-141b is the bimolecular rate constant of interest.

Experimental Protocol:

  • Reactor Setup:

    • A temperature-controlled flow reactor is used. A carrier gas (e.g., Helium) flows continuously through the reactor at a controlled pressure.

    • The reactor is equipped with an inlet for the reactant mixture, a photolysis source, a resonance fluorescence detection system, and a pumping system.

  • OH Radical Generation:

    • OH radicals are produced by the pulsed laser photolysis of a suitable precursor, such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂), at a specific wavelength (e.g., 248 nm from a KrF excimer laser).

    • HNO₃ + hν → OH + NO₂

  • Reactant Flow:

    • A known concentration of HCFC-141b, highly diluted in the carrier gas, is introduced into the reactor through a calibrated mass flow controller. The concentration of HCFC-141b is kept in large excess compared to the initial OH concentration.

  • Resonance Fluorescence Detection:

    • The concentration of OH radicals is monitored by resonance fluorescence. A resonance lamp emits radiation at the resonant wavelength of OH (around 308 nm).

    • The OH radicals in the reactor absorb this radiation and then fluoresce. The fluorescence intensity, which is proportional to the OH concentration, is detected by a photomultiplier tube (PMT) positioned at a right angle to both the resonance lamp and the photolysis laser beam.

  • Data Acquisition:

    • The fluorescence signal is recorded as a function of time after the photolysis pulse using a multichannel scaler or a transient digitizer. This provides a decay profile of the OH radicals.

  • Data Analysis:

    • The decay of the OH fluorescence signal is fitted to a first-order exponential function to obtain the pseudo-first-order rate constant (k').

    • This measurement is repeated for a range of HCFC-141b concentrations.

    • A plot of k' versus the concentration of HCFC-141b is constructed. The slope of this plot gives the bimolecular rate constant, k_HCFC-141b.

  • Temperature Dependence:

    • The experiment is performed at various temperatures to determine the Arrhenius parameters, as described in the relative rate method.

Discharge-Flow (DF) Technique

The discharge-flow method is another powerful technique for measuring absolute rate constants of gas-phase reactions. It involves creating a flow of radicals down a tube and monitoring their concentration as a function of distance (and therefore reaction time) in the presence of a reactant.

Principle:

OH radicals are generated in a side arm of a flow tube by a microwave discharge. These radicals are then introduced into the main flow tube containing a carrier gas and an excess of HCFC-141b. The concentration of OH is measured at different points along the flow tube using a movable detector, typically a mass spectrometer or a resonance fluorescence detector. The decay of the OH concentration along the tube provides the rate of the reaction.

Experimental Protocol:

  • Flow Tube Setup:

    • A cylindrical flow tube (typically made of Pyrex or quartz) is used, with a carrier gas (e.g., Helium) flowing at a constant, known velocity and pressure.

    • The tube has an inlet for the OH radicals, a movable injector for introducing HCFC-141b, and a detector at the end of the tube.

  • OH Radical Generation:

    • OH radicals are typically produced in a side arm by passing a mixture of a precursor (e.g., H₂ in He) through a microwave discharge.

    • H₂ + discharge → 2H

    • H + NO₂ → OH + NO

  • Reactant Introduction:

    • A known concentration of HCFC-141b, diluted in the carrier gas, is introduced into the main flow tube through a movable injector. This ensures that the reaction time can be varied by changing the position of the injector relative to the fixed detector.

  • Detection:

    • The concentration of OH radicals is monitored at the end of the flow tube. Common detection methods include:

      • Mass Spectrometry: The gas from the flow tube is sampled into a mass spectrometer, and the ion signal corresponding to the mass of the OH radical is measured.

      • Resonance Fluorescence: Similar to the FP-RF technique, a resonance lamp and a PMT are used to detect OH radicals.

  • Kinetic Measurement:

    • With the HCFC-141b flow off, the initial OH signal ([OH]₀) is measured.

    • HCFC-141b is then introduced through the movable injector at a specific position, and the OH signal ([OH]) is measured.

    • The pseudo-first-order rate constant (k') is determined from the decay of the OH signal as a function of the injector position (which corresponds to reaction time).

    • ln([OH]₀ / [OH]) = k' * t = k' * (z / v)

      • where z is the distance between the injector and the detector, and v is the flow velocity.

  • Data Analysis:

    • The experiment is repeated for various concentrations of HCFC-141b.

    • A plot of the pseudo-first-order rate constant (k') versus the HCFC-141b concentration is made. The slope of this plot gives the bimolecular rate constant.

  • Temperature Dependence:

    • The flow tube can be heated or cooled to study the reaction at different temperatures and determine the Arrhenius parameters.

Mandatory Visualization

Experimental_Workflow_Relative_Rate cluster_prep 1. Chamber Preparation cluster_reactants 2. Reactant Introduction cluster_reaction 3. Reaction Initiation & Monitoring cluster_analysis 4. Data Analysis Evacuate Evacuate Chamber Fill_Diluent Fill with Diluent Gas (e.g., N2, Air) Evacuate->Fill_Diluent Add_HCFC Inject HCFC-141b Add_H2O Introduce Water Vapor Add_HCFC->Add_H2O Add_Ref Inject Reference Gas (e.g., CH4) Add_Ref->Add_H2O Add_O3 Add Ozone (O3) Add_H2O->Add_O3 Photolysis UV Photolysis of O3 to generate OH radicals FTIR Monitor Concentrations with FTIR Spectroscopy Photolysis->FTIR Plot_Data Plot ln([A]0/[A]t) vs ln([B]0/[B]t) Calc_k Calculate Rate Constant (k) Plot_Data->Calc_k Arrhenius Determine Arrhenius Parameters (Temperature Dependence) Calc_k->Arrhenius

Caption: Workflow for the Relative Rate Method.

Experimental_Workflow_FP_RF cluster_setup 1. Reactor Setup cluster_reaction 2. OH Generation & Detection cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis Flow_Gas Flow Carrier Gas (e.g., He) Add_Precursor Add OH Precursor (e.g., HNO3) Flow_Gas->Add_Precursor Add_HCFC Add Excess HCFC-141b Add_Precursor->Add_HCFC Laser_Pulse Pulsed Laser Photolysis (Generates OH) Res_Fluor Resonance Fluorescence (Detects OH) Laser_Pulse->Res_Fluor Record_Decay Record OH Fluorescence Decay Signal Fit_Decay Fit to Pseudo-First-Order Decay (k') Plot_k Plot k' vs [HCFC-141b] Fit_Decay->Plot_k Calc_k Determine Bimolecular Rate Constant (k) Plot_k->Calc_k

Caption: Workflow for the Flash Photolysis-Resonance Fluorescence Method.

Experimental_Workflow_DF cluster_setup 1. Flow Tube Setup cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Flow_Gas Flow Carrier Gas (e.g., He) Gen_OH Generate OH Radicals (Microwave Discharge) Flow_Gas->Gen_OH Inject_HCFC Inject Excess HCFC-141b (Movable Injector) Reaction_Zone Reaction Zone Inject_HCFC->Reaction_Zone Detect_OH Detect OH Concentration (e.g., Mass Spectrometry) Measure_Decay Measure OH Decay vs. Injector Position Calc_k_prime Calculate Pseudo-First-Order Rate Constant (k') Measure_Decay->Calc_k_prime Plot_k Plot k' vs [HCFC-141b] Calc_k_prime->Plot_k Calc_k Determine Bimolecular Rate Constant (k) Plot_k->Calc_k

Caption: Workflow for the Discharge-Flow Method.

References

Application Notes and Protocols for the Analysis of HCFC-141b in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-dichloro-1-fluoroethane (HCFC-141b) is a hydrochlorofluorocarbon that has been used as a refrigerant, solvent, and foam-blowing agent. Due to its ozone-depleting potential, its production and consumption are being phased out under the Montreal Protocol.[1] Monitoring the presence and concentration of HCFC-141b in various environmental matrices is crucial for assessing the effectiveness of these regulations and for understanding its environmental fate. This document provides detailed application notes and protocols for the sample preparation and analysis of HCFC-141b in water, air, and soil/sediment samples. The methodologies described are based on established techniques for volatile organic compounds (VOCs) and are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Analysis of HCFC-141b in Water Samples

The primary methods for the determination of HCFC-141b in water samples are Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS), Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC/MS), and Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC/MS).

Purge and Trap (P&T) GC/MS

Purge and trap is a highly sensitive method for the extraction and concentration of volatile organic compounds from aqueous matrices.[2][3][4] It is the recommended technique for achieving low detection limits, often in the parts-per-trillion (ppt) range.[5]

Experimental Protocol:

  • Sample Collection: Collect water samples in 40 mL glass vials with PTFE-lined septa. Ensure no headspace is present by filling the vials to the brim. If residual chlorine is present, the sample should be dechlorinated.

  • Apparatus:

    • Purge and Trap Concentrator

    • Gas Chromatograph with a Mass Spectrometer (GC/MS)

    • Capillary Column: A non-polar column, such as a DB-624 or equivalent, is suitable for separating HCFC-141b from other VOCs.

  • Purge and Trap Parameters:

    • Purge Gas: Helium or Nitrogen (99.999% purity).

    • Purge Flow Rate: Typically 40 mL/min.

    • Purge Time: 11 minutes is a standard duration, but can be optimized.[6]

    • Trap: Use a trap containing a combination of adsorbents like Tenax, silica gel, and charcoal to efficiently trap a wide range of VOCs, including HCFC-141b.

    • Desorption Temperature: Rapidly heat the trap to desorb the analytes. A temperature of 250°C is common.

    • Desorption Time: Typically 1-4 minutes.

  • GC/MS Analysis:

    • The desorbed analytes are transferred to the GC column for separation.

    • The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Workflow for Purge and Trap Analysis of HCFC-141b in Water

PTV_Workflow cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_analysis Analysis Sample Water Sample Collection (40 mL vial, no headspace) Dechlorination Dechlorination (if necessary) Sample->Dechlorination Purging Purge with Inert Gas (e.g., He, 40 mL/min, 11 min) Dechlorination->Purging Trapping Trap on Sorbent Tube (e.g., Tenax/Silica/Charcoal) Purging->Trapping Desorption Thermal Desorption (e.g., 250°C, 2 min) Trapping->Desorption GC Gas Chromatography (Separation on capillary column) Desorption->GC MS Mass Spectrometry (Detection and Quantification) GC->MS Data Data Analysis MS->Data

Caption: Workflow for Purge and Trap GC/MS analysis of HCFC-141b in water.

Quantitative Data for HCFC-141b in Water by Purge and Trap GC/MS

ParameterValueReference
Recovery Data not available
Method Detection Limit (MDL) ~0.02 to 1.6 µg/L (for general VOCs)[1]
Limit of Quantification (LOQ) Data not available
**Linearity (R²) **Data not available

Note: Specific quantitative data for HCFC-141b was not available in the search results. The provided MDL is a general range for VOCs using EPA Method 524.2.

Static Headspace (SHS) GC/MS

Static headspace analysis is a simpler and less maintenance-intensive technique compared to purge and trap.[5] It is suitable for the analysis of volatile compounds in water, especially at moderate to high concentrations.

Experimental Protocol:

  • Sample Preparation:

    • Place a known volume of the water sample (e.g., 10 mL) into a headspace vial (e.g., 20 mL).

    • To improve the partitioning of HCFC-141b into the headspace, a "salting-out" effect can be induced by adding a salt, such as sodium chloride, to the sample.

  • Headspace Autosampler Parameters:

    • Equilibration Temperature: Heat the vial to a specific temperature (e.g., 80°C) to promote the transfer of HCFC-141b into the headspace.

    • Equilibration Time: Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to reach a stable concentration in the headspace.

    • Injection Volume: A fixed volume of the headspace gas is automatically injected into the GC.

  • GC/MS Analysis:

    • The analytical conditions for the GC/MS are similar to those used for the purge and trap method.

Workflow for Static Headspace Analysis of HCFC-141b in Water

SHS_Water_Workflow cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_analysis Analysis Sample Water Sample Aliquot (e.g., 10 mL in 20 mL vial) Salting Add Salt (optional) (e.g., NaCl) Sample->Salting Equilibration Equilibration (e.g., 80°C, 20 min) Salting->Equilibration Injection Headspace Injection (Automated) Equilibration->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Data Data Analysis MS->Data

Caption: Workflow for Static Headspace GC/MS analysis of HCFC-141b in water.

Quantitative Data for HCFC-141b in Water by Static Headspace GC/MS

ParameterValueReference
Recovery Data not available
Method Detection Limit (MDL) Data not available
Limit of Quantification (LOQ) Data not available
**Linearity (R²) **Data not available

Note: Specific quantitative data for HCFC-141b was not available in the search results.

Solid-Phase Microextraction (SPME) GC/MS

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample.[7] It can be used in two modes for water analysis: direct immersion and headspace.

Experimental Protocol:

  • Fiber Selection: The choice of SPME fiber coating is critical for efficient extraction. For a compound like HCFC-141b, a non-polar or bipolar fiber is generally suitable. Common choices include polydimethylsiloxane (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) fibers.

  • Extraction:

    • Direct Immersion: The SPME fiber is directly immersed in the water sample for a specific time to allow for the partitioning of HCFC-141b onto the fiber coating.

    • Headspace SPME: The fiber is exposed to the headspace above the water sample in a sealed vial. This is often preferred for complex matrices to avoid fouling of the fiber.

  • Desorption: The fiber is retracted into the needle and then inserted into the hot injector of the GC, where the trapped HCFC-141b is thermally desorbed onto the analytical column.

  • GC/MS Analysis: The GC/MS conditions are similar to the other methods.

Workflow for SPME Analysis of HCFC-141b in Water

SPME_Water_Workflow cluster_prep Sample Preparation cluster_ext SPME Extraction cluster_analysis Analysis Sample Water Sample in Vial Fiber Select SPME Fiber (e.g., PDMS or DVB/CAR/PDMS) Sample->Fiber Extraction Extraction (Direct Immersion or Headspace) Fiber->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GC Gas Chromatography Desorption->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: Workflow for SPME GC/MS analysis of HCFC-141b in water.

Quantitative Data for HCFC-141b in Water by SPME-GC/MS

ParameterValueReference
Recovery 84-116% (for general VOCs in surface water)[8]
Method Detection Limit (MDL) Data not available
Limit of Quantification (LOQ) Data not available
**Linearity (R²) **Data not available

Note: The provided recovery data is for a range of VOCs using a DVB-CAR-PDMS fiber and may not be specific to HCFC-141b.

Analysis of HCFC-141b in Air Samples

For air analysis, the primary methods are whole air sampling into canisters followed by GC/MS analysis, and active sampling onto sorbent tubes with subsequent thermal desorption GC/MS.

Whole Air Sampling (Canister Method)

This method involves collecting a sample of ambient air into a specially prepared passivated stainless steel canister. This technique is suitable for a wide range of volatile organic compounds and provides a time-integrated sample.

Experimental Protocol:

  • Canister Preparation: Use certified clean evacuated canisters.

  • Sampling:

    • Connect a flow controller to the canister to regulate the sample collection rate over a desired period (e.g., 8 or 24 hours).

    • Alternatively, a "grab sample" can be taken by opening the canister valve for a short period.

  • Analysis:

    • A portion of the air sample from the canister is drawn through a cryogenic preconcentration system to trap and focus the VOCs.

    • The trapped compounds are then thermally desorbed and analyzed by GC/MS.

Workflow for Whole Air Sampling and Analysis of HCFC-141b

Air_Canister_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis Canister Evacuated Canister Sampling Whole Air Sample Collection (Grab or Time-Integrated) Canister->Sampling Preconcentration Cryogenic Preconcentration Sampling->Preconcentration Desorption Thermal Desorption Preconcentration->Desorption GC Gas Chromatography Desorption->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: Workflow for whole air sampling and analysis of HCFC-141b.

Quantitative Data for HCFC-141b in Air by Canister Method (EPA TO-15)

ParameterValueReference
Recovery Data not available
Method Detection Limit (MDL) ~0.06 ppbv (for general VOCs in scan mode)[9]
Limit of Quantification (LOQ) Data not available
**Linearity (R²) **>0.99 for most VOCs

Note: The provided MDL is a general value for VOCs using EPA Method TO-15.

Active Sampling on Sorbent Tubes

In this method, a known volume of air is drawn through a tube packed with a solid adsorbent material that traps the VOCs.

Experimental Protocol:

  • Sorbent Tube Selection: The choice of sorbent is crucial. For HCFC-141b, a multi-bed sorbent tube containing materials like Carbopack B and Carbopack X or similar carbon-based sorbents is recommended.

  • Sampling:

    • Use a calibrated personal sampling pump to draw air through the sorbent tube at a known flow rate (e.g., 50-200 mL/min) for a specific duration.

    • The total volume of air sampled should be within the safe sampling volume of the sorbent to avoid breakthrough.

  • Analysis:

    • The sorbent tube is placed in a thermal desorber.

    • The trapped analytes are heated and purged with an inert gas onto a focusing trap and then into the GC/MS for analysis.

Workflow for Sorbent Tube Sampling and Analysis of HCFC-141b

Air_Sorbent_Workflow cluster_sampling Air Sampling cluster_analysis Analysis Tube Sorbent Tube Sampling Active Air Sampling Tube->Sampling Pump Calibrated Sampling Pump Pump->Sampling Desorption Thermal Desorption Sampling->Desorption GC Gas Chromatography Desorption->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: Workflow for sorbent tube sampling and analysis of HCFC-141b.

Quantitative Data for HCFC-141b in Air by Sorbent Tube Method

ParameterValueReference
Breakthrough Volume Data not available
Recovery Data not available
Method Detection Limit (MDL) Data not available
Limit of Quantification (LOQ) Data not available

Note: Specific quantitative data for HCFC-141b was not available in the search results.

Analysis of HCFC-141b in Soil and Sediment Samples

The analysis of HCFC-141b in solid matrices like soil and sediment typically involves either purge and trap or headspace extraction followed by GC/MS.

Purge and Trap (P&T) GC/MS for Soils and Sediments

This method is adapted from the aqueous P&T method and is suitable for low-level concentrations of VOCs in solid samples.[10]

Experimental Protocol:

  • Sample Collection: Collect soil or sediment samples in vials with minimal headspace to prevent loss of volatiles.

  • Sample Preparation:

    • A known weight of the solid sample (e.g., 5 grams) is placed in a purge vessel.

    • Reagent water is added to the vessel to create a slurry.

  • Purge and Trap Analysis:

    • The purge and trap and GC/MS conditions are similar to those used for water analysis. The sample may be heated and agitated during the purge cycle to enhance the extraction of HCFC-141b.

Workflow for Purge and Trap Analysis of HCFC-141b in Soil/Sediment

PT_Soil_Workflow cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_analysis Analysis Sample Soil/Sediment Sample Slurry Create Slurry with Reagent Water Sample->Slurry Purging Purge with Inert Gas Slurry->Purging Trapping Trap on Sorbent Purging->Trapping Desorption Thermal Desorption Trapping->Desorption GC Gas Chromatography Desorption->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: Workflow for Purge and Trap analysis of HCFC-141b in soil/sediment.

Quantitative Data for HCFC-141b in Soil by Purge and Trap GC/MS (EPA Method 5035)

ParameterValueReference
Recovery 77% (for benzene, relative to water)[11]
Applicable Concentration Range 0.5 to 200 µg/kg (for general VOCs)[10]
Method Detection Limit (MDL) Data not available
Limit of Quantification (LOQ) Data not available

Note: The provided recovery data is for benzene and is relative to the recovery from water; specific data for HCFC-141b was not found. The concentration range is a general guideline from EPA Method 5035.

Static Headspace (SHS) GC/MS for Soils and Sediments

Static headspace is a robust and straightforward method for the analysis of VOCs in solid samples.

Experimental Protocol:

  • Sample Preparation:

    • A known weight of the soil or sediment sample is placed in a headspace vial.

    • A matrix modifier, such as a salt solution, may be added to improve the release of analytes.

  • Headspace Analysis:

    • The vial is heated and allowed to equilibrate.

    • A portion of the headspace is injected into the GC/MS for analysis. The parameters are similar to those for water analysis.

Workflow for Static Headspace Analysis of HCFC-141b in Soil/Sediment

SHS_Soil_Workflow cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_analysis Analysis Sample Soil/Sediment Sample in Vial Modifier Add Matrix Modifier (optional) Sample->Modifier Equilibration Equilibration (Heating and Time) Modifier->Equilibration Injection Headspace Injection Equilibration->Injection GC Gas Chromatography Injection->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

References

Application Notes and Protocols for Dichlorofluoroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorofluoroethane, specifically 1,1-dichloro-1-fluoroethane (HCFC-141b), is a hydrochlorofluorocarbon that has historically been used as a refrigerant, blowing agent, and cleaning solvent.[1][2][3] While its primary applications are not in organic synthesis, its properties as a solvent merit consideration for niche applications. This document provides a comprehensive overview of the physicochemical properties of this compound, its safety and handling protocols, and explores its potential, though not widely documented, use as a solvent in organic reactions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. Its low boiling point and volatility are critical considerations for its use in a laboratory setting.

PropertyValueReference
Molecular Formula C₂H₃Cl₂F[1]
Molecular Weight 116.95 g/mol [4]
Appearance Colorless liquid[4]
Odor Weak, ethereal[4]
Boiling Point 32 °C[4]
Melting Point -103.5 °C[4]
Density 1.25 g/cm³ (at 10 °C)[4]
Vapor Pressure 600 mmHg (at 25 °C)[4]
Solubility in Water 420 mg/L (at 25 °C)[4]
LogP (Kow) 2.3[4]

Primary Applications and Limitations in Organic Synthesis

The predominant industrial applications of this compound have been as a blowing agent for polyurethane and polyisocyanurate insulating foams and as a solvent for cleaning and degreasing in the electronics and metal industries.[5] Its use as a reaction solvent in organic synthesis is not well-documented in scientific literature. Several factors may contribute to its limited application in this field:

  • Low Boiling Point: The very low boiling point of 32 °C makes it challenging to use in reactions requiring elevated temperatures and necessitates specialized equipment to prevent solvent loss and ensure controlled reaction conditions.

  • Environmental Regulations: As an ozone-depleting substance, the production and use of this compound have been phased out under the Montreal Protocol.[1][3]

  • Reactivity: It may be incompatible with strong oxidizing and reducing agents, as well as certain amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[6]

Despite these limitations, its unique polarity and volatility could theoretically be advantageous in specific, low-temperature reactions where easy removal of the solvent is desired.

Safety and Handling

Due to its volatile nature and potential health effects, strict safety protocols must be followed when handling this compound.

HazardDescriptionPrecautionary Measures
Inhalation High concentrations can act as a central nervous system depressant, leading to dizziness, drowsiness, and in extreme cases, suffocation due to oxygen displacement.Work in a well-ventilated fume hood. Use a self-contained breathing apparatus for large quantities or in confined spaces.
Skin/Eye Contact Can cause mild irritation. Rapid evaporation can cause frostbite.Wear chemical-resistant gloves and safety goggles.
Flammability Non-flammable under normal conditions.Store away from heat and incompatible materials.
Environmental Contributes to ozone depletion and has global warming potential.Prevent release into the atmosphere. Dispose of according to environmental regulations.

Generalized Experimental Protocol for a Low-Temperature Reaction

The following is a generalized protocol for conducting a hypothetical reaction using a low-boiling-point solvent such as this compound. This protocol is illustrative and should be adapted based on the specific requirements of the reaction.

Reaction: General Electrophilic Addition to an Alkene (Hypothetical)

Materials:

  • Alkene (1.0 eq)

  • Electrophile (1.1 eq)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Three-neck round-bottom flask

  • Low-temperature thermometer

  • Septa

  • Cannula or syringe for transfers

  • Cooling bath (e.g., dry ice/acetone)

  • Magnetic stirrer

Procedure:

  • Setup: Assemble the glassware under an inert atmosphere. The reaction flask should be equipped with a magnetic stir bar, a low-temperature thermometer, and a septum.

  • Solvent Addition: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Transfer the required volume of pre-cooled this compound to the flask via cannula.

  • Reactant Addition: Dissolve the alkene in a minimal amount of cold this compound and add it to the reaction flask.

  • Reaction Initiation: Add the electrophile dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, slowly add the quenching solution to the cold reaction mixture.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and perform an aqueous workup.

  • Isolation: Dry the organic layer over an anhydrous drying agent, filter, and carefully concentrate the solvent under reduced pressure at a low temperature to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method (e.g., column chromatography, distillation).

Visualizing Workflows and Relationships

Experimental_Workflow General Experimental Workflow with a Volatile Solvent setup 1. Inert Atmosphere Setup cooling 2. Cool Flask to -78°C setup->cooling add_solvent 3. Add Dichlorofluoroethane cooling->add_solvent add_reactants 4. Add Reactants add_solvent->add_reactants reaction 5. Monitor Reaction add_reactants->reaction quench 6. Quench Reaction reaction->quench workup 7. Aqueous Workup quench->workup isolate 8. Isolate Product workup->isolate

Caption: A generalized workflow for conducting an organic reaction using a low-boiling-point solvent.

Property_Application_Relationship Properties of Dichlorofluoroethane and Their Implications prop_boiling Low Boiling Point (32°C) impl_handling Requires Low-Temp Equipment Easy to Remove Post-Reaction prop_boiling->impl_handling prop_volatility High Volatility prop_volatility->impl_handling prop_ozone Ozone Depleting Substance impl_environmental Phase-out under Montreal Protocol Limited Modern Use prop_ozone->impl_environmental prop_gwp Global Warming Potential prop_gwp->impl_environmental prop_solubility Soluble in Organic Media impl_application Useful as Cleaning Solvent Potential for Niche Synthesis prop_solubility->impl_application prop_flammability Non-flammable impl_safety Safer Alternative to Flammable Solvents prop_flammability->impl_safety

Caption: Relationship between the properties of dichlorofluoroethane and its applications and handling.

Conclusion

This compound possesses solvent properties that could theoretically be applied in specific organic synthesis scenarios, particularly those requiring low temperatures and easy solvent removal. However, its practical use in this context is largely undocumented, and its significant environmental impact and low boiling point present considerable challenges. Its primary role remains in industrial applications outside of the synthesis laboratory. Researchers considering its use must implement stringent safety and environmental controls.

References

Application Notes and Protocols for Monitoring Atmospheric 1,1-Dichloro-1-fluoroethane (HCFC-141b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1-fluoroethane, also known as HCFC-141b, is a hydrochlorofluorocarbon that has been used as a refrigerant, solvent, and foam-blowing agent.[1][2] Due to its ozone-depleting potential, its production and consumption are being phased out under the Montreal Protocol.[1][3] Monitoring its atmospheric concentrations is crucial for assessing the effectiveness of these regulations and understanding its environmental impact. This document provides detailed application notes and protocols for the analysis of HCFC-141b in the atmosphere.

Data Presentation: Atmospheric Concentrations of HCFC-141b

Atmospheric concentrations of HCFC-141b are monitored globally by networks such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration (NOAA) Global Greenhouse Gas Reference Network (GGGRN).[1][4] These networks utilize high-precision in-situ and flask sampling techniques to provide long-term records of atmospheric composition. The data presented in the table below is a summary of reported atmospheric mole fractions from various monitoring stations. Concentrations are typically reported in parts per trillion (ppt).

Monitoring StationNetworkTime PeriodReported Concentration (ppt)Reference
Cape Grim, TasmaniaAGAGE1993~0.08[5]
Cape Grim, TasmaniaAGAGE2009~20[6]
Mace Head, IrelandAGAGE2000-2002Emissions estimated at 7-8 ktonnes/year for EU-15[7]
Trinidad Head, CaliforniaAGAGE/NOAA1973-2016Archived air samples measured[1][3]
South PoleNOAA1992~95 (for HCFC-22, indicating early HCFC measurements)[8]
Global MeanAGAGE & NOAA2017-2021Increase in global emissions observed[1][3][9]

Experimental Protocols

The primary method for the determination of HCFC-141b in the atmosphere is Gas Chromatography-Mass Spectrometry (GC-MS) coupled with cryogenic preconcentration. This technique allows for the sensitive and selective quantification of trace amounts of HCFC-141b in air samples.

Sample Collection

Atmospheric samples for HCFC-141b analysis are typically collected using two main methods:

  • Whole Air Sampling in Canisters: Ambient air is collected in specially prepared stainless steel canisters, often with internally electropolished or fused-silica lined surfaces to minimize surface reactions and analyte loss.[6] These canisters are evacuated before being transported to the sampling site. Sampling is performed by opening a valve and allowing the canister to be filled with ambient air to a specified pressure.

  • In-situ Automated Systems: Automated systems at monitoring stations draw in ambient air at regular intervals for near-real-time analysis.[1][3]

Cryogenic Preconcentration

Due to the low concentrations of HCFC-141b in the atmosphere, a preconcentration step is necessary to achieve the required analytical sensitivity. Cryogenic preconcentration involves trapping a known volume of air on an adsorbent material at a very low temperature. The trapped compounds are then thermally desorbed and transferred to the GC-MS for analysis.

A widely used system for this purpose is the AGAGE "Medusa" GC-MS, which employs a two-trap cryogen-free system.[10][11][12][13]

  • Adsorbent Material: HayeSep D is a common adsorbent used for trapping a wide range of volatile organic compounds, including HCFC-141b.[11][12][13]

  • Trapping Temperature: The primary trap (T1) is cooled to approximately -165°C to -175°C to efficiently trap analytes from a 2-liter air sample.[10][11]

  • Desorption and Refocusing: After trapping, the primary trap is heated to transfer the analytes to a smaller secondary microtrap (T2) for refocusing. This two-stage process helps to remove interfering compounds like water, nitrogen, and oxygen. T1 is heated to around -65°C to -70°C to transfer more volatile compounds to T2, which is held at a lower temperature. Subsequently, T1 is heated to a higher temperature (e.g., +100°C) to desorb the remaining less volatile analytes, which are then also trapped on T2.[10] Finally, T2 is rapidly heated to inject the focused analytes into the GC column.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separated compounds from the preconcentration unit are introduced into the GC for separation, followed by detection and quantification by the MS.

  • Gas Chromatograph (GC):

    • Column: A capillary column is used for separation. The specific column can vary, but a common type is a PoraBOND Q column.[12]

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Oven Temperature Program: A temperature program is essential for separating a wide range of compounds. A generic program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 200°C) at a controlled rate (e.g., 10-22.9°C/min), followed by a final hold.[12][14] The optimal program depends on the specific column and target analytes.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is the standard ionization technique for this application.

    • Mass Analyzer: A quadrupole mass analyzer is commonly used.[1][3]

    • Detection Mode: The MS is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. Specific mass-to-charge (m/z) ratios characteristic of HCFC-141b are monitored. While specific ions for routine monitoring are not always detailed in general publications, based on the mass spectrum of HCFC-141b, likely ions for monitoring would include fragments corresponding to the loss of chlorine or other functional groups.

Calibration

Accurate quantification of HCFC-141b requires meticulous calibration.

  • Calibration Standards: Gravimetrically prepared primary calibration standards containing a known amount of HCFC-141b in a matrix of purified air are used.

  • Calibration Scale: Measurements are reported on internationally recognized calibration scales, such as the Scripps Institution of Oceanography (SIO) 2005 scale, to ensure comparability of data from different laboratories and monitoring networks.[1][3]

  • Procedure: A calibration curve is generated by analyzing a series of diluted standards covering the expected range of atmospheric concentrations. The response of the instrument to the standards is used to calculate the concentration of HCFC-141b in the unknown air samples.

Mandatory Visualization

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_preconcentration 2. Cryogenic Preconcentration cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Canister Whole Air Sampling (Electropolished Canisters) Trap1 Primary Trap (T1) -165°C to -175°C (HayeSep D) Canister->Trap1 Introduce Air Sample InSitu In-situ Automated Sampling InSitu->Trap1 Trap2 Microtrap (T2) Refocusing Trap1->Trap2 Analyte Transfer & Desorption Desorption Thermal Desorption (e.g., +100°C) Trap2->Desorption GC Gas Chromatography (e.g., PoraBOND Q column) Desorption->GC Injection MS Mass Spectrometry (Electron Ionization, SIM) GC->MS Separated Analytes Calibration Calibration (SIO 2005 Scale) MS->Calibration Quantification Quantification (ppt) Calibration->Quantification

Caption: Experimental workflow for monitoring atmospheric HCFC-141b.

References

Application Notes and Protocols for Studying Cardiac Sensitization of HCFC-141b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for investigating the cardiac sensitization potential of 1,1-dichloro-1-fluoroethane (HCFC-141b). Cardiac sensitization is the phenomenon where exposure to certain chemicals increases the heart's sensitivity to epinephrine (adrenaline), potentially leading to life-threatening cardiac arrhythmias.[1][2] The following protocols are based on established in vivo models and are intended to guide researchers in the safe and effective assessment of this toxicological endpoint.

I. Overview of Cardiac Sensitization Testing

The primary model for assessing cardiac sensitization is the conscious beagle dog, a species that has been shown to be a good cardiovascular model for humans.[3][4] The fundamental principle of the test involves exposing the animal to the test substance (HCFC-141b) and then challenging the heart with an intravenous injection of epinephrine.[5] An electrocardiogram (ECG) is used to monitor for the development of cardiac arrhythmias.[2][3]

Two primary protocols have been developed and are widely used:

  • Fixed-Epinephrine-Dose Protocol: A standardized dose of epinephrine is administered to all animals.[6]

  • Epinephrine-Titration Protocol: The dose of epinephrine is individualized for each animal to a level that produces a minimal cardiac response, thereby increasing the sensitivity of the assay.[3]

II. Quantitative Data Summary

The following table summarizes the reported Lowest Observed Adverse Effect Levels (LOAEL) and No Observed Adverse Effect Levels (NOAEL) for cardiac sensitization induced by HCFC-141b in dogs.

Protocol TypeEpinephrine DoseHCFC-141b Concentration (ppm)OutcomeReference
Fixed-Epinephrine-Dose8 µg/kg5,000LOAEL[6]
Epinephrine-Titration10 µg/kg9,000LOAEL[6]
Epinephrine-Titration10 µg/kg20,000LOAEL[6]

III. Experimental Protocols

A. Animal Model and Preparation
  • Species: Adult male beagle dogs are the preferred model due to their calm temperament and well-characterized cardiovascular physiology.[3]

  • Acclimation: Animals should be acclimated to the laboratory environment and trained to accept the experimental procedures, including wearing a face mask and remaining calm during the experiment.[3]

  • Health Status: Only healthy animals, as determined by a veterinarian, should be used.

  • Fasting: It is recommended to fast the animals overnight prior to the experiment to prevent vomiting and aspiration.

B. Experimental Setup
  • Inhalation System: A dynamic, flow-through inhalation exposure system is required to deliver precise concentrations of HCFC-141b vapor in the air. The system should be designed to minimize rebreathing and ensure a stable test atmosphere.

  • ECG Monitoring: A standard 6-lead ECG should be used to continuously monitor the cardiac rhythm throughout the experiment. Electrodes should be placed in a standard configuration (e.g., Lead II) for consistent recordings.[7]

  • Intravenous Access: A catheter should be placed in a suitable vein (e.g., cephalic or saphenous) for the administration of epinephrine.

  • Face Mask: A properly fitted flow-through face mask is used to deliver the HCFC-141b/air mixture to the conscious animal.[6]

C. Protocol 1: Fixed-Epinephrine-Dose Method

This protocol, based on the method developed by Reinhardt et al. (1971), is a widely used screening method.[6]

Procedure:

  • Baseline (0-2 minutes): The dog breathes room air through the face mask. A control injection of epinephrine (8 µg/kg) is administered intravenously over approximately 9 seconds.[2] The ECG is monitored for any response. A dog showing a marked arrhythmia to the control injection should not be used for that test concentration.[6]

  • Pre-Exposure (2-7 minutes): The dog continues to breathe room air.

  • HCFC-141b Exposure (7-17 minutes): The dog inhales a predetermined concentration of HCFC-141b mixed with air.

  • Epinephrine Challenge (at 12 minutes): After 5 minutes of exposure to HCFC-141b, a challenge injection of epinephrine (8 µg/kg) is administered intravenously.[6]

  • Observation (12-17 minutes): The ECG is continuously monitored for the development of cardiac arrhythmias.

  • Recovery: After the 10-minute exposure period, the dog is allowed to breathe room air and is monitored until the cardiac rhythm returns to baseline.

Positive Response Criteria: A positive response for cardiac sensitization is defined as the occurrence of multiple, consecutive ventricular ectopic beats, ventricular tachycardia, or ventricular fibrillation following the epinephrine challenge during HCFC-141b exposure.[3]

D. Protocol 2: Epinephrine-Titration Method

This method is considered more sensitive as it accounts for individual animal variability in their response to epinephrine.[3]

Procedure:

  • Epinephrine Dose Determination (Pre-Study):

    • On a day prior to the HCFC-141b exposure, the individual sensitivity of each dog to epinephrine is determined.

    • Increasing doses of epinephrine (e.g., 2, 4, 8, 12 µg/kg) are administered intravenously at set intervals.

    • The lowest dose that produces a minimal, transient cardiac response (e.g., a few ventricular ectopic beats) is identified as the challenge dose for that specific animal.[3]

  • Baseline (0-2 minutes): The dog breathes room air. A control injection of the predetermined challenge dose of epinephrine is administered to confirm a minimal response.

  • Pre-Exposure (2-7 minutes): The dog continues to breathe room air.

  • HCFC-141b Exposure (7-17 minutes): The dog inhales the target concentration of HCFC-141b.

  • Epinephrine Challenge (at 12 minutes): The predetermined individual challenge dose of epinephrine is administered intravenously.

  • Observation (12-17 minutes): The ECG is closely monitored for a marked increase in the arrhythmic response compared to the control injection.

  • Recovery: The dog is monitored until its cardiac rhythm returns to the pre-exposure state.

Positive Response Criteria: A significant increase in the number and severity of ventricular arrhythmias (e.g., multifocal ventricular ectopic activity or ventricular fibrillation) following the epinephrine challenge during HCFC-141b exposure, compared to the response to the control epinephrine injection.[3]

IV. Data Acquisition and Analysis

  • Continuous ECG Recording: The ECG should be recorded continuously throughout the entire experimental period.

  • Data Annotation: Key events such as the timing of epinephrine injections and the start and end of HCFC-141b exposure should be marked on the ECG trace.

  • Arrhythmia Quantification: The number and type of cardiac arrhythmias should be quantified during the baseline, control, and challenge periods.

  • Statistical Analysis: Appropriate statistical methods should be used to compare the incidence and severity of arrhythmias between control and exposure conditions.

V. Mandatory Visualizations

G cluster_0 HCFC-141b Exposure cluster_1 Sympathetic Activation cluster_2 Cardiomyocyte HCFC-141b HCFC-141b Connexin_43 Connexin_43 HCFC-141b->Connexin_43 Potentiates dephosphorylation Epinephrine Epinephrine Beta-Adrenergic_Receptor Beta-Adrenergic_Receptor Epinephrine->Beta-Adrenergic_Receptor G-Protein G-Protein Beta-Adrenergic_Receptor->G-Protein Adenylyl_Cyclase Adenylyl_Cyclase G-Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Ion_Channels Ion_Channels PKA->Ion_Channels Phosphorylation PKA->Connexin_43 Dephosphorylation (potentiated by HCFC-141b) Altered_Electrophysiology Altered_Electrophysiology Ion_Channels->Altered_Electrophysiology Connexin_43->Altered_Electrophysiology Reduced Conduction Velocity Arrhythmia Arrhythmia Altered_Electrophysiology->Arrhythmia

Caption: Proposed signaling pathway for HCFC-141b induced cardiac sensitization.

G cluster_screening Screening Phase cluster_experiment Experimental Day cluster_analysis Data Analysis Animal_Selection Animal Selection (Beagle Dogs) Acclimation Acclimation & Training Animal_Selection->Acclimation Epinephrine_Titration Epinephrine Dose Titration (Optional) Acclimation->Epinephrine_Titration Baseline Baseline ECG & Control Epinephrine Acclimation->Baseline Epinephrine_Titration->Baseline Exposure HCFC-141b Inhalation Exposure Baseline->Exposure Challenge Epinephrine Challenge Exposure->Challenge Observation ECG Monitoring for Arrhythmias Challenge->Observation Data_Acquisition ECG Data Acquisition Observation->Data_Acquisition Arrhythmia_Analysis Arrhythmia Quantification Data_Acquisition->Arrhythmia_Analysis Determine_LOAEL_NOAEL Determine LOAEL & NOAEL Arrhythmia_Analysis->Determine_LOAEL_NOAEL

Caption: Experimental workflow for cardiac sensitization studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Dichloro-1-fluoroethane (HCFC-141b)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 1,1-dichloro-1-fluoroethane (HCFC-141b).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (HCFC-141b)?

A1: The two main industrial methods for synthesizing this compound are:

  • Hydrofluorination of Vinylidene Chloride (VDC): This liquid-phase reaction involves treating vinylidene chloride with hydrogen fluoride (HF).[1]

  • Hydrofluorination of 1,1,1-Trichloroethane: This process also involves the reaction of the starting material with hydrogen fluoride, typically in the liquid phase.[2]

Q2: What are the common catalysts used to improve the yield and selectivity of HCFC-141b?

A2: Several Lewis acid catalysts are effective in promoting the synthesis of HCFC-141b. For the hydrofluorination of vinylidene chloride, titanium tetrafluoride (TiF₄) is a particularly effective catalyst, especially when used with a sulfone solvent.[1] Other catalysts that have been explored include tin tetrachloride (SnCl₄) and boron trifluoride etherate.[1] For the hydrofluorination of 1,1,1-trichloroethane, perfluoroalkanesulfonic acids, such as trifluoromethanesulfonic acid (triflic acid), have been shown to improve selectivity towards the desired product.[2]

Q3: What are the major byproducts in the synthesis of HCFC-141b?

A3: The primary byproducts depend on the synthesis route. In the hydrofluorination of vinylidene chloride, common byproducts include 1-chloro-1,1-difluoroethane (HCFC-142b) and 1,1,1-trifluoroethane (HFC-143a).[1] Tar formation due to the polymerization of vinylidene chloride is also a significant issue. When starting from 1,1,1-trichloroethane, over-fluorination can lead to the formation of HCFC-142b and HFC-143a.[2]

Q4: How can the formation of tars be minimized during the hydrofluorination of vinylidene chloride?

A4: Tar formation, resulting from the polymerization of vinylidene chloride, can be significantly reduced by maintaining a sufficient excess of hydrogen fluoride in the reaction mixture. This ensures that the hydrofluorination reaction is favored over polymerization. The use of specific solvents, such as tetramethylene sulfone, can also help to minimize tar production.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound (HCFC-141b)
Possible Cause Suggested Solution
Suboptimal Reaction Temperature For the hydrofluorination of vinylidene chloride using a titanium tetrafluoride catalyst, a reaction temperature in the range of 60-70°C is recommended for optimal yield.[1]
Incorrect Molar Ratios Ensure the appropriate molar ratio of hydrogen fluoride to the starting material. For the VDC route, a molar ratio of HF to VDC between 2 and 5 is generally effective.[1]
Catalyst Inactivity The catalyst may be poisoned or deactivated. Consider regenerating the catalyst according to the manufacturer's instructions or replacing it with a fresh batch.
Inadequate Mixing Ensure efficient stirring to promote contact between the reactants and the catalyst, especially in a liquid-phase reaction.
Issue 2: High Levels of Byproducts (HCFC-142b, HFC-143a)
Possible Cause Suggested Solution
Over-fluorination Reduce the reaction temperature or decrease the residence time to minimize the formation of more highly fluorinated products.
Incorrect Catalyst Choice The choice of catalyst significantly impacts selectivity. For the VDC route, using titanium tetrafluoride with a sulfone solvent can virtually eliminate the formation of HCFC-142b and HFC-143a.[1]
High HF Concentration While a sufficient amount of HF is needed to prevent tar formation, an excessive concentration can lead to over-fluorination. Optimize the HF to starting material molar ratio.[1]
Issue 3: Significant Tar Formation
Possible Cause Suggested Solution
Insufficient Hydrogen Fluoride Increase the molar ratio of hydrogen fluoride to vinylidene chloride to favor the hydrofluorination reaction over polymerization.[1]
Presence of Polymerization Initiators Ensure all reactants and the reactor are free from impurities that could initiate the polymerization of vinylidene chloride.
Inappropriate Solvent The use of a sulfone solvent, such as tetramethylene sulfone, has been shown to reduce tar formation to a minimum.[1]

Data Presentation

Table 1: Influence of Catalyst and Solvent on Vinylidene Chloride Hydrofluorination

CatalystSolventVDC Conversion (%)HCFC-141b Yield (%)HCFC-142b Yield (%)HFC-143a Yield (%)Tar FormationReference
TiF₄Tetramethylene Sulfone>97>90<5Negligible<5% by weight[1]
SnCl₂None96.48.076.412.0Not specified[1]
TiCl₄NoneNot specified40.44.0Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Vinylidene Chloride

Objective: To synthesize HCFC-141b with high yield and selectivity.

Materials:

  • Vinylidene chloride (VDC)

  • Anhydrous hydrogen fluoride (HF)

  • Titanium tetrafluoride (TiF₄) catalyst

  • Tetramethylene sulfone (solvent)

  • Anhydrous potassium carbonate (for drying)

  • Pressurized reaction vessel (e.g., autoclave) equipped with a stirrer, temperature control, and pressure gauge.

Procedure:

  • Ensure the reaction vessel is clean, dry, and free of any contaminants.

  • Charge the reactor with the desired amount of titanium tetrafluoride catalyst and tetramethylene sulfone solvent. A typical molar ratio of solvent-to-catalyst is between 6 and 9.5.[1]

  • Cool the reactor and carefully add the required amount of anhydrous hydrogen fluoride.

  • Add the vinylidene chloride to the reactor. A molar ratio of HF to VDC of 2-5 and a molar ratio of VDC to catalyst of around 20 are recommended.[1]

  • Seal the reactor and begin stirring.

  • Heat the reactor to the desired temperature, typically between 60-70°C.[1]

  • Monitor the reaction pressure. The reaction is typically complete when the pressure stabilizes.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent any excess pressure and transfer the reaction mixture to a separation funnel.

  • Two layers will be present: an upper layer of HF and a lower layer of the crude product.[1]

  • Separate the lower organic layer and wash it with water to remove any remaining HF.

  • Dry the organic layer over anhydrous potassium carbonate.

  • The crude HCFC-141b can be further purified by distillation.

Visualizations

Synthesis_Pathway cluster_reactants Reactants VDC Vinylidene Chloride (CH2=CCl2) Reaction Reaction VDC->Reaction HF Hydrogen Fluoride (HF) HF->Reaction Catalyst Catalyst (e.g., TiF4) Catalyst->Reaction Solvent Solvent (e.g., Sulfone) Solvent->Reaction HCFC141b This compound (CH3CCl2F) Reaction->HCFC141b Hydrofluorination Byproducts Byproducts (HCFC-142b, HFC-143a, Tars) Reaction->Byproducts Side Reactions

Caption: Synthesis pathway for this compound from vinylidene chloride.

Troubleshooting_Workflow Start Low HCFC-141b Yield CheckTemp Is Temperature Optimal (60-70°C)? Start->CheckTemp AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckRatios Are Molar Ratios Correct? CheckTemp->CheckRatios Yes AdjustTemp->CheckRatios AdjustRatios Adjust HF/VDC and VDC/Catalyst Ratios CheckRatios->AdjustRatios No CheckCatalyst Is Catalyst Active? CheckRatios->CheckCatalyst Yes AdjustRatios->CheckCatalyst RegenCatalyst Regenerate or Replace Catalyst CheckCatalyst->RegenCatalyst No CheckMixing Is Mixing Adequate? CheckCatalyst->CheckMixing Yes RegenCatalyst->CheckMixing ImproveMixing Increase Stirring Speed CheckMixing->ImproveMixing No HighYield Yield Improved CheckMixing->HighYield Yes ImproveMixing->HighYield

Caption: Troubleshooting workflow for low yield of HCFC-141b.

References

Technical Support Center: Optimizing HCFC-141b Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists engaged in the synthesis of 1,1-dichloro-1-fluoroethane (HCFC-141b). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and enhance reaction efficiency.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the synthesis of HCFC-141b, particularly from vinylidene chloride (VDC) and hydrogen fluoride (HF).

Issue 1: High Levels of Over-fluorinated Byproducts (HCFC-142b, HFC-143a)

Possible Causes:

  • Inappropriate Catalyst Choice or Concentration: The catalyst significantly influences the selectivity of the reaction.

  • Incorrect Molar Ratio of Reactants: An excessive amount of hydrogen fluoride can drive the reaction towards more fluorinated products.

  • Suboptimal Reaction Temperature: Higher temperatures can sometimes favor over-fluorination.

Suggested Solutions:

  • Catalyst Selection: Employ a highly selective catalyst such as titanium tetrafluoride (TiF₄). While catalysts like boron trifluoride etherate (BF₃) and tin tetrachloride (SnCl₄) can be used, TiF₄ is noted for its high selectivity towards HCFC-141b.[1]

  • Solvent System: The use of a sulfone solvent, like tetramethylene sulfone, in conjunction with a titanium tetrafluoride catalyst has been shown to virtually eliminate the formation of HCFC-142b and HFC-143a.[1]

  • Control of Reactant Ratios: Maintain a controlled molar ratio of hydrogen fluoride to vinylidene chloride. An optimal range is typically between 2:1 and 5:1.[1]

  • Temperature Management: Operate the reaction within a temperature range of 60-70°C for improved selectivity.[1]

Issue 2: Significant Tar Formation

Possible Causes:

  • Reaction Conditions Promoting Polymerization: High temperatures and certain catalysts can lead to the polymerization of VDC.

  • Absence of a Suitable Solvent: The reaction medium plays a crucial role in suppressing side reactions that lead to tar.

Suggested Solutions:

  • Solvent-Assisted Synthesis: The use of a sulfone (e.g., tetramethylene sulfone, dimethyl sulfone) or a nitro-compound solvent (e.g., nitromethane, nitrobenzene) is highly effective in minimizing tar production.[1]

  • Catalyst System: A titanium tetrafluoride catalyst used with a tetramethylene sulfone solvent has been demonstrated to significantly reduce tar formation.[1]

  • Temperature Control: Adhering to the recommended temperature range of 25-150°C, ideally 60-70°C, can limit tar-forming side reactions.[1]

Issue 3: Product Decomposition and Impurity Accumulation

Possible Causes:

  • Presence of Moisture and Metal Contaminants: HCFC-141b can decompose in the presence of ferric chloride, which can form from the reaction of moisture with steel containers.[2][3]

  • Inadequate Purification: Residual reactants, byproducts, or decomposition products remain in the final product.

Suggested Solutions:

  • Material of Construction and Storage: Use clean, dry storage containers. Avoid prolonged contact with steel, especially in the presence of moisture, to prevent the formation of ferric chloride.[2][3] Decomposition products can include hydrogen chloride, vinylidene chloride, and 1-chloro-1-fluoroethylene, which can form toxic carbonyl halides in the presence of oxygen.[2][3]

  • Impurity Monitoring: Regularly monitor the purity of the HCFC-141b. The specific gravity, boiling point, and pH can be used to track the accumulation of impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in HCFC-141b synthesis from VDC and HF?

A1: The main byproducts are 1,1-difluoro-1-chloroethane (HCFC-142b) and 1,1,1-trifluoroethane (HFC-143a), which are over-fluorinated products, and undesirable tars.[1]

Q2: What is the recommended catalyst for maximizing HCFC-141b yield and selectivity?

A2: Titanium tetrafluoride (TiF₄) is the preferred catalyst for converting vinylidene chloride to HCFC-141b with high selectivity.[1] It can be generated in situ from titanium tetrachloride (TiCl₄) in the presence of anhydrous HF.[1]

Q3: How can I effectively minimize tar formation during the reaction?

A3: The use of a sulfone solvent, such as tetramethylene sulfone, in combination with a titanium tetrafluoride catalyst has been shown to be highly effective in reducing tar production to a minimum.[1]

Q4: What are the optimal reaction conditions for the synthesis of HCFC-141b?

A4: For the liquid-phase reaction of vinylidene chloride with hydrogen fluoride, the following conditions are recommended for high yield and selectivity:

  • Catalyst: Titanium tetrafluoride (TiF₄)[1]

  • Solvent: Tetramethylene sulfone[1]

  • Molar Ratio of HF to VDC: At least 1:1, with a preferred range of 2:1 to 5:1.[1]

  • Reaction Temperature: 25-150°C, with an optimal range of 60-70°C.[1]

Q5: How can I monitor the purity of my HCFC-141b product?

A5: Impurities in HCFC-141b can be monitored by measuring the specific gravity and boiling point of the solvent.[4] The pH value can also be a useful indicator of contamination in the cleaning system if the product is used as a solvent.[4]

Data Presentation

Table 1: Reaction Parameters for High-Selectivity HCFC-141b Synthesis

ParameterRecommended RangeOptimal ValueReference
Catalyst TiF₄, BF₃, SnCl₄TiF₄[1]
Solvent Sulfones, NitroalkanesTetramethylene sulfone[1]
HF:VDC Molar Ratio ≥ 1:12:1 to 5:1[1]
Reaction Temperature 25-150 °C60-70 °C[1]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of HCFC-141b

This protocol is based on the method described for reacting vinylidene chloride with hydrogen fluoride in the liquid phase.

Materials:

  • Vinylidene chloride (VDC)

  • Anhydrous hydrogen fluoride (HF)

  • Titanium tetrafluoride (TiF₄) or Titanium tetrachloride (TiCl₄) as a precursor

  • Tetramethylene sulfone (solvent)

  • Suitable pressure reactor equipped with stirring and temperature control

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and free of any contaminants, particularly iron oxides.

  • Charging the Reactor:

    • Introduce the solvent, tetramethylene sulfone, into the reactor.

    • Add the catalyst, titanium tetrafluoride. If using titanium tetrachloride, it will be converted to TiF₄ in the presence of HF.

  • Introduction of Reactants:

    • Cool the reactor to the desired starting temperature.

    • Carefully feed the anhydrous hydrogen fluoride into the reactor.

    • Begin feeding the vinylidene chloride into the reactor while maintaining vigorous stirring. The molar ratio of HF to VDC should be maintained between 2:1 and 5:1.

  • Reaction Conditions:

    • Maintain the reaction temperature between 60-70°C.[1]

    • The reaction is typically carried out under autogenous pressure.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them using gas chromatography (GC) to determine the conversion of VDC and the selectivity towards HCFC-141b.

  • Product Isolation and Purification:

    • Upon completion of the reaction, cool the reactor.

    • Vent any excess HF.

    • The crude product can be separated from the catalyst and solvent by distillation.

    • Further fractional distillation may be required to achieve the desired purity of HCFC-141b.

Visualizations

HCFC_141b_Synthesis_Pathway VDC Vinylidene Chloride (VDC) HCFC141b HCFC-141b (Target Product) VDC->HCFC141b + HF Byproducts Byproducts: - HCFC-142b - HFC-143a - Tars VDC->Byproducts Polymerization HF Hydrogen Fluoride (HF) HF->HCFC141b HCFC141b->Byproducts Over-fluorination / Side Reactions Catalyst Catalyst (e.g., TiF₄) Catalyst->HCFC141b Increases Rate & Selectivity Solvent Solvent (e.g., Tetramethylene Sulfone) Solvent->HCFC141b Reduces Tars

Caption: Reaction pathway for HCFC-141b synthesis.

Troubleshooting_Byproduct_Formation Start High Byproduct Formation Detected CheckCatalyst Is the catalyst TiF₄? Start->CheckCatalyst CheckSolvent Is a sulfone solvent being used? CheckCatalyst->CheckSolvent Yes UseTiF4 Action: Switch to TiF₄ catalyst. CheckCatalyst->UseTiF4 No CheckRatio Is HF:VDC ratio 2:1 to 5:1? CheckSolvent->CheckRatio Yes UseSolvent Action: Introduce tetramethylene sulfone solvent. CheckSolvent->UseSolvent No CheckTemp Is temperature 60-70°C? CheckRatio->CheckTemp Yes AdjustRatio Action: Adjust molar ratio. CheckRatio->AdjustRatio No AdjustTemp Action: Optimize temperature. CheckTemp->AdjustTemp No End Byproduct Formation Minimized CheckTemp->End Yes UseTiF4->CheckSolvent UseSolvent->CheckRatio AdjustRatio->CheckTemp AdjustTemp->End

Caption: Troubleshooting workflow for byproduct reduction.

References

Technical Support Center: Purification of Crude 1,1-Dichloro-1-fluoroethane (HCFC-141b)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 1,1-dichloro-1-fluoroethane (HCFC-141b). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude HCFC-141b can originate from the manufacturing process (e.g., hydrofluorination of 1,1,1-trichloroethane) or degradation. These may include:

  • Unreacted starting materials: such as 1,1,1-trichloroethane.

  • Byproducts of synthesis: including other isomers of dichlorofluoroethane, and over-fluorinated or under-fluorinated products.

  • Unsaturated compounds: such as vinylidene chloride and 1-chloro-1-fluoroethylene, which can arise from dehydrohalogenation.[1]

  • Acidic impurities: like hydrogen chloride (HCl) and hydrogen fluoride (HF), which can be present from the synthesis or decomposition.[1]

  • Water: introduced during synthesis or handling.

  • Stabilizers: added to the crude product.

Q2: What is the boiling point of this compound and how does it affect purification?

A2: The boiling point of this compound is 32.05°C.[2][3][4] This low boiling point requires careful temperature control during distillation to prevent product loss. It also means that impurities with close boiling points will be difficult to separate by simple distillation, potentially requiring high-efficiency fractional distillation or alternative methods like extractive distillation.

Q3: Can azeotropes be an issue during the distillation of HCFC-141b?

A3: Yes, azeotropes can be a significant challenge. For instance, HCFC-141b can form azeotropes with reactants like hydrogen fluoride (HF). The presence of an azeotrope means that simple distillation cannot achieve complete separation of the components. In such cases, techniques like extractive distillation or pressure-swing distillation may be necessary.

Q4: What analytical methods are suitable for determining the purity of HCFC-141b?

A4: Gas chromatography (GC) is the most common and effective method for analyzing the purity of HCFC-141b.[5] A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used. For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[6] Karl Fischer titration is the standard method for quantifying water content.[5] Acidity can be determined by titration.[5]

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Product purity is low) 1. Insufficient reflux ratio: Not enough condensed liquid is being returned to the column to achieve equilibrium. 2. Flooding: The vapor velocity is too high, causing liquid to be carried up the column.[7] 3. Channeling (in packed columns): Poor liquid distribution leads to inefficient vapor-liquid contact. 4. Incorrect temperature gradient: The temperature difference between the reboiler and the top of the column is not optimal. 5. Presence of a close-boiling impurity or azeotrope. 1. Increase the reflux ratio. 2. Reduce the heating rate of the reboiler to decrease vapor velocity. Check for any blockages. 3. Ensure the packing is uniform and that the liquid distributor is functioning correctly. 4. Adjust the heating and cooling rates to establish the correct temperature profile. 5. Analyze the distillate and bottoms for impurity profiles. Consider using a column with higher theoretical plates or switching to extractive distillation.
Pressure Fluctuations 1. Inconsistent heating of the reboiler. 2. Fluctuations in the cooling water supply to the condenser. 3. Bumping in the reboiler: Sudden, violent boiling.1. Ensure stable and uniform heating. Use a heating mantle with a stirrer. 2. Regulate the coolant flow rate and temperature. 3. Add boiling chips or a magnetic stir bar to the reboiler.
Product Loss 1. Low boiling point of HCFC-141b (32.05°C): Product can be lost as vapor. 2. Leaks in the system. 1. Use a highly efficient condenser and ensure the coolant temperature is sufficiently low (e.g., using a refrigerated circulator). 2. Check all joints and seals for leaks.
Adsorbent Purification
Problem Potential Cause(s) Recommended Solution(s)
Ineffective Impurity Removal 1. Incorrect adsorbent type: The chosen adsorbent may not have an affinity for the target impurities. 2. Saturated adsorbent: The adsorbent has reached its maximum capacity. 3. Channeling in the adsorbent bed: The liquid is not flowing uniformly through the bed. 4. Flow rate is too high: Insufficient contact time between the crude HCFC-141b and the adsorbent.1. Select an appropriate adsorbent based on the nature of the impurities (e.g., activated alumina for acidic compounds, molecular sieves for water).[8] 2. Regenerate or replace the adsorbent. 3. Ensure the adsorbent is packed uniformly in the column. Use a liquid distributor. 4. Reduce the flow rate of the crude product through the adsorbent bed.
Adsorbent Fines in the Product 1. Friable adsorbent material. 2. High flow rate causing bed fluidization. 1. Use a more robust adsorbent. 2. Install a filter downstream of the adsorbent bed. Reduce the flow rate.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C)
This compound (HCFC-141b)1717-00-6116.9532.05[2][4]
1,1,1-Trichloroethane71-55-6133.4074.1
Vinylidene chloride75-35-496.9431.7
Hydrogen Chloride (HCl)7647-01-036.46-85.05
Hydrogen Fluoride (HF)7664-39-320.0119.5
Water7732-18-518.02100

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of HCFC-141b.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m length, 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1-2 mL/min.

  • Injector:

    • Temperature: 200°C

    • Injection Volume: 0.1 - 1.0 µL

    • Split Ratio: 50:1 to 100:1 to avoid column overload.

  • Oven Temperature Program:

    • Initial Temperature: 40°C

    • Hold Time: 5 minutes

    • Ramp Rate: 10°C/min

    • Final Temperature: 250°C

    • Final Hold Time: 5 minutes

  • Detector:

    • FID Temperature: 250°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (if used): 25 mL/min

  • Data Analysis:

    • Identify the peak for HCFC-141b based on its retention time, determined by running a pure standard.

    • Calculate the purity by area percent: (Area of HCFC-141b peak / Total area of all peaks) x 100%. Note that this assumes a similar response factor for all components with an FID. For higher accuracy, determine the relative response factors for known impurities using standards.[9]

Protocol 2: Removal of Acidic Impurities and Water using Adsorbents

This protocol describes a lab-scale method for removing acidic impurities (HCl, HF) and residual water.

  • Adsorbent Preparation:

    • Activate neutral alumina and 3A molecular sieves by heating at 250-300°C under vacuum or a stream of dry nitrogen for 3-4 hours to remove adsorbed water.

    • Allow the adsorbents to cool to room temperature in a desiccator before use.

  • Column Packing:

    • Prepare a chromatography column. Place a small plug of glass wool at the bottom.

    • Create a layered bed: first, a 5 cm layer of activated neutral alumina, followed by a 10 cm layer of activated 3A molecular sieves. Top with a thin layer of sand or glass wool.

  • Purification:

    • Pre-wet the column with a small amount of purified HCFC-141b.

    • Carefully add the crude HCFC-141b to the top of the column.

    • Allow the liquid to pass through the adsorbent bed under gravity or with gentle positive pressure from an inert gas (e.g., nitrogen).

    • Collect the purified product in a clean, dry flask. The low boiling point of HCFC-141b necessitates that the collection flask be cooled in an ice bath to minimize evaporative losses.

  • Analysis:

    • Analyze the purified product by GC to confirm the removal of impurities.

    • Test for acidity using a suitable indicator or a pH probe on an aqueous extract.

    • Determine the water content using Karl Fischer titration.

Visualizations

experimental_workflow_distillation cluster_prep Preparation cluster_process Distillation Process cluster_analysis Analysis & Collection crude Crude HCFC-141b setup Assemble Fractional Distillation Apparatus crude->setup heat Heat Reboiler to ~35-40°C setup->heat stabilize Stabilize System (Establish Reflux) heat->stabilize collect Collect Distillate at 32°C stabilize->collect impurities High-Boiling Impurities (in Reboiler) analysis Purity Analysis (GC) collect->analysis analysis->stabilize Purity Low (Increase Reflux) product Purified HCFC-141b analysis->product Purity OK

Caption: Workflow for the fractional distillation of crude this compound.

troubleshooting_logic start Low Purity of Distilled HCFC-141b q1 Is column pressure stable? start->q1 a1_yes Check Temperature Gradient q1->a1_yes Yes a1_no Stabilize Heating & Cooling Sources q1->a1_no No q2 Is distillate head temperature correct (32°C)? a1_yes->q2 a1_no->q1 a2_no Calibrate Thermometer & Adjust Heat Input q2->a2_no No a2_yes Increase Reflux Ratio q2->a2_yes Yes a2_no->q2 q3 Purity still low? a2_yes->q3 a3_yes Suspect Azeotrope or Close-Boiling Impurity q3->a3_yes Yes end Consider Extractive Distillation or Adsorbent Treatment q3->end No (Resolved) a3_yes->end

Caption: Logic diagram for troubleshooting low purity in HCFC-141b distillation.

References

Technical Support Center: Gas Chromatography Analysis of HCFC-141b

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting issues related to the gas chromatography (GC) analysis of 1,1-dichloro-1-fluoroethane (HCFC-141b). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for the analysis of HCFC-141b?

A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the first half.[1] This is a significant issue in the analysis of HCFC-141b as it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased sensitivity.[1][2] For halogenated hydrocarbons like HCFC-141b, peak tailing can often indicate undesirable interactions within the GC system.

Q2: What are the most common causes of peak tailing when analyzing HCFC-141b?

A2: Peak tailing for volatile halogenated compounds like HCFC-141b typically arises from one or a combination of the following factors:

  • Active Sites: Unwanted chemical interactions with surfaces within the GC system, such as the inlet liner, column, or detector.[3] These active sites can adsorb the analyte, causing it to elute slowly and result in a tailed peak.[4]

  • Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase can create active sites.[4]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence in the carrier gas flow and unswept volumes, leading to peak tailing.[1][2]

  • Sub-optimal Method Parameters: Incorrect temperatures (inlet, oven), flow rates, or injection techniques can all contribute to poor peak shape.[5]

Q3: How can I quickly diagnose the source of peak tailing for HCFC-141b?

A3: A systematic approach is the most effective way to pinpoint the cause of peak tailing. A good starting point is to determine if the tailing is compound-specific or affects all peaks in the chromatogram. If all peaks are tailing, the issue is likely physical, such as a poor column installation or a leak.[2] If only the HCFC-141b peak (and other similar compounds) are tailing, the cause is more likely chemical in nature, such as active sites in the system.[3]

Troubleshooting Guide: Resolving Peak Tailing for HCFC-141b

This guide provides a step-by-step approach to systematically identify and resolve the root cause of peak tailing in your HCFC-141b analysis.

Step 1: Inlet System Maintenance

The injector is the most common source of problems in a GC system. Regular maintenance is crucial for achieving good peak shapes.

Protocol 1: Injector Maintenance

  • Cooldown: Ensure the injector has cooled to a safe temperature.

  • Disassemble: Carefully remove the septum nut, septum, and inlet liner.

  • Inspect and Replace:

    • Septum: Replace if it is cored, brittle, or has been subjected to a large number of injections. Leaking septa can cause baseline instability and poor peak shape.[5]

    • Liner: Replace the liner with a new, deactivated one. For active compounds like halogenated hydrocarbons, using an ultra-inert liner can significantly reduce peak tailing.[6] The choice of liner geometry (e.g., single taper, with glass wool) can also impact peak shape.

  • Reassemble and Leak Check: Reinstall the liner and a new septum. Ensure all connections are secure and perform a leak check.

Step 2: Column Installation and Conditioning

Improper column installation is a frequent cause of peak tailing that affects all peaks.

Protocol 2: Column Installation and Conditioning

  • Column Cutting: Ensure the column is cut with a ceramic scoring wafer or a diamond-tipped scribe to create a clean, square cut. A poor cut can create active sites and turbulence.[1]

  • Column Positioning: Install the column in the inlet and detector at the manufacturer's recommended height. Incorrect positioning can create dead volumes.[2]

  • Column Conditioning: If the column is new or has been exposed to air, it needs to be conditioned.

    • Set the carrier gas flow to the normal operating rate.

    • Disconnect the column from the detector to prevent contamination.

    • Program the oven to a temperature slightly above your final analysis temperature (but below the column's maximum isothermal temperature limit) and hold for 1-2 hours.[4]

    • Cool the oven, reconnect the column to the detector, and perform a blank run to ensure a stable baseline.

Step 3: Method Parameter Optimization

If maintenance does not resolve the issue, optimizing your GC method parameters is the next step.

ParameterPotential Issue Causing TailingRecommended Action for HCFC-141b
Injector Temperature Temperature too low, causing slow vaporization. Temperature too high, causing analyte degradation.Start with a temperature around 200-250°C. Optimize by injecting a standard at various temperatures (e.g., in 20°C increments) to find the temperature that gives the best peak shape without evidence of degradation.[5]
Oven Temperature Program Initial temperature too high, preventing proper focusing of early eluting peaks.For splitless injections, the initial oven temperature should be set about 20°C below the boiling point of the injection solvent to ensure proper analyte focusing.[1]
Carrier Gas Flow Rate Flow rate too low, leading to increased diffusion and band broadening.Optimize the flow rate to achieve the best balance between analysis time and resolution. For HCFC-141b, a higher flow rate might be beneficial to minimize interaction time with any active sites.
Injection Technique Inappropriate injection volume or speed.For trace analysis, splitless injection is often used. Ensure the splitless hold time is optimized. If the concentration is high, a split injection with an appropriate split ratio can prevent column overload, which can cause fronting but also affect peak shape.[7]
Step 4: Column and System Inertness

HCFC-141b, as a halogenated compound, can be susceptible to interaction with active sites throughout the GC flow path.

Considerations for System Inertness:

  • Column Choice: While a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point, for persistent tailing issues, consider a column specifically designed for inertness.

  • Guard Column: Installing a deactivated guard column before the analytical column can help trap non-volatile residues and protect the analytical column from contamination.

  • Inert Flow Path: For trace analysis of active compounds, using components designed for an inert flow path (e.g., inert-coated liners, gold-plated seals, inert-treated metal components) can significantly improve peak shape and recovery.[6]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing for HCFC-141b.

Troubleshooting_Workflow start Peak Tailing Observed for HCFC-141b inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) start->inlet_maintenance check_tailing_again1 Peak Tailing Resolved? inlet_maintenance->check_tailing_again1 column_installation Check Column Installation (Cut, Position, Connections) check_tailing_again1->column_installation No end_good Problem Solved check_tailing_again1->end_good Yes check_tailing_again2 Peak Tailing Resolved? column_installation->check_tailing_again2 method_optimization Optimize Method Parameters (Temperatures, Flow Rate) check_tailing_again2->method_optimization No check_tailing_again2->end_good Yes check_tailing_again3 Peak Tailing Resolved? method_optimization->check_tailing_again3 column_issues Investigate Column & System (Contamination, Degradation, Inertness) check_tailing_again3->column_issues No check_tailing_again3->end_good Yes end_bad Consider Column Replacement or Advanced System Deactivation column_issues->end_bad

Caption: Troubleshooting workflow for HCFC-141b peak tailing.

References

Technical Support Center: Safe Disposal of 1,1-Dichloro-1-fluoroethane (HCFC-141b) Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe and compliant disposal of 1,1-dichloro-1-fluoroethane (HCFC-141b) waste. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address specific issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

1. What is this compound (HCFC-141b) and why does its disposal require special attention?

This compound, also known as HCFC-141b, is a hydrochlorofluorocarbon that has been used as a solvent, a foam blowing agent, and a refrigerant.[1][2] It is classified as a Class II ozone-depleting substance under the Montreal Protocol and is subject to phase-out regulations.[1] Its disposal requires special attention due to its potential to harm the ozone layer and contribute to global warming.[3] Improper disposal can lead to environmental contamination and non-compliance with international and national regulations.[4][5]

2. How is this compound waste classified?

Waste containing this compound is generally classified as hazardous waste due to its halogenated organic nature. In the United States, it falls under the regulations of the Resource Conservation and Recovery Act (RCRA). The specific waste code may vary depending on the source and concentration of the HCFC-141b. It is crucial to consult your institution's environmental health and safety (EHS) department and local regulations for accurate classification and disposal procedures.

3. What are the primary disposal methods for this compound waste?

The primary and most effective methods for the permanent destruction of this compound waste are:

  • High-Temperature Incineration: This method uses controlled high temperatures to break down the chemical into simpler, less harmful substances.[6]

  • Plasma Arc Destruction: This technology utilizes high-temperature plasma to decompose the waste into its elemental constituents.[3][7][8]

For non-destruction options, reclamation and recycling are viable for less contaminated HCFC-141b, allowing it to be purified and reused.[4][9][10][11][12][13]

Troubleshooting Guide

Problem Possible Cause Solution
Uncertainty about proper waste segregation Lack of clear institutional guidelines or unfamiliarity with the specific waste stream.1. Consult your EHS Department: They can provide specific guidance on waste container types and labeling requirements for halogenated solvent waste. 2. Review the Safety Data Sheet (SDS): The SDS for this compound provides disposal considerations. 3. Isolate the waste stream: Do not mix HCFC-141b waste with non-halogenated solvents or other chemical waste to avoid complex and costly disposal procedures.
Small quantity of HCFC-141b waste generated Infrequent use or small-scale experiments.1. Accumulate in a designated, properly labeled, and sealed container. Ensure the container is compatible with chlorinated solvents. 2. Coordinate with other labs: Your EHS department may have a centralized collection program for small quantities of hazardous waste.
High cost of disposal Improper segregation leading to complex waste mixtures; using non-specialized waste disposal vendors.1. Ensure proper segregation at the source. 2. Use a certified hazardous waste disposal vendor with experience in handling halogenated compounds. 3. Explore reclamation/recycling options for less contaminated HCFC-141b, which can be more cost-effective.[4][9][10][11][12][13]
Concerns about emissions from on-site treatment (if applicable) Incomplete combustion or improper operation of destruction technology.1. Strict adherence to operating protocols for incineration or plasma arc systems is crucial. 2. Continuous monitoring of flue gases for products of incomplete combustion (PICs) and acid gases (HCl, HF) is necessary. 3. Ensure proper functioning of emission control systems such as scrubbers.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₂H₃Cl₂F
Molecular Weight 116.95 g/mol
Boiling Point 32 °C (90 °F)[3][14]
Melting Point -103.5 °C (-154.3 °F)[3][14]
Density 1.25 g/cm³ at 20 °C[3]
Vapor Pressure 600 mmHg at 25 °C[15]
Solubility in Water 4 g/L at 20 °C[3]
Autoignition Temperature 532 °C (990 °F)[3]
Ozone Depletion Potential (ODP) 0.11 - 0.12[3][16]
Global Warming Potential (GWP, 100-year) 725[3]

Table 2: Comparison of Disposal Methods for this compound Waste

Method Description Destruction and Removal Efficiency (DRE) Key Operating Parameters Pros Cons
High-Temperature Incineration Controlled combustion at high temperatures.> 99.99%[17]Temperature: 850°C - 1,200°C; Residence Time: > 2 seconds.[18]High DRE, mature technology.Potential for PICs and acid gas formation, requires sophisticated emission control.[17]
Plasma Arc Destruction Utilization of thermal plasma for decomposition.> 99.9999%[8]Temperature: > 3,000°C.Extremely high DRE, effective for stable compounds, smaller footprint.[8]High energy consumption, higher capital cost.
Reclamation/Recycling Purification of used HCFC-141b to meet specifications for reuse.Not ApplicableDistillation, filtration, and drying processes.Sustainable, conserves resources, cost-effective for cleaner waste streams.[4][9][10][11][12][13]Not suitable for highly contaminated waste, requires specialized facilities.

Experimental Protocols

Protocol 1: High-Temperature Incineration of this compound Waste

Objective: To achieve a Destruction and Removal Efficiency (DRE) of ≥ 99.99% for this compound waste.

Methodology:

  • Waste Preparation:

    • Characterize the waste stream to determine the concentration of HCFC-141b and the presence of other contaminants.

    • If the waste is in a liquid form, it can be directly injected. If it is in a gaseous form, it should be fed into the combustion chamber at a controlled rate.

  • Incinerator Operation:

    • Preheat the primary combustion chamber to a minimum of 850°C and the secondary combustion chamber (afterburner) to a minimum of 1,100°C.[18]

    • Ensure a residence time of at least 2 seconds in the secondary combustion chamber.[18]

    • Maintain an excess air supply to ensure complete combustion.

  • Waste Injection:

    • Introduce the HCFC-141b waste into the primary combustion chamber at a steady and controlled rate.

  • Emission Control:

    • Pass the flue gas through a scrubbing system to neutralize acid gases (HCl and HF) formed during combustion. A caustic scrubber (e.g., using sodium hydroxide solution) is typically used.

    • Utilize particulate control devices (e.g., baghouse or electrostatic precipitator) to remove any particulate matter.

  • Monitoring and Analysis:

    • Continuously monitor the incinerator temperature, residence time, and flue gas composition (O₂, CO, CO₂).

    • Periodically sample and analyze the stack gas for residual HCFC-141b and potential products of incomplete combustion (PICs) using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to verify the DRE.[16]

Protocol 2: Plasma Arc Destruction of this compound Waste

Objective: To achieve a Destruction and Removal Efficiency (DRE) of > 99.9999% for this compound waste.

Methodology:

  • System Preparation:

    • Ensure the plasma torch and the reaction chamber are functioning according to the manufacturer's specifications.

    • Verify the integrity of the gas scrubbing and cooling systems.

  • Plasma Generation:

    • Generate a stable plasma arc within the reaction chamber. The composition of the plasma gas (e.g., argon, nitrogen, or steam) will depend on the specific system design.[7]

  • Waste Introduction:

    • Introduce the gaseous or liquid HCFC-141b waste directly into the high-temperature zone of the plasma.

  • Decomposition and Quenching:

    • The intense heat of the plasma (typically > 3,000°C) breaks the chemical bonds of the HCFC-141b molecules, decomposing them into their elemental constituents.

    • Rapidly quench the hot gas stream exiting the reaction chamber to prevent the formation of unwanted byproducts.

  • Gas Neutralization and Cleaning:

    • Pass the quenched gas through a scrubber system to neutralize acid gases.

  • Process Monitoring:

    • Monitor the plasma torch power, gas flow rates, and reaction chamber temperature.

    • Analyze the final off-gas to ensure complete destruction of the HCFC-141b and compliance with emission limits.

Mandatory Visualizations

Disposal_Decision_Workflow start Start: HCFC-141b Waste Generated assess_contamination Assess Contamination Level start->assess_contamination high_contamination High Contamination assess_contamination->high_contamination High low_contamination Low Contamination assess_contamination->low_contamination Low destruction Destruction Required high_contamination->destruction reclamation Reclamation / Recycling Feasible low_contamination->reclamation choose_destruction Choose Destruction Method destruction->choose_destruction send_to_facility Send to Certified Reclamation Facility reclamation->send_to_facility incineration High-Temperature Incineration choose_destruction->incineration Mature Technology plasma Plasma Arc Destruction choose_destruction->plasma Highest DRE end End: Compliant Disposal incineration->end plasma->end send_to_facility->end

Caption: Decision workflow for HCFC-141b waste disposal.

Incineration_Workflow cluster_incineration Incineration Process cluster_emission_control Emission Control waste_input HCFC-141b Waste (Liquid or Gas) primary_chamber Primary Combustion (>850°C) waste_input->primary_chamber secondary_chamber Secondary Combustion (>1100°C, >2s) primary_chamber->secondary_chamber scrubber Acid Gas Scrubber (e.g., Caustic) secondary_chamber->scrubber particulate_control Particulate Control scrubber->particulate_control stack Stack (Monitored Emissions) particulate_control->stack

Caption: High-temperature incineration workflow.

Plasma_Destruction_Workflow cluster_plasma Plasma Destruction Process cluster_gas_treatment Gas Treatment waste_input HCFC-141b Waste plasma_reactor Plasma Reactor (>3000°C) waste_input->plasma_reactor quench Rapid Quench plasma_reactor->quench scrubber Gas Scrubber quench->scrubber clean_gas Clean Off-Gas scrubber->clean_gas

Caption: Plasma arc destruction workflow.

References

Technical Support Center: Preventing Decomposition of HCFC-141b on Hot Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with HCFC-141b. The information provided aims to help prevent the decomposition of HCFC-141b on hot surfaces during laboratory experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments involving HCFC-141b and heated surfaces.

Issue Possible Cause Recommended Action
Unexpected pressure increase in the experimental setup. HCFC-141b decomposition is occurring, leading to the formation of non-condensable gases.Immediately reduce the temperature of the hot surface. Safely vent the system in a well-ventilated area. Investigate the operational temperature and material compatibility.
Corrosion or discoloration observed on metal surfaces after an experiment. Decomposition of HCFC-141b can produce acidic byproducts like hydrogen chloride (HCl) and hydrogen fluoride (HF), which are corrosive to many metals.Discontinue use of the affected equipment. Analyze the corrosion products to confirm the cause. Select more resistant materials for future experiments or lower the operating temperature.
Inconsistent or unexpected experimental results. Decomposition of HCFC-141b can alter the chemical environment of your experiment, leading to side reactions or inhibition of desired reactions.Analyze the purity of the HCFC-141b before and after the experiment using techniques like gas chromatography to check for decomposition products.
Foul or acidic odor detected near the experimental setup. A strong, acidic odor can indicate a leak and the presence of decomposition products like HCl and HF.Evacuate the area immediately and ensure proper ventilation. Use appropriate personal protective equipment (PPE) and a handheld leak detector to identify and repair the source of the leak.

Frequently Asked Questions (FAQs)

Q1: At what temperature does HCFC-141b start to decompose?

A1: The decomposition temperature of HCFC-141b can vary significantly depending on the materials it is in contact with. While HCFC-141b is thermally stable under normal operating conditions, its decomposition can be accelerated in the presence of certain metals which act as catalysts.[1] Generally, decomposition may begin to occur at temperatures above 150°C, with the rate increasing at higher temperatures.[1]

Q2: What are the primary decomposition products of HCFC-141b?

A2: The thermal decomposition of HCFC-141b in the presence of air and moisture can lead to the formation of toxic and corrosive compounds, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).[2] Other byproducts may also be formed depending on the specific conditions.

Q3: Which metals are most reactive with HCFC-141b at high temperatures?

A3: Certain metals can catalyze the decomposition of refrigerants. While specific quantitative data for HCFC-141b is limited, studies on other fluorocarbons suggest that copper and its alloys can be particularly reactive.[3] Iron (and its alloys like steel) and aluminum can also promote decomposition, especially in the presence of impurities or moisture.[1][4]

Q4: How can I prevent the decomposition of HCFC-141b in my experiments?

A4: To prevent decomposition, it is crucial to:

  • Control Temperature: Maintain the operating temperature of hot surfaces well below the known decomposition threshold of HCFC-141b, especially when in contact with catalytic metals.

  • Material Selection: Use materials that are known to be compatible with HCFC-141b at your operating temperatures. Stainless steel is often a suitable choice.[2]

  • Maintain System Integrity: Ensure your experimental setup is clean, dry, and free of contaminants like moisture, oils, and metal shavings, as these can promote decomposition.

  • Inert Atmosphere: If possible, conduct experiments in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation reactions that can contribute to decomposition.

Q5: Are there any standard methods to test the stability of HCFC-141b with different materials?

A5: Yes, the ANSI/ASHRAE Standard 97 provides a sealed glass tube method to test the chemical stability of materials for use within refrigerant systems.[5][6][7] This standard can be adapted to evaluate the compatibility of HCFC-141b with various materials at elevated temperatures.

Quantitative Data on Refrigerant Stability

RefrigerantMaterialApproximate Decomposition Temperature (°C)Reference
HFC-227ea-425[8]
HFC-23-400[8]
HFC-236fa-400[8]
HFC-143a-350[8]
HFC-245fa-300[8]
HFC-245faCopperLowered decomposition temperature[3]

Experimental Protocols

Protocol for Evaluating the Thermal Stability of HCFC-141b with Metal Surfaces (Adapted from ANSI/ASHRAE Standard 97)

This protocol outlines a procedure to assess the compatibility of HCFC-141b with metals such as steel, aluminum, and copper at elevated temperatures using a sealed tube method.[5][6][7]

1. Materials and Equipment:

  • HCFC-141b (high purity)

  • Metal coupons (e.g., steel, aluminum, copper) of a standard size

  • Heavy-walled borosilicate glass tubes

  • Vacuum pump

  • Manifold for refrigerant charging

  • High-temperature oven with precise temperature control

  • Gas chromatograph-mass spectrometer (GC-MS) for analyzing decomposition products

  • Ion chromatography (IC) for analyzing halide ions (Cl-, F-)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_charging Charging cluster_sealing_aging Sealing & Aging cluster_analysis Analysis prep_tubes Clean and dry glass tubes prep_coupons Prepare metal coupons prep_tubes->prep_coupons add_coupon Place metal coupon in tube prep_coupons->add_coupon evacuate Evacuate the tube add_coupon->evacuate charge_hcfc Charge with HCFC-141b evacuate->charge_hcfc seal_tube Seal the tube charge_hcfc->seal_tube age_tube Age in oven at set temperature seal_tube->age_tube cool_tube Cool and open tube age_tube->cool_tube visual_insp Visual inspection cool_tube->visual_insp gas_analysis GC-MS analysis of vapor cool_tube->gas_analysis liquid_analysis IC analysis of liquid cool_tube->liquid_analysis

Caption: Experimental workflow for thermal stability testing.

3. Detailed Methodology:

  • Preparation:

    • Thoroughly clean the glass tubes with a suitable solvent and dry them in an oven to remove any moisture.

    • Prepare metal coupons by cleaning them to remove any surface oils or oxides. A standard procedure involves degreasing, acid etching, and rinsing with a solvent, followed by drying.

  • Charging:

    • Place one metal coupon into each glass tube.

    • Connect the tube to a manifold and evacuate to a high vacuum to remove air and moisture.

    • Charge the tube with a predetermined amount of HCFC-141b. The amount will depend on the tube volume and the desired pressure at the test temperature.

  • Sealing and Aging:

    • Seal the tube using a torch while it is still under vacuum or a slight positive pressure of HCFC-141b.

    • Place the sealed tubes in a high-temperature oven set to the desired test temperature (e.g., 150°C, 175°C, 200°C).[1]

    • Age the tubes for a specified duration (e.g., 14 days).

  • Analysis:

    • After aging, carefully cool the tubes to room temperature.

    • Safely open the tubes in a well-ventilated fume hood.

    • Visually inspect the contents for any changes in the color of the liquid, the appearance of the metal coupon, or the formation of solids.

    • Analyze the vapor phase using GC-MS to identify and quantify any decomposition products.

    • Analyze the liquid phase for the presence of halide ions (chloride and fluoride) using ion chromatography. An increase in halide ion concentration indicates decomposition.

Logical Relationships in Decomposition Prevention

The following diagram illustrates the key relationships in preventing the thermal decomposition of HCFC-141b.

decomposition_prevention cluster_factors Influencing Factors cluster_outcome Outcome cluster_prevention Preventative Measures Temp High Temperature Decomposition HCFC-141b Decomposition Temp->Decomposition Material Catalytic Metals (e.g., Cu, Fe, Al) Material->Decomposition Contaminants Contaminants (Moisture, Oil) Contaminants->Decomposition Control_Temp Temperature Control Control_Temp->Decomposition inhibits Select_Material Material Selection Select_Material->Decomposition inhibits Cleanliness System Cleanliness Cleanliness->Decomposition inhibits

Caption: Factors influencing and preventing HCFC-141b decomposition.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult the relevant safety data sheets (SDS) for HCFC-141b and follow all applicable safety procedures in their laboratory.[9][10][11][12] It is the user's responsibility to ensure that their experimental conditions are safe and appropriate.

References

Technical Support Center: Managing Pressure in Dichlorofluoroethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential information for managing pressure buildup in chemical reactions involving dichlorofluoroethane (1,1-dichloro-1-fluoroethane, HCFC-141b). It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key safety data.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experiments with dichlorofluoroethane, presenting them in a question-and-answer format.

Issue: Unexpectedly Rapid Pressure Increase

  • Question: My reaction pressure is rising much faster than anticipated. What are the immediate steps I should take?

  • Answer: Immediately cease heating and stop any further addition of reactants. If it is safe to do so, begin cooling the reactor. Prepare for an emergency shutdown and alert personnel in the vicinity. Do not attempt to vent the system manually unless you are certain it can be done safely and in a controlled manner into a designated containment system.

  • Question: What are the potential causes of a sudden pressure spike in my reaction involving dichlorofluoroethane?

  • Answer: Several factors could contribute to a rapid pressure increase:

    • Thermal Decomposition: Dichlorofluoroethane can decompose at elevated temperatures, especially in the presence of hot surfaces or certain metals, producing gaseous products like hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene (COCl₂).[1][2]

    • Runaway Reaction: The primary reaction itself may be more exothermic than anticipated, leading to a self-accelerating cycle of increasing temperature and pressure.

    • Catalyst Activity: The catalyst used may be more active than expected, or an unintended substance may be acting as a catalyst, accelerating the reaction rate and gas evolution.

    • Improper Reactant Addition: Adding a reactant too quickly can lead to a rapid exotherm and subsequent pressure buildup.

    • Inadequate Cooling: The cooling system may not be sufficient to remove the heat generated by the reaction, leading to a gradual or rapid temperature and pressure increase.

    • Contamination: The presence of contaminants can sometimes trigger side reactions that produce gas.

Issue: Slower-Than-Expected or No Pressure Change

  • Question: My reaction is expected to generate pressure, but I'm seeing little to no change. What could be the issue?

  • Answer: This could indicate a few possibilities:

    • Reaction Not Initiated: The reaction may not have started due to factors like insufficient temperature, inactive catalyst, or an induction period.

    • Leak in the System: Your reactor setup may have a leak, preventing pressure from building up.

    • Incorrect Reagent Stoichiometry: An error in the amount of limiting reagent will result in a lower-than-expected product and gas formation.

Section 2: Frequently Asked Questions (FAQs)

General Safety and Handling

  • Question: What are the primary hazards associated with dichlorofluoroethane?

  • Answer: Dichlorofluoroethane is a volatile, colorless liquid.[3] The main hazards include its potential for thermal decomposition into toxic gases (HCl, HF, phosgene) and the risk of over-pressurization in a closed system if heated.[1][2] It is also incompatible with strong acids and certain metals.[1]

  • Question: What are the key parameters to monitor during a reaction with dichlorofluoroethane?

  • Answer: Continuous monitoring of both temperature and pressure is critical. It is highly recommended to use a system that can log this data in real-time. The rate of temperature and pressure change can be an early indicator of a developing thermal event.

Pressure Management

  • Question: How can I proactively manage and mitigate pressure buildup?

  • Answer:

    • Proper Reactor Sizing: Ensure your reactor is appropriately sized for the scale of your reaction and is rated to handle pressures significantly higher than your expected operating pressure.

    • Controlled Reagent Addition: For exothermic reactions, add reactants slowly and in a controlled manner to manage the rate of heat generation.

    • Adequate Cooling: Implement a robust cooling system and ensure it is functioning correctly before starting the reaction.

    • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with air.

    • Pressure Relief Devices: Equip your reactor with a properly sized and calibrated pressure relief valve or rupture disk that vents to a safe containment system.

  • Question: At what temperature does dichlorofluoroethane start to decompose?

  • Answer: Decomposition can occur on contact with hot surfaces or flames.[1] While a specific onset temperature for decomposition in a reaction mixture can vary based on other components, it is crucial to maintain reaction temperatures well below the autoignition temperature and be cautious of localized heating.

Section 3: Quantitative Data

The following table summarizes key physical properties of dichlorofluoroethane (HCFC-141b). This data is essential for engineering calculations and safety assessments.

PropertyValueSource
Molecular Formula C₂H₃Cl₂F[3]
Molar Mass 116.95 g/mol [3]
Boiling Point 32 °C (89.6 °F)[3]
Melting Point -103.5 °C (-154.3 °F)[3]
Vapor Pressure 65.5 kPa at 20 °C[4]
Autoignition Temperature 532 °C (990 °F)[3]
Explosive Limits 5.6–17.7% vol[3]

Section 4: Experimental Protocols

Protocol 1: General Setup for Reactions Involving Dichlorofluoroethane Under Pressure

  • Reactor Selection: Choose a pressure reactor constructed from a material compatible with dichlorofluoroethane and all other reactants and potential products (e.g., Hastelloy, glass-lined steel). The reactor must have a pressure rating at least 50% higher than the maximum anticipated pressure of the reaction.

  • Pressure and Temperature Monitoring: Equip the reactor with a calibrated pressure transducer and a thermocouple placed in a thermowell to measure the internal temperature of the reaction mixture. Both sensors should be connected to a data logging system with high- and low-pressure/temperature alarms.

  • Agitation: Use an overhead stirrer to ensure efficient mixing and uniform heat distribution. Inadequate stirring can lead to localized hot spots, which can initiate decomposition.

  • Heating and Cooling: Utilize a heating/cooling mantle or a circulator with a jacketed vessel for precise temperature control. Ensure the cooling capacity is sufficient to handle the reaction exotherm.

  • Reagent Addition: For liquid reagents, use a syringe pump or a dropping funnel for controlled addition. For gaseous reactants, use a mass flow controller.

  • Pressure Relief: The reactor must be equipped with a pressure relief valve or a rupture disk set to a pressure below the maximum allowable working pressure of the vessel. The outlet of the relief device must be directed to a suitable scrubbing or containment system.

  • Leak Testing: Before introducing any reagents, pressurize the sealed reactor with an inert gas (e.g., nitrogen) to the planned operating pressure and monitor for any pressure drop to ensure the system is leak-tight.

Protocol 2: Emergency Shutdown Procedure for an Over-pressurization Event

  • Immediate Actions:

    • If an alarm for high pressure or a rapid increase in pressure is triggered, immediately stop the addition of all reactants.

    • Simultaneously, discontinue heating and initiate maximum cooling to the reactor.

  • Personnel Safety:

    • Alert all personnel in the immediate vicinity of the situation.

    • Evacuate the area if the pressure continues to rise uncontrollably towards the set point of the pressure relief device.

  • Quenching (if pre-determined and safe):

    • If a pre-determined and tested quenching procedure is part of your experimental plan, and it is safe to do so, initiate the quench. This may involve adding a cold, inert solvent or a chemical that will safely terminate the reaction. Do not improvise a quenching procedure during an emergency.

  • Containment:

    • Ensure that the vent path from the pressure relief device is unobstructed and directed to the designated containment system.

  • Post-Event:

    • Do not re-enter the area until the reactor has cooled to a safe temperature and the pressure has returned to atmospheric pressure.

    • Thoroughly investigate the cause of the over-pressurization before attempting to repeat the experiment.

Section 5: Visualizations

TroubleshootingWorkflow start Unexpected Pressure Buildup Detected stop_additions Cease All Reactant Additions & Heating start->stop_additions initiate_cooling Initiate Maximum Cooling stop_additions->initiate_cooling monitor Monitor Pressure & Temperature Trends initiate_cooling->monitor is_stable Is Pressure Stabilizing or Decreasing? monitor->is_stable emergency_shutdown Follow Emergency Shutdown Protocol (Prepare for relief event, evacuate area) is_stable->emergency_shutdown No continue_monitoring Continue Monitoring Until Safe is_stable->continue_monitoring Yes investigate Investigate Root Cause Post-Mortem emergency_shutdown->investigate continue_monitoring->investigate

Caption: Troubleshooting workflow for an unexpected pressure buildup event.

DecompositionPathway HCFC141b Dichlorofluoroethane (C₂H₃Cl₂F) Heat High Temperature / Hot Surfaces HCFC141b->Heat Products Decomposition Products Heat->Products leads to HCl Hydrogen Chloride (HCl) (Gas) Products->HCl HF Hydrogen Fluoride (HF) (Gas) Products->HF Phosgene Phosgene (COCl₂) (Gas) Products->Phosgene

Caption: Thermal decomposition pathway of dichlorofluoroethane.

References

Selection of personal protective equipment (PPE) for handling HCFC-141b

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Safe Handling of HCFC-141b

This guide provides essential information for the safe handling of 1,1-dichloro-1-fluoroethane (HCFC-141b). It includes frequently asked questions (FAQs), troubleshooting for personal protective equipment (PPE) selection, and detailed protocols to ensure the safety of all laboratory personnel.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues researchers may encounter when working with HCFC-141b.

Q1: What are the primary health hazards associated with HCFC-141b?

A1: The primary routes of occupational exposure to HCFC-141b are inhalation and skin contact.[1][2] Key hazards include:

  • Inhalation: High vapor concentrations can reduce available oxygen and may cause central nervous system effects such as dizziness, drowsiness, and, in severe cases, unconsciousness or death.[1][2] Inhaling vapors may also lead to heart irregularities.[1][2]

  • Skin Contact: Prolonged or repeated contact can dry out the skin by removing natural oils, leading to irritation, redness, and rash.[1]

  • Eye Contact: The liquid and vapor can cause eye irritation.[1][2]

  • Decomposition: Contact with flames or extremely hot surfaces can cause HCFC-141b to decompose into toxic and corrosive products.[1][2]

Q2: What type of eye protection is necessary when handling HCFC-141b?

A2: When there is a potential for eye contact, you must wear chemical splash goggles.[1][2] If there is a risk of splashing, a face shield should be worn in addition to chemical goggles.[1][2][3] Standard safety glasses do not provide adequate protection against chemical vapors or splashes.[3] Ensure that eye flushing equipment is readily available.[1][2]

Q3: My skin feels irritated after handling HCFC-141b, even though I wore gloves. What went wrong?

A3: This could be due to several factors:

  • Incorrect Glove Material: Not all chemical-resistant gloves offer the same level of protection. The material may have a short breakthrough time or may degrade upon contact with HCFC-141b. Always consult a chemical resistance guide to select the appropriate glove material (See Table 1).[1][2]

  • Glove Permeation or Degradation: The glove may have been used beyond its breakthrough time, allowing the chemical to permeate to your skin. Degradation, where the glove's physical properties change (e.g., swelling, stiffening), can also impair its protective barrier.[4]

  • Contamination: You may have inadvertently touched a contaminated surface or your skin when removing the gloves. Always follow proper doffing procedures and wash your hands thoroughly after handling any chemical.[1]

Q4: When is respiratory protection required for HCFC-141b?

A4: Respiratory protection is necessary when engineering controls, such as fume hoods or adequate ventilation, are insufficient to keep airborne concentrations below established exposure limits.[1] Specific situations requiring respiratory protection include:

  • Working in enclosed or poorly ventilated spaces.[1]

  • Responding to large spills or releases.[5]

  • When airborne exposure limits are exceeded.[1] The type of respirator will depend on the concentration of airborne contaminants.[6][7]

Q5: What should I do in the event of an accidental spill?

A5: For accidental releases, you should:

  • Evacuate the area and keep people upwind of the spill.[8]

  • Ensure the area is well-ventilated to disperse vapors, using floor-level forced-air ventilation if possible, as the vapor is denser than air.[1]

  • Remove all ignition sources, flames, and hot surfaces.[1][8]

  • For large spills, personnel involved in the cleanup should use a self-contained breathing apparatus (SCBA).[5]

  • Use appropriate personal protective equipment during the cleanup process.[5]

Q6: What are the first aid procedures for HCFC-141b exposure?

A6: Immediate action is crucial:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1][2]

  • Skin: Flush the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. If irritation develops and persists, get medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Give water to drink and get immediate medical attention.[1][2]

Data Presentation: Glove Material Chemical Resistance

The selection of appropriate gloves is critical for preventing skin exposure. The following table summarizes the performance of various glove materials against HCFC-141b based on permeation and degradation data.

Table 1: Chemical Resistance of Glove Materials to HCFC-141b

Glove MaterialBreakthrough Time (minutes)Degradation RatingPermeation Rate RatingOverall Recommendation
Barrier®> 480EEGREEN (Very well suited)
Neoprene92FFYELLOW (Suitable for careful use)
Nitrile33FPRED (Avoid use)
Natural Rubber< 10FFRED (Avoid use)
Butyl Rubber-NR-RED (Avoid use)
Polyvinyl Chloride (PVC)-NR-RED (Avoid use)

Source: Ansell Chemical Resistance Guide, 8th Edition.[4][9][10] Key:

  • E: Excellent

  • F: Fair

  • P: Poor

  • NR: Not Recommended

  • GREEN: The glove is very well suited for the application.

  • YELLOW: The glove is suitable for the application under careful control of its use.

  • RED: Avoid use of the glove with this chemical.

Experimental Protocols

Protocol: Glove Material Breakthrough Time (BTT) Assessment for HCFC-141b

This protocol describes a standardized method for determining the time it takes for a chemical to permeate through a glove material.

Objective: To quantify the permeation resistance of a selected glove material against HCFC-141b.

Materials:

  • Glove material samples

  • Permeation test cell (ASTM F739 standard)

  • Challenge liquid: HCFC-141b

  • Collecting medium (e.g., dry nitrogen gas)

  • Analytical instrument (e.g., Gas Chromatograph with a suitable detector)

  • Timer

Methodology:

  • Sample Preparation: Cut a circular sample from the palm area of the glove to be tested. Ensure the sample is free of defects.

  • Cell Assembly: Securely mount the glove material sample in the permeation test cell, separating the challenge liquid side from the collection medium side.

  • Initiate Exposure: Introduce HCFC-141b (the challenge liquid) into the designated chamber of the test cell, ensuring it is in full contact with the outer surface of the glove material. Simultaneously, start the flow of the collection medium (e.g., nitrogen gas) on the other side of the material.

  • Sample Collection: At regular, predetermined intervals, collect a sample of the collection medium as it exits the test cell.

  • Analysis: Analyze each sample using the gas chromatograph to detect the presence and concentration of HCFC-141b.

  • Determine Breakthrough: The normalized breakthrough time is defined as the time elapsed from the initial contact of the chemical with the glove material until the chemical's permeation rate reaches a specified level (e.g., 0.1 µg/cm²/min).

  • Data Recording: Record the breakthrough time in minutes. Repeat the experiment at least three times to ensure reproducibility and report the average time.

Mandatory Visualizations

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling HCFC-141b.

PPE_Selection_Workflow start Start: Handling HCFC-141b q_eye Potential for Eye Exposure? start->q_eye ppe_goggles Wear Chemical Splash Goggles q_eye->ppe_goggles Yes no_eye Low Risk q_eye->no_eye No q_skin Potential for Skin Contact? ppe_gloves Wear Chemical Resistant Gloves (e.g., Barrier®) Consult Table 1 q_skin->ppe_gloves Yes no_skin Low Risk q_skin->no_skin No q_inhale Potential for Inhalation? ppe_ventilation Work in Well-Ventilated Area (e.g., Fume Hood) q_inhale->ppe_ventilation Yes end Proceed with Experiment Safely q_inhale->end No ppe_faceshield Risk of Splashing: Add Face Shield ppe_goggles->ppe_faceshield ppe_faceshield->q_skin ppe_clothing Wear Chemical Resistant Clothing / Apron ppe_gloves->ppe_clothing ppe_clothing->q_inhale ppe_respirator High Concentration / Spill: Use NIOSH-Approved Respirator ppe_ventilation->ppe_respirator ppe_respirator->end no_eye->q_skin no_skin->q_inhale

Caption: PPE selection workflow for handling HCFC-141b.

References

Technical Support Center: Stabilizing 1,1-Dichloro-1-fluoroethane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 1,1-dichloro-1-fluoroethane (HCFC-141b). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its long-term storage and experimental use.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the storage and handling of this compound.

Problem: Discoloration or Formation of Precipitate in the Storage Container

  • Question: My stored this compound has developed a yellow tint and a small amount of solid precipitate. What could be the cause and what should I do?

  • Answer: Discoloration and precipitate formation are strong indicators of chemical decomposition. This can be caused by the presence of moisture, which can lead to the formation of acidic byproducts like hydrochloric acid (HCl) and hydrofluoric acid (HF).[1] These acids can then attack the container material, especially if it is made of reactive metals, leading to the formation of metal chlorides which may be insoluble.

    Immediate Actions:

    • Cease using the affected batch of this compound for any experiments.

    • Safely quarantine the container in a well-ventilated area, away from incompatible materials.

    • Do not attempt to open the container if you observe any signs of pressure buildup, such as bulging.

    • Consult your institution's environmental health and safety (EHS) office for guidance on the proper disposal of decomposed halogenated hydrocarbons.

Problem: Unexpected Increase in Storage Container Pressure

  • Question: I have noticed that the pressure gauge on my this compound cylinder is showing a higher reading than expected at the current ambient temperature. What could be happening?

  • Answer: An unexpected increase in pressure can be a sign of decomposition, which may generate gaseous byproducts. It can also be caused by storing the container in an area with fluctuating or elevated temperatures.

    Troubleshooting Steps:

    • First, verify the ambient temperature of the storage area and compare it to the vapor pressure curve of this compound. A simple increase in temperature will raise the pressure.

    • If the pressure is still anomalously high, it is likely that decomposition is occurring. This is a hazardous situation as it can lead to container failure.

    • Do not attempt to vent the container yourself.

    • Immediately contact your institution's EHS office and the supplier of the gas cylinder for emergency procedures.

Problem: Inconsistent Results in Experiments Using Stored this compound

  • Question: My reactions using this compound from a long-term storage container are giving inconsistent yields and unexpected byproducts. Could the solvent be the issue?

  • Answer: Yes, the purity and stability of your this compound can significantly impact experimental outcomes. Degradation of the solvent can introduce impurities, such as acids and unsaturated compounds, which can interfere with your reaction chemistry. The stabilizer present in the solvent might also interfere with certain catalytic processes.

    Recommended Actions:

    • Re-analyze the purity of your this compound using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS). This will help you identify any degradation products or other impurities.

    • If the solvent is found to be degraded, it should be disposed of properly.

    • If the stabilizer is suspected to be interfering with your reaction, it may be necessary to purify the solvent before use. This should be done with caution and under appropriate safety measures.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

  • A1: this compound should be stored in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[2] Storage in cylinders made of compatible materials, such as stainless steel or carbon steel, is recommended.[1]

  • Q2: What materials are incompatible with this compound?

  • A2: Avoid contact with strong acids, alkali or alkaline earth metals, and finely powdered metals such as aluminum, magnesium, or zinc.[1]

Stabilization

  • Q3: Why is a stabilizer needed for long-term storage of this compound?

  • A3: Stabilizers are necessary to prevent the decomposition of this compound, which can be initiated by factors like heat, light, and contact with certain metals. Decomposition can lead to the formation of corrosive acids and other undesirable byproducts.

  • Q4: What types of stabilizers are used for halogenated hydrocarbons like this compound?

  • A4: The most common types of stabilizers fall into three categories:

    • Antioxidants: These prevent the oxidation of the solvent. A common example is butylated hydroxytoluene (BHT).

    • Metal Stabilizers/Deactivators: These passivate metal surfaces to prevent them from catalyzing decomposition.

    • Acid Acceptors/Scavengers: These neutralize any acidic byproducts that may form, thus preventing further degradation.

Experimental Protocols

  • Q5: How can I test the stability of a new batch of this compound?

  • A5: An accelerated aging study is the most common method. This involves exposing the sample to elevated temperatures for a set period and then analyzing it for degradation. A detailed protocol for such a study is provided in this document.

Data Presentation: Stabilizers for Halogenated Hydrocarbons

While specific quantitative data for the stabilization of this compound is not extensively available in public literature, the following table summarizes the types of stabilizers commonly used for halogenated hydrocarbons and their typical concentration ranges.

Stabilizer TypeExample CompoundFunctionTypical Concentration Range (% w/w)
Antioxidant Butylated Hydroxytoluene (BHT)Scavenges free radicals to prevent oxidation.0.01 - 0.1
Acid Scavenger Epoxides (e.g., butylene oxide)Neutralizes acidic byproducts like HCl and HF.0.1 - 1.0
Metal Deactivator Triazoles (e.g., tolyltriazole)Forms a protective layer on metal surfaces.0.001 - 0.05

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

1. Objective: To evaluate the long-term stability of a batch of this compound, with and without a stabilizer, under accelerated aging conditions.

2. Materials:

  • This compound sample

  • Candidate stabilizer(s) (e.g., BHT, butylene oxide)

  • High-pressure stainless steel cylinders with pressure gauges

  • Gas-tight syringes

  • GC-MS system with a suitable column for separating halogenated hydrocarbons

3. Procedure:

  • Sample Preparation:

    • Prepare at least three sets of samples: a control (unstabilized this compound), and one set for each stabilizer being tested.

    • For the stabilized samples, add the stabilizer at the desired concentration (e.g., 0.1% w/w) to the this compound and mix thoroughly.

    • Transfer a known volume of each sample into a labeled high-pressure stainless steel cylinder.

    • Pressurize the cylinders with an inert gas like nitrogen to a standard pressure.

  • Initial Analysis (Time = 0):

    • Before placing the cylinders in the oven, take an initial sample from each cylinder using a gas-tight syringe.

    • Analyze the initial samples by GC-MS to determine the initial purity of the this compound and the concentration of the stabilizer.

  • Accelerated Aging:

    • Place the sealed cylinders in an oven set to a constant elevated temperature (e.g., 60°C). The duration of the study will depend on the desired real-time shelf life to be simulated, often calculated using the Arrhenius equation.

  • Periodic Analysis:

    • At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove the cylinders from the oven and allow them to cool to room temperature.

    • Record the pressure in each cylinder.

    • Carefully take a sample from each cylinder and analyze it by GC-MS.

    • Quantify the concentration of this compound, the stabilizer, and any new peaks that appear, which may be degradation products.

4. Data Analysis:

  • Plot the concentration of this compound and the stabilizer over time for each sample set.

  • Identify and quantify any degradation products formed.

  • Compare the stability of the stabilized samples to the unstabilized control.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_aging Accelerated Aging cluster_results Data & Results prep1 Prepare Unstabilized Control prep3 Transfer to Cylinders prep1->prep3 prep2 Prepare Stabilized Samples prep2->prep3 analysis1 Initial GC-MS Analysis (T=0) prep3->analysis1 aging Incubate at Elevated Temperature analysis1->aging analysis2 Periodic GC-MS Analysis analysis2->aging Continue Aging results Compare Degradation Rates analysis2->results aging->analysis2

Caption: Experimental workflow for evaluating the effectiveness of stabilizers in this compound.

troubleshooting_flowchart start Issue Observed with Stored HCFC-141b q1 Is there visual evidence of decomposition (color change, precipitate)? start->q1 a1_yes Quarantine and contact EHS for disposal. q1->a1_yes Yes q2 Is there an unexpected pressure increase? q1->q2 No a2_yes Verify temperature. If still high, contact EHS and supplier immediately. q2->a2_yes Yes q3 Are experimental results inconsistent? q2->q3 No a3_yes Re-analyze purity by GC-MS. If degraded, dispose. If pure, investigate other experimental factors. q3->a3_yes Yes end_node No obvious issue, continue to monitor. q3->end_node No

Caption: Troubleshooting decision tree for issues with stored this compound.

References

Technical Support Center: Optimizing Catalyst Performance for HCFC-141b Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to optimizing catalyst performance in the synthesis of 1,1-dichloro-1-fluoroethane (HCFC-141b). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist you in your research and development endeavors.

Catalyst Performance Data

The selection of an appropriate catalyst and optimization of reaction conditions are critical for achieving high conversion and selectivity in HCFC-141b synthesis. Below is a summary of performance data for different catalytic systems.

Catalyst SystemPrecursorPhaseTemperature (°C)Pressure (atm)VDC Conversion (%)HCFC-141b Selectivity (%)Key By-productsReference
Titanium Tetrafluoride (TiF₄) with SulfolaneVinylidene Chloride (VDC)Liquid60-70Not Specified>97>90HCFC-142b (<5%), Tar (<5%)[1]
Chromium Oxide (steam-treated)Vinylidene Chloride (VDC)Vapor80Not SpecifiedNot Specified46HCFC-142b, HFC-143a[1]
Antimony Halide1,1,1-TrichloroethaneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Thallium Halide1,1,1-TrichloroethaneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Non-catalytic1,1,1-TrichloroethaneLiquid60-1206-15Not SpecifiedNot SpecifiedHCFC-142b, HFC-143a, Tars[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during HCFC-141b synthesis experiments.

Q1: My HCFC-141b yield is significantly lower than expected. What are the potential causes?

A1: Low yield can be attributed to several factors:

  • Catalyst Deactivation: This is a primary concern in catalytic reactions. Deactivation can occur through:

    • Poisoning: Impurities in the feedstock (e.g., sulfur compounds, water) can irreversibly bind to the active sites of the catalyst.

    • Coking/Fouling: Deposition of carbonaceous materials (coke or tar) on the catalyst surface can block active sites. This is particularly prevalent at higher reaction temperatures.

    • Sintering: High temperatures can cause the fine catalyst particles to agglomerate, reducing the active surface area.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. For the liquid-phase hydrofluorination of vinylidene chloride using a titanium tetrafluoride catalyst, the optimal range is 60-70°C.[1] Temperatures outside this range can lead to increased byproduct formation or slower reaction rates. For the non-catalytic reaction of 1,1,1-trichloroethane with HF, temperatures between 60°C and 120°C are preferred to balance reaction rate and minimize side reactions.[2]

    • Pressure: In gas-phase reactions, pressure can influence residence time and reaction rates.

    • Molar Ratio of Reactants: An improper molar ratio of hydrogen fluoride (HF) to the chlorinated precursor can affect conversion and selectivity.

  • Feedstock Impurities: The purity of your vinylidene chloride or 1,1,1-trichloroethane is crucial. Impurities can lead to unwanted side reactions and catalyst poisoning.

Q2: I am observing a high concentration of by-products such as HCFC-142b and HFC-143a. How can I improve the selectivity towards HCFC-141b?

A2: Improving selectivity requires careful control over the catalyst and reaction conditions:

  • Catalyst Choice: The catalyst itself plays a significant role. For instance, using a titanium tetrafluoride catalyst in conjunction with a sulfolane solvent has been shown to yield HCFC-141b with high selectivity, minimizing the formation of HCFC-142b and HFC-143a.[1]

  • Temperature Control: Higher temperatures can favor the formation of more highly fluorinated by-products. Maintaining the optimal temperature range is critical.

  • Solvent Effects: In liquid-phase reactions, the choice of solvent can influence the reaction pathway. Sulfolane has been demonstrated to be an effective solvent for improving selectivity in the titanium tetrafluoride catalyzed reaction.[1]

  • Contact Time: In continuous flow reactors, adjusting the flow rates to optimize the contact time of the reactants with the catalyst can improve selectivity.

Q3: My catalyst's activity is decreasing over subsequent experimental runs. What can I do?

A3: A decline in catalyst activity is a common issue. Here are some strategies to address this:

  • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. For fluorination catalysts, this might involve treatments to remove coke deposits or reactivate the catalytic sites. For example, some chromium-based catalysts can be reactivated by treatment with a fluorine source.

  • Feedstock Purification: Ensure your reactants are free from poisons. Pre-treating the feedstock to remove impurities like water and sulfur is essential for maintaining catalyst longevity.

  • Optimize Reaction Conditions: Operating at the lowest effective temperature can help minimize thermal degradation and coking.

  • Periodic Chlorine Supply: For some halide-based catalysts, periodic co-feeding of chlorine can help maintain catalyst activity by preventing the reduction of the metal halide.[2]

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of HCFC-141b from Vinylidene Chloride

This protocol is based on the method described in patent EP0690834B1.[1]

Materials:

  • Vinylidene chloride (VDC)

  • Anhydrous hydrogen fluoride (HF)

  • Titanium tetrafluoride (TiF₄) catalyst

  • Sulfolane (tetramethylene sulfone) solvent

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a sampling port.

  • Scrubbing system for unreacted HF and HCl.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-proof.

  • Charging the Reactor:

    • Under an inert atmosphere (e.g., nitrogen), charge the autoclave with the sulfolane solvent and the TiF₄ catalyst.

    • Seal the reactor and evacuate to remove air and moisture.

    • Cool the reactor and introduce the desired amount of liquid VDC.

    • Slowly add the required molar excess of anhydrous HF. A molar ratio of HF to VDC of at least 1:1 is necessary, with ratios of 2-5:1 being common.[1]

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 60-70°C) while stirring.[1]

    • Monitor the reaction pressure.

    • Take periodic samples from the liquid or vapor phase for GC analysis to monitor the conversion of VDC and the formation of HCFC-141b.

  • Work-up and Product Analysis:

    • After the reaction is complete (as determined by GC analysis), cool the reactor.

    • Vent the unreacted HF and any HCl produced through a scrubbing solution (e.g., aqueous potassium hydroxide).

    • Carefully collect the liquid product.

    • Wash the organic phase with water to remove any remaining HF, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

    • Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Analyze the final product by gas chromatography to determine the purity of HCFC-141b and the concentration of any by-products.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_charge Charging Reactor cluster_reaction Reaction cluster_workup Work-up and Analysis prep1 Clean and Dry Autoclave prep2 Leak Test prep1->prep2 charge1 Add Solvent and Catalyst prep2->charge1 charge2 Evacuate Reactor charge1->charge2 charge3 Introduce VDC charge2->charge3 charge4 Add Anhydrous HF charge3->charge4 react1 Heat to 60-70°C with Stirring charge4->react1 react2 Monitor Pressure react1->react2 react3 Periodic GC Sampling react2->react3 workup1 Cool Reactor and Vent Gases react3->workup1 workup2 Collect Liquid Product workup1->workup2 workup3 Wash and Dry Organic Phase workup2->workup3 workup4 Final GC Analysis workup3->workup4 end end workup4->end Final Product

Caption: Experimental workflow for the liquid-phase synthesis of HCFC-141b.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_feed Feedstock Purity start Low HCFC-141b Yield cat_poison Poisoning (e.g., S, H₂O) start->cat_poison cat_coke Coking/Fouling start->cat_coke cat_sinter Sintering start->cat_sinter cond_temp Suboptimal Temperature start->cond_temp cond_press Incorrect Pressure start->cond_press cond_ratio Wrong Reactant Ratio start->cond_ratio feed_imp Impurities in Reactants start->feed_imp sol_purify sol_purify cat_poison->sol_purify Solution: Purify Feedstock sol_regen sol_regen cat_coke->sol_regen Solution: Regenerate Catalyst / Optimize Temp. sol_temp sol_temp cat_sinter->sol_temp Solution: Lower Reaction Temperature sol_temp_opt sol_temp_opt cond_temp->sol_temp_opt Solution: Optimize Temperature sol_press_opt sol_press_opt cond_press->sol_press_opt Solution: Adjust Pressure sol_ratio_opt sol_ratio_opt cond_ratio->sol_ratio_opt Solution: Adjust Molar Ratio feed_imp->sol_purify

Caption: Troubleshooting logic for low HCFC-141b yield.

References

How to avoid moisture contamination in dichlorofluoroethane systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing and troubleshooting moisture contamination in dichlorofluoroethane (HCFC-141b) systems. Maintaining anhydrous conditions is critical for the success of many sensitive chemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving dichlorofluoroethane.

Issue Potential Cause Related to Moisture Recommended Action
Failed or Low-Yield Reaction Moisture Contamination: Water can react with or deactivate sensitive reagents and catalysts.1. Verify Solvent Dryness: Test the dichlorofluoroethane for moisture content using Karl Fischer titration. 2. Use Freshly Dried Solvent: If the moisture content is high, dry the solvent using activated molecular sieves. 3. Check Reagents: Ensure all reagents are anhydrous and were handled under inert conditions.
Inconsistent Reaction Results Variable Moisture Levels: Inconsistent moisture content between experiments can lead to variable results.1. Standardize Solvent Handling: Implement a consistent procedure for drying and handling dichlorofluoroethane for all experiments. 2. Store Properly: Store dichlorofluoroethane over activated molecular sieves and under an inert atmosphere (e.g., nitrogen or argon).
Formation of Unwanted Byproducts Side Reactions with Water: Moisture can lead to hydrolysis of starting materials or intermediates, or participate in undesired side reactions.1. Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere before use. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent the introduction of atmospheric moisture.
Cloudy or Hazy Appearance of Dichlorofluoroethane Phase Separation of Water: Dichlorofluoroethane has low water solubility, and excess moisture can lead to a cloudy appearance.1. Visual Inspection: Visually inspect the solvent before use. 2. Drying: If cloudy, dry the solvent with a suitable desiccant like molecular sieves until it becomes clear.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable moisture content for dichlorofluoroethane in sensitive applications?

A1: For most research and pharmaceutical applications, the moisture content in dichlorofluoroethane should be as low as possible, ideally below 50 parts per million (ppm)[1][2]. Some commercial specifications for high-purity HCFC-141b list a maximum moisture content of 50 ppm[1][2]. For highly moisture-sensitive reactions, a lower limit (e.g., <10 ppm) may be necessary.

Q2: How can I tell if my dichlorofluoroethane is contaminated with water?

A2: Visual inspection may reveal cloudiness if significant water is present, as dichlorofluoroethane has low water solubility[3][4]. However, for trace amounts of moisture that can still be detrimental to reactions, quantitative analysis using Karl Fischer titration is the most reliable method[5][6][7].

Q3: What is the best way to dry dichlorofluoroethane?

A3: The use of activated molecular sieves is a highly effective method for drying dichlorofluoroethane[8][9][10]. Type 3A molecular sieves are generally recommended for drying polar liquids and unsaturated hydrocarbons[11].

Q4: How do I properly store dichlorofluoroethane to prevent moisture contamination?

A4: Store dichlorofluoroethane in a tightly sealed container, preferably with a septum cap for easy access with a dry needle and syringe. For long-term storage or for use in highly sensitive applications, it is best to store it over activated molecular sieves and under an inert atmosphere (nitrogen or argon)[12].

Q5: Can I reuse molecular sieves for drying dichlorofluoroethane?

A5: Yes, molecular sieves can be regenerated and reused. This is typically done by heating them in an oven to drive off the adsorbed moisture[8][10].

Quantitative Data Summary

ParameterValueSource(s)
Recommended Maximum Moisture Content < 50 ppm[1][2]
Water Solubility in Dichlorofluoroethane (25°C) 0.509 W%[13]
Molecular Sieve Type for Drying 3A[11]
Molecular Sieve Regeneration Temperature 200-300 °C[8][10]

Experimental Protocols

Protocol for Moisture Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a dichlorofluoroethane sample.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Karl Fischer reagent

  • Gastight syringe

  • Dichlorofluoroethane sample

Procedure:

  • Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. Add the appropriate solvent to the titration cell and pre-titrate to a dry endpoint.

  • Prepare the Sample: Obtain a representative sample of dichlorofluoroethane in a clean, dry, sealed container.

  • Inject the Sample: Using a dry, gastight syringe, draw a known volume or weight of the dichlorofluoroethane sample.

  • Titrate the Sample: Inject the sample into the titration cell and start the titration. The instrument will automatically titrate the sample and calculate the water content.

  • Record the Results: Record the water content in ppm or percentage.

  • Clean Up: Properly dispose of the waste from the titration cell according to your institution's safety guidelines.

Protocol for Drying Dichlorofluoroethane with Molecular Sieves

Objective: To reduce the moisture content of dichlorofluoroethane.

Materials:

  • Dichlorofluoroethane to be dried

  • Activated 3A molecular sieves (pellets or beads)

  • A clean, dry flask with a stopper or septum

  • Inert gas source (optional)

Procedure:

  • Activate Molecular Sieves: If not already activated, activate the 3A molecular sieves by heating them in a muffle furnace at 350°C for at least 3 hours or in a vacuum oven at a lower temperature as per established lab protocols. Cool the sieves in a desiccator.

  • Add Sieves to Solvent: In a clean, dry flask, add the activated molecular sieves to the dichlorofluoroethane. A common recommendation is to use 5-10% of the solvent's weight in molecular sieves.

  • Allow to Stand: Stopper the flask and allow the solvent to stand over the molecular sieves for at least 24 hours. Occasional gentle swirling can improve the drying efficiency.

  • Decant or Filter: Carefully decant or filter the dried dichlorofluoroethane into a clean, dry storage container.

  • Store Properly: Store the dried solvent over a small amount of freshly activated molecular sieves and under an inert atmosphere if intended for highly sensitive applications.

Protocol for Activation/Regeneration of Molecular Sieves

Objective: To remove adsorbed water from used molecular sieves.

Materials:

  • Used molecular sieves

  • A suitable oven (muffle furnace or vacuum oven)

  • A heat-resistant dish

  • A desiccator

Procedure:

  • Rinse the Sieves (if necessary): If the sieves are contaminated with chemicals, rinse them with a volatile solvent and allow them to air dry in a fume hood.

  • Heat the Sieves: Place the molecular sieves in a heat-resistant dish and heat them in an oven. A common procedure is to heat at 200-300°C for 2-4 hours[8][10].

  • Cool Under Dry Conditions: After heating, carefully remove the hot dish from the oven and place it in a desiccator to cool to room temperature. This prevents the hot, activated sieves from re-adsorbing moisture from the air.

  • Store Properly: Once cooled, store the activated molecular sieves in a tightly sealed container until ready for use.

Visualizations

TroubleshootingWorkflow start Unexpected Reaction Outcome (e.g., low yield, failure) check_moisture Was the system rigorously dried? start->check_moisture check_solvent Was the dichlorofluoroethane confirmed to be anhydrous? check_moisture->check_solvent Yes dry_glassware Re-run with properly dried glassware. check_moisture->dry_glassware No check_reagents Are all other reagents anhydrous? check_solvent->check_reagents Yes dry_solvent Dry dichlorofluoroethane with activated molecular sieves. check_solvent->dry_solvent No check_glassware Was all glassware oven- or flame-dried? use_new_reagents Use new, unopened reagents. check_reagents->use_new_reagents No investigate_other Investigate other reaction parameters (temperature, stoichiometry, etc.). check_reagents->investigate_other Yes rerun_reaction Re-run the reaction. dry_solvent->rerun_reaction dry_glassware->rerun_reaction use_new_reagents->rerun_reaction

Caption: Troubleshooting workflow for unexpected reaction outcomes.

PreventionWorkflow start Planning a Moisture-Sensitive Experiment solvent_prep Solvent Preparation start->solvent_prep glassware_prep Glassware Preparation start->glassware_prep reagent_prep Reagent Handling start->reagent_prep dry_solvent Dry dichlorofluoroethane with activated 3A molecular sieves. solvent_prep->dry_solvent oven_dry Oven- or flame-dry all glassware. glassware_prep->oven_dry use_anhydrous Use anhydrous grade reagents. reagent_prep->use_anhydrous reaction_setup Reaction Setup assemble_hot Assemble the reaction apparatus while hot and cool under an inert atmosphere. reaction_setup->assemble_hot verify_dryness Verify moisture content with Karl Fischer titration (<50 ppm). dry_solvent->verify_dryness store_properly Store dried solvent over sieves under an inert atmosphere. verify_dryness->store_properly store_properly->reaction_setup cool_inert Cool glassware under a stream of inert gas or in a desiccator. oven_dry->cool_inert cool_inert->reaction_setup handle_inert Handle and transfer reagents under an inert atmosphere. use_anhydrous->handle_inert handle_inert->reaction_setup inert_atmosphere Maintain a positive pressure of inert gas (N2 or Ar) during the reaction. assemble_hot->inert_atmosphere proceed Proceed with Reaction inert_atmosphere->proceed

Caption: Workflow for preventing moisture contamination.

References

Navigating Material Challenges with Liquid R-141b: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing material incompatibility issues when working with liquid R-141b (1,1-dichloro-1-fluoroethane). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for material compatibility testing, and quantitative data to inform your material selection process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments involving liquid R-141b.

Q1: My elastomeric seals (O-rings, gaskets) are swelling, cracking, or becoming brittle after exposure to liquid R-141b. What is happening and how can I prevent it?

A1: This is a common sign of material incompatibility. R-141b, being a solvent, can permeate certain elastomers, causing them to swell and lose their mechanical properties. Over time, this can lead to cracking and embrittlement, compromising the integrity of your experimental setup.

Troubleshooting Steps:

  • Identify the Seal Material: Determine the specific type of elastomer used in your seals. Common elastomers like Buna-N (Nitrile) and EPDM are generally not recommended for use with R-141b.

  • Visual Inspection: Carefully examine the failed seal for signs of swelling, discoloration, cracking, or a gummy texture. These are all indicators of chemical attack.[1][2][3]

  • Material Replacement: Replace the incompatible seals with a more resistant material. Fluoroelastomers such as Viton® (FKM) and perfluoroelastomers like Kalrez® are often recommended for their superior chemical resistance to halogenated refrigerants. Polytetrafluoroethylene (PTFE) is also an excellent choice for its chemical inertness.

  • Consult Compatibility Charts: Before selecting a new material, refer to chemical compatibility charts. While general charts provide a good starting point, it is crucial to find data specific to R-141b if possible.

Logical Diagram for Seal Failure Troubleshooting

Start Elastomeric Seal Failure (Swelling, Cracking) Identify Identify Seal Material Start->Identify Inspect Visually Inspect Failed Seal Identify->Inspect Consult Consult Chemical Compatibility Charts Inspect->Consult Replace Replace with Resistant Material (e.g., FKM, PTFE) Prevent Prevent Future Failures Replace->Prevent Consult->Replace

Caption: Troubleshooting workflow for elastomeric seal failure.

Q2: I am observing discoloration and a loss of strength in my plastic components after contact with liquid R-141b. What should I do?

A2: Similar to elastomers, some plastics are susceptible to degradation from R-141b. This can manifest as discoloration, softening, loss of tensile strength, or stress cracking, especially under pressure or mechanical load.

Troubleshooting Steps:

  • Identify the Plastic: Determine the type of plastic used. Materials like Polyvinyl Chloride (PVC) can be attacked by R-141b.[4]

  • Assess Environmental Factors: Consider the operating conditions. Elevated temperatures and mechanical stress can accelerate the degradation of plastics when exposed to chemicals.

  • Switch to a Resistant Plastic: Replace the affected components with a material known for its high chemical resistance. Polytetrafluoroethylene (PTFE) is an excellent option due to its inertness to a wide range of chemicals, including R-141b.[5][6][7]

  • Perform Compatibility Testing: If you are unsure about a material's suitability, it is advisable to perform compatibility testing as outlined in the experimental protocols section below.

Q3: Are there concerns about using liquid R-141b with common laboratory metals like aluminum and stainless steel?

A3: While generally less reactive than polymers, metals can still be affected by R-141b, especially in the presence of impurities or at elevated temperatures.

  • Aluminum: Aluminum and its alloys can be reactive with halogenated refrigerants like R-141b, particularly in the presence of moisture, which can lead to the formation of corrosive acids.[8] It is crucial to ensure your system is dry.

  • Stainless Steel (304 & 316): These are generally considered more resistant to corrosion from R-141b than aluminum.[9][10][11][12] However, the presence of contaminants or operation at high temperatures can still lead to localized corrosion over time.

Troubleshooting Steps:

  • System Cleanliness and Dryness: Ensure your experimental setup is clean and, most importantly, dry. Moisture can react with R-141b to form hydrochloric and hydrofluoric acids, which are corrosive to metals.[13]

  • Material Selection: Whenever possible, opt for high-grade stainless steel (like 316L) for components in direct contact with R-141b, especially in critical applications or at elevated temperatures.

  • Regular Inspection: Periodically inspect metallic components for any signs of pitting or discoloration, which could indicate the onset of corrosion.

Material Compatibility Data

The following tables summarize the general compatibility of various materials with liquid R-141b. It is important to note that specific quantitative data for R-141b is not widely available in public literature, and the ratings below are based on general chemical resistance principles and data for similar halogenated hydrocarbons. Testing under your specific experimental conditions is always recommended.

Table 1: Elastomer Compatibility with Liquid R-141b

Elastomer MaterialCommon NamesGeneral CompatibilityPotential Effects
Nitrile RubberBuna-N, NBRNot RecommendedSignificant swelling, loss of mechanical properties.[14][15][16]
Ethylene Propylene Diene MonomerEPDMNot RecommendedSwelling and degradation.
FluoroelastomerViton®, FKMGood to ExcellentMinor swelling may occur at elevated temperatures.[17][18]
PerfluoroelastomerKalrez®ExcellentHighly resistant to a wide range of chemicals.
PolytetrafluoroethylenePTFE, Teflon®ExcellentChemically inert to R-141b.[5][6][7]

Table 2: Plastic Compatibility with Liquid R-141b

Plastic MaterialCommon Names/AbbreviationsGeneral CompatibilityPotential Effects
Polyvinyl ChloridePVCPoor to FairCan be attacked, leading to softening and degradation.[4][19]
PolypropylenePPFairMay show signs of swelling and stress cracking.
PolytetrafluoroethylenePTFEExcellentHighly resistant to chemical attack.[5][6][7]

Table 3: Metal Compatibility with Liquid R-141b

MetalGeneral CompatibilityImportant Considerations
AluminumFair to GoodSusceptible to corrosion in the presence of moisture.[20][21][22]
Stainless Steel (304, 316)Good to ExcellentHigh-grade stainless steel offers better resistance, especially at elevated temperatures.[9][10][11][12]
Carbon SteelFairCan be used, but moisture must be strictly excluded to prevent corrosion.[8][23]

Experimental Protocols

For definitive compatibility assessment, it is recommended to conduct your own tests based on standardized methods.

Protocol 1: Evaluating Elastomer Compatibility with Liquid R-141b (Based on ASTM D471)

Objective: To determine the effect of liquid R-141b on the physical properties of elastomeric materials.

Materials:

  • Test specimens of the elastomer (e.g., O-rings, custom-cut samples).

  • Liquid R-141b.

  • Sealed immersion containers (pressure-rated if testing above the boiling point of R-141b).

  • Analytical balance.

  • Hardness tester (Durometer).

  • Tensile testing machine.

  • Calipers or other dimensional measurement tools.

Methodology:

  • Initial Measurements:

    • Measure the initial mass of each specimen.

    • Measure the initial dimensions (length, width, thickness) and calculate the volume.

    • Measure the initial hardness at several points on the specimen.

    • Determine the initial tensile strength and elongation at break for a set of control specimens.

  • Immersion:

    • Place the test specimens in the immersion container and completely cover them with liquid R-141b.

    • Seal the container to prevent evaporation.

    • Store the container at the desired test temperature for a specified duration (e.g., 72 hours at room temperature).

  • Post-Immersion Measurements:

    • Carefully remove the specimens from the R-141b.

    • Quickly blot the specimens dry and immediately measure the mass and dimensions.

    • Measure the hardness.

    • Allow a separate set of specimens to dry completely in a fume hood and then re-measure mass and dimensions to assess any permanent changes.

    • Conduct tensile testing on the immersed specimens to determine the final tensile strength and elongation.

  • Calculations:

    • Calculate the percentage change in mass, volume, hardness, tensile strength, and elongation.

Experimental Workflow for Elastomer Compatibility Testing

cluster_pre Pre-Immersion cluster_immersion Immersion in R-141b cluster_post Post-Immersion cluster_analysis Data Analysis Initial Mass Initial Mass Immerse Samples Immerse Samples Initial Mass->Immerse Samples Initial Dimensions Initial Dimensions Initial Dimensions->Immerse Samples Initial Hardness Initial Hardness Initial Hardness->Immerse Samples Initial Tensile Properties Initial Tensile Properties Initial Tensile Properties->Immerse Samples Final Mass Final Mass Immerse Samples->Final Mass Final Dimensions Final Dimensions Immerse Samples->Final Dimensions Final Hardness Final Hardness Immerse Samples->Final Hardness Final Tensile Properties Final Tensile Properties Immerse Samples->Final Tensile Properties Calculate % Change Calculate % Change Final Mass->Calculate % Change Final Dimensions->Calculate % Change Final Hardness->Calculate % Change Final Tensile Properties->Calculate % Change

Caption: Workflow for elastomer compatibility testing with R-141b.

Protocol 2: Evaluating Plastic Compatibility with Liquid R-141b (Based on ASTM D543)

Objective: To determine the resistance of plastic materials to liquid R-141b.

Methodology: This protocol follows a similar procedure to the elastomer testing. Key properties to measure before and after immersion include:

  • Weight Change: To determine absorption of the R-141b.

  • Dimensional Changes: To assess swelling.

  • Changes in Mechanical Properties: Such as tensile strength and flexural strength, to evaluate any degradation in the material's structural integrity.

Protocol 3: Evaluating Metal Corrosion in Liquid R-141b (Based on ASTM G1)

Objective: To determine the corrosion rate of metals in liquid R-141b.

Methodology:

  • Specimen Preparation: Prepare metal coupons with a known surface area and initial weight.

  • Immersion: Immerse the coupons in liquid R-141b in a sealed container for an extended period (e.g., 30 days) at the desired temperature.

  • Cleaning: After immersion, clean the coupons according to ASTM G1 procedures to remove any corrosion products without removing the base metal.

  • Final Weight: Measure the final weight of the cleaned coupons.

  • Corrosion Rate Calculation: Calculate the corrosion rate in terms of mass loss per unit area per unit time (e.g., mg/dm²/day or mils per year).

By following these guidelines and conducting thorough compatibility testing, researchers can mitigate the risks associated with material incompatibility and ensure the safety and success of their experiments involving liquid R-141b.

References

First aid procedures for inhalation exposure to HCFC-141b

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate first aid procedures and answers to frequently asked questions for researchers, scientists, and drug development professionals who may encounter inhalation exposure to 1,1-dichloro-1-fluoroethane (HCFC-141b).

Troubleshooting Guide: Immediate Response to HCFC-141b Inhalation

Scenario: A researcher is exhibiting symptoms of dizziness and headache after working with HCFC-141b in a poorly ventilated area.

Immediate Action Detailed Steps
1. Evacuate the Area Immediately move the affected individual to an area with fresh air.[1][2][3][4] If the release is large, evacuate all personnel from the vicinity.[1][5]
2. Assess Breathing Check if the person is breathing. If breathing is difficult, administer oxygen if you are trained to do so.[1][2] If breathing has stopped, begin artificial respiration immediately.[1][2][4]
3. Seek Medical Attention Call for immediate medical assistance.[2][3] Inform the medical personnel about the exposure to HCFC-141b and provide them with the Safety Data Sheet (SDS) if available.
4. Monitor Vital Signs Keep the affected person warm and at rest while waiting for medical help.[4] Monitor their breathing and level of consciousness.
5. Decontamination (if necessary) If the individual's clothing is contaminated with liquid HCFC-141b, remove it promptly to prevent further inhalation of vapors and skin contact.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary symptoms of inhalation exposure to HCFC-141b?

A1: High vapor concentrations can irritate the eyes and respiratory tract.[2] Initial symptoms of overexposure may include dizziness, headache, and drowsiness, which can progress to loss of consciousness in severe cases.[2][3] Inhalation of high concentrations may also lead to heart irregularities.[1][2]

Q2: What are the long-term health effects of a single, acute inhalation exposure?

A2: While HCFC-141b has low acute toxicity, overexposure can be harmful.[6] In some reported cases of uncontrolled occupational exposure, acute pulmonary toxicity has been observed, characterized by symptoms like cough, shortness of breath, and malaise.[6] Medical conditions such as heart disease may be aggravated by exposure.[2]

Q3: Is it safe to administer adrenaline (epinephrine) to a person who has inhaled HCFC-141b and is in distress?

A3: No. It is crucial to inform medical professionals that the patient has been exposed to HCFC-141b. The use of adrenaline or similar drugs should be avoided as HCFC-141b can increase the heart's sensitivity to these substances, potentially leading to cardiac arrhythmias.[1][2]

Q4: What should I do if there is a large spill of HCFC-141b in the laboratory?

A4: In the event of a large spill, evacuate the area immediately.[1][5] The vapors are heavier than air and can accumulate in low-lying areas.[1] Ensure the area is well-ventilated, using floor-level forced-air ventilation if possible, to disperse the gas.[2][5] Remove all open flames and potential ignition sources.[1][2] Clean-up should only be performed by trained personnel wearing appropriate personal protective equipment, including a self-contained breathing apparatus (SCBA).[1]

Q5: What are the recommended exposure limits for HCFC-141b in a laboratory setting?

A5: While specific occupational exposure limits can vary, it is essential to maintain concentrations well below levels that could cause adverse effects. Engineering controls such as local exhaust ventilation should be used to minimize exposure.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the toxicology of HCFC-141b.

Parameter Value Species Effect
4-hour LC50 32,000 ppmRatPractically non-toxic by inhalation.[1]
Cardiac Sensitization LOAEL 5,000 ppm (10 min exposure)MonkeyLowest Observed Adverse Effect Level for cardiac sensitization.[7]
Cardiac Sensitization LOAEL 5,200 ppm (10 min exposure)DogLowest Observed Adverse Effect Level for cardiac sensitization.[7]
Anesthetic-like Effects > 5,000 ppmAnimal StudiesWeakness, loss of coordination, unresponsiveness.[1]

Experimental Protocols

Detailed methodologies for the key toxicological experiments cited are often proprietary and not fully available in public-facing safety documents. The studies referenced in the safety data sheets are typically conducted under standardized guidelines (e.g., OECD, EPA) for assessing chemical safety. These protocols involve exposing test animals to controlled concentrations of the substance for specific durations and observing for various endpoints, including mortality, clinical signs of toxicity, and pathological changes. For specific experimental details, it would be necessary to consult the original study reports, which may not be publicly accessible.

First Aid Workflow for HCFC-141b Inhalation Exposure

FirstAidWorkflow cluster_scene At the Scene cluster_assessment Breathing Assessment cluster_action First Aid Actions cluster_medical Professional Medical Care Exposure Inhalation Exposure to HCFC-141b Occurs MoveToFreshAir Immediately Move Person to Fresh Air Exposure->MoveToFreshAir CallForHelp Call for Emergency Medical Help MoveToFreshAir->CallForHelp AssessBreathing Assess Breathing CallForHelp->AssessBreathing BreathingStatus Is the person breathing? AssessBreathing->BreathingStatus BreathingDifficult Breathing is Difficult BreathingStatus->BreathingDifficult Yes, but with difficulty NotBreathing Not Breathing BreathingStatus->NotBreathing No BreathingNormally Breathing Normally BreathingStatus->BreathingNormally Yes, normally AdministerOxygen Administer Oxygen (if trained) BreathingDifficult->AdministerOxygen ArtificialRespiration Provide Artificial Respiration NotBreathing->ArtificialRespiration Monitor Keep Warm, at Rest, and Monitor BreathingNormally->Monitor AdministerOxygen->Monitor ArtificialRespiration->Monitor InformMedics Inform Medical Personnel of HCFC-141b Exposure Monitor->InformMedics NoAdrenaline Crucial: Advise Against Adrenaline/Epinephrine Use InformMedics->NoAdrenaline

Caption: First aid workflow for HCFC-141b inhalation exposure.

References

Technical Support Center: Calibrating Detectors for Low Concentration HCFC-141b Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of 1,1-dichloro-1-fluoroethane (HCFC-141b). The following sections address common issues encountered during the calibration of analytical detectors for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Which detectors are most suitable for analyzing low concentrations of HCFC-141b?

A1: Gas Chromatography (GC) is the most common analytical technique for HCFC-141b. For low-concentration analysis, it is typically coupled with one of the following detectors:

  • Electron Capture Detector (ECD): The ECD is highly selective and sensitive to halogenated compounds like HCFC-141b, making it a frequent choice for trace-level analysis.[1] It can achieve detection limits in the picogram (10⁻¹² g) range.[1]

  • Mass Spectrometry (MS): A mass spectrometer offers high selectivity and provides structural information, which is excellent for compound confirmation. When operated in selected ion monitoring (SIM) mode, it can achieve very low detection limits.

Q2: How can I prepare accurate low-concentration calibration standards for HCFC-141b?

A2: Accurate preparation of low-concentration gas standards is critical for a reliable calibration curve. The two primary methods are:

  • Serial Dilution: This involves starting with a certified high-concentration standard and performing a series of dilutions with a high-purity inert gas (e.g., nitrogen or helium) to achieve the desired low concentrations.

  • Gas Blending and Dilution System: These automated systems use mass flow controllers to precisely mix a high-concentration standard gas with a diluent gas to generate a range of concentrations.[2]

Q3: What is a typical linear range for an ECD when analyzing HCFCs?

A3: The linear dynamic range of an ECD can be limited, typically spanning three to four orders of magnitude.[1] It is crucial to determine the linear range for your specific instrument and method by analyzing a series of standards and plotting the response. Non-linearity can be a significant source of error in quantification.[3]

Troubleshooting Guide

Calibration Curve and Linearity Issues

Q4: My calibration curve for HCFC-141b is not linear. What are the possible causes and solutions?

A4: Non-linearity in your calibration curve can stem from several sources. Here are some common causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Detector Saturation The concentration of your higher standards may be exceeding the linear range of the detector. Prepare and inject a more diluted set of standards.
Incorrect Standard Preparation Errors in serial dilutions or the gas blending system can lead to inaccurate standard concentrations.[3] Verify calculations and ensure the proper functioning of your dilution equipment.
Active Sites in the System Active sites in the injector liner, column, or connections can adsorb the analyte, especially at low concentrations, leading to a non-linear response.[3] Use deactivated liners and columns, and check for any potential sources of activity.
Detector Contamination A contaminated ECD can exhibit a non-linear response.[3] Clean the detector according to the manufacturer's instructions.
Peak Shape Problems

Q5: I'm observing peak tailing for my HCFC-141b standards. How can I resolve this?

A5: Peak tailing, where the latter half of the peak is drawn out, can compromise integration and accuracy.

Potential Cause Troubleshooting Steps
Active Sites Adsorption of HCFC-141b by active sites in the GC system is a common cause of tailing.[4][5] Deactivate the inlet liner, trim the front end of the column, or replace the column with a new, inert one.
Dead Volume Poor column installation or improper connections can create dead volume, leading to peak broadening and tailing.[6] Reinstall the column, ensuring a clean cut and proper insertion depth into the injector and detector.
Column Contamination Accumulation of non-volatile residues on the column can lead to peak tailing. Bake out the column at a high temperature (within its specified limits) or solvent-rinse it if appropriate for the phase.
Low Injector Temperature If the injector temperature is too low, the sample may not vaporize completely and efficiently, causing tailing. Increase the injector temperature, but do not exceed the column's maximum operating temperature.[7]

Q6: My HCFC-141b peaks are showing fronting. What does this indicate?

A6: Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.

Potential Cause Troubleshooting Steps
Column Overload Injecting too much sample or a sample that is too concentrated can overload the column, leading to fronting.[8] Reduce the injection volume or dilute the sample.
Incompatible Solvent If using a liquid standard, a mismatch in polarity between the solvent, analyte, and column stationary phase can cause peak fronting. Ensure solvent compatibility.
Condensation in the Column If the initial oven temperature is too high, the sample may not focus properly at the head of the column, leading to fronting. Lower the initial oven temperature.
Baseline and Sensitivity Issues

Q7: I'm experiencing a noisy baseline. How can I troubleshoot this?

A7: A noisy baseline can interfere with the detection and integration of low-concentration peaks.

Potential Cause Troubleshooting Steps
Contaminated Gases Impurities in the carrier or makeup gas are a common source of baseline noise, especially with sensitive detectors like the ECD.[1] Ensure high-purity gases (>99.999%) and install or replace gas purifiers and traps.[9]
Gas Leaks Leaks in the gas lines, fittings, or septum can introduce atmospheric oxygen and other contaminants, leading to a noisy baseline.[10] Perform a thorough leak check of the entire system.
Detector Contamination A dirty detector can cause a noisy and elevated baseline.[11] Clean the detector as per the manufacturer's guidelines.
Column Bleed Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising and noisy baseline. Ensure the oven temperature does not exceed the column's limit.

Q8: My detector has lost sensitivity to HCFC-141b. What should I check?

A8: A sudden or gradual loss of sensitivity can prevent the detection of low-concentration analytes.

Potential Cause Troubleshooting Steps
Detector Contamination Contamination is a primary cause of sensitivity loss in ECDs.[11] A thorough cleaning is often required.
Gas Flow Issues Incorrect or fluctuating carrier or makeup gas flow rates can affect detector response. Verify flow rates with a calibrated flowmeter.
Leaks in the System Leaks can lead to a decrease in the amount of analyte reaching the detector. Perform a leak check.
Degraded Column An old or degraded column can lead to poor peak shape and reduced signal intensity. Replace the column if necessary.

Quantitative Data

Table 1: Detector Characteristics for Halogenated Hydrocarbons

ParameterElectron Capture Detector (ECD)Mass Spectrometer (MS)
Selectivity High for electronegative compounds (e.g., halogens)High (can be tuned to specific ions)
Linear Dynamic Range 10³ - 10⁴10⁵ - 10⁶
Detection Limits for HCFCs Low picogram (pg) rangeLow to sub-picogram (pg) range in SIM mode

Note: Detection limits are compound and instrument-dependent. The values provided are typical ranges.

Table 2: Reported Detection Limits for Selected Halogenated Compounds using GC-ECD

CompoundDetection Limit (pg)
CFC-122.5
HCFC-2290
HCFC-12330
HCFC-12490

Data sourced from a study on alternative fluorocarbons.[12] While HCFC-141b is not listed, these values for structurally similar compounds provide a reasonable estimate of expected performance.

Experimental Protocols

Protocol 1: Preparation of Low-Concentration HCFC-141b Gas Standards by Serial Dilution

Objective: To prepare a series of low parts-per-billion (ppb) HCFC-141b standards from a high-concentration certified standard.

Materials:

  • Certified primary standard of HCFC-141b in nitrogen (e.g., 100 ppm).

  • High-purity nitrogen or helium (99.999% or higher).

  • Gas-tight syringes.

  • Evacuated and passivated gas sampling canisters (e.g., Summa canisters).

  • Gas dilution manifold (optional, but recommended for accuracy).

Procedure:

  • Purge the System: Thoroughly purge the gas dilution manifold and all transfer lines with high-purity nitrogen to remove any contaminants.

  • Prepare the Primary Dilution:

    • Connect the certified 100 ppm HCFC-141b standard to the manifold.

    • Pressurize a clean, evacuated canister with a known volume of the 100 ppm standard (e.g., to 10 psi).

    • Dilute this with high-purity nitrogen to a final, higher pressure (e.g., 100 psi).

    • Calculate the concentration of this intermediate standard. For example, diluting 10 psi of 100 ppm standard to 100 psi with nitrogen results in a 10 ppm standard.

  • Perform Serial Dilutions:

    • Use the intermediate standard to create a series of lower concentration standards.

    • For each subsequent standard, take a known volume (by pressure) of the previous standard and dilute it with high-purity nitrogen in a clean, evacuated canister.

    • Repeat this process to create a calibration curve with at least 5 concentration levels spanning the expected range of your samples.

  • Equilibration: Allow each prepared standard to equilibrate for at least 24 hours before use to ensure a homogenous mixture.

Protocol 2: Basic GC-ECD Calibration for HCFC-141b

Objective: To generate a calibration curve for the quantification of HCFC-141b using a GC-ECD system.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with an Electron Capture Detector.

  • Column: A suitable column for separating volatile halogenated hydrocarbons (e.g., DB-624 or similar).

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Injector Temperature: 200°C.

  • Oven Temperature Program: 40°C (hold for 2 min), ramp to 180°C at 10°C/min, hold for 5 min.

  • Detector Temperature: 300°C.

  • Makeup Gas: As recommended for the specific ECD (often nitrogen or an argon/methane mixture).

Procedure:

  • System Equilibration: Allow the GC-ECD system to equilibrate until a stable baseline is achieved.

  • Blank Analysis: Inject a sample of the pure diluent gas (nitrogen or helium) to ensure there are no interfering contaminants.

  • Standard Injections:

    • Starting with the lowest concentration standard, inject a fixed volume into the GC.

    • Repeat the injection at least twice to ensure reproducibility.

    • Proceed to inject the remaining standards in order of increasing concentration.

  • Data Analysis:

    • Integrate the peak area for HCFC-141b in each chromatogram.

    • Create a calibration curve by plotting the average peak area for each standard against its corresponding concentration.

    • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) will be used to calculate the concentration of HCFC-141b in unknown samples. The coefficient of determination (R²) should be > 0.995 for a good linear fit.

Logical Workflow Diagram

Calibration_Workflow A Prepare Low-Concentration HCFC-141b Standards B Equilibrate GC-Detector System A->B Standards Ready C Inject Blank (Diluent Gas) B->C System Stable D Inject Calibration Standards (Low to High Concentration) C->D No Interference E Acquire and Integrate Peak Area Data D->E Analyze Each Standard F Construct Calibration Curve (Peak Area vs. Concentration) E->F G Perform Linear Regression Analysis F->G H Check Linearity (R² > 0.995) G->H I Calibration Successful H->I Yes J Troubleshoot Calibration Issues H->J No J->A Re-prepare Standards J->B Check System Parameters

Caption: Workflow for HCFC-141b detector calibration.

References

Technical Support Center: Minimizing Emissions of 1,1-Dichloro-1-fluoroethane in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dichloro-1-fluoroethane (HCFC-141b). The information is designed to help you minimize emissions and ensure a safe laboratory environment.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: I can smell a faint, sweet, or ethereal odor in the laboratory.

This odor may indicate a leak or inadequate containment of this compound, as its odor threshold is approximately 250 ppm.[1][2]

  • Immediate Actions:

    • Do not ignore the smell.

    • Ensure the fume hood sash is at the appropriate height.

    • Check all connections in your experimental setup for visible leaks.

    • If the source of the odor is not immediately apparent, evacuate the immediate area and inform your laboratory supervisor or safety officer.

  • Troubleshooting Steps:

    • Leak Detection:

      • Visually inspect all tubing, joints, and seals for signs of degradation or improper fitting.

      • For pressurized systems, use a handheld electronic leak detector specifically designed for halogenated compounds.[3]

      • A soap solution can be applied to joints and connections; bubbling will indicate a gas leak.

    • Ventilation Check:

      • Verify that the laboratory's general ventilation is functioning correctly.

      • Confirm the fume hood's airflow is within its specified operating range. Do not clutter the fume hood, as this can disrupt airflow.[4]

    • Container Integrity:

      • Ensure all containers of this compound are tightly sealed when not in use.[5]

      • Inspect storage containers for any signs of damage or degradation.

Issue 2: My experimental results are inconsistent, and I suspect solvent loss due to evaporation.

This compound is highly volatile with a boiling point of 32°C (90°F), leading to significant evaporative losses if not handled properly.[6]

  • Troubleshooting Steps:

    • Temperature Control:

      • If possible, cool your reaction vessel using a cooling bath to reduce the vapor pressure of the solvent.

    • Use of Closed or Contained Systems:

      • For solvent transfers, utilize a closed-system transfer device (CSTD) to prevent vapor escape.[5][7] Syringe transfers with long needles can also minimize exposure and evaporation.[8][9]

      • When performing reactions, equip your glassware with a condenser to reflux the solvent.

    • Solvent Trapping:

      • For operations that generate significant vapor, such as rotary evaporation, place a cold trap between the evaporator and the vacuum source to capture solvent vapors.[10]

      • Adsorption systems using materials like activated carbon can also be effective in trapping solvent vapors from gas streams.[11]

Issue 3: I need to handle this compound in an air-sensitive reaction.

Introducing a volatile solvent into an inert atmosphere without compromising the reaction environment or releasing emissions requires specific techniques.

  • Procedure:

    • Inert Atmosphere: Ensure your reaction setup is under a positive pressure of an inert gas (e.g., nitrogen or argon), vented through a bubbler.[9]

    • Solvent Degassing: If necessary, degas the this compound prior to use by methods such as freeze-pump-thaw or by bubbling a gentle stream of inert gas through the liquid.

    • Syringe Transfer:

      • Use a clean, dry, gas-tight syringe with a long needle.[12]

      • Flush the syringe with inert gas before drawing up the liquid.

      • To avoid creating a vacuum in the solvent container, you can introduce a volume of inert gas equal to the volume of liquid you intend to withdraw.[13]

      • Transfer the solvent to your reaction vessel via a rubber septum.

Frequently Asked Questions (FAQs)

General Safety and Handling

  • Q1: What are the primary hazards associated with this compound?

    • A1: The primary hazards include:

      • Inhalation: High concentrations can cause central nervous system effects such as drowsiness, confusion, and unconsciousness.[14] The vapor is heavier than air and can accumulate in low-lying areas, displacing oxygen and posing a suffocation risk.[14]

      • Cardiac Sensitization: At high concentrations, it can make the heart more sensitive to adrenaline, potentially leading to cardiac arrhythmias.[1]

      • Eye Irritation: It can cause mild eye irritation.[15]

      • Environmental: It is an ozone-depleting substance and a potent greenhouse gas.[6]

  • Q2: What personal protective equipment (PPE) should I wear when working with this compound?

    • A2: The following PPE is recommended:

      • Eye Protection: Safety goggles or a face shield.[1]

      • Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).[4]

      • Body Protection: A lab coat that covers your arms.[4]

      • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][11] For situations with a potential for high exposure, a self-contained breathing apparatus may be necessary.[11][14]

  • Q3: How should I store this compound?

    • A3: Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[5] Keep containers tightly closed and store them separately from incompatible materials such as strong acids.[5][14]

Minimizing Emissions

  • Q4: What are the most effective ways to minimize emissions during routine laboratory use?

    • A4:

      • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.[4] For processes that generate high concentrations of vapor, consider using a closed system or local exhaust ventilation.

      • Work Practices: Keep containers sealed when not in use.[5] Minimize the quantities of the chemical used and stored in the laboratory.[10] Avoid pouring the solvent in the open lab; use transfer techniques that minimize exposure to the atmosphere.

      • Emission Capture: Utilize cold traps or adsorbent systems to capture vapors from vacuum lines or other process vents.[10][11]

  • Q5: How can I dispose of waste this compound and contaminated materials?

    • A5: this compound and materials contaminated with it are considered hazardous waste.[16]

      • Collect all waste in designated, sealed, and properly labeled containers.

      • Do not dispose of this chemical down the drain or in the regular trash.

      • Follow your institution's hazardous waste disposal procedures.[16]

Emergency Procedures

  • Q6: What should I do in case of a spill?

    • A6:

      • Alert personnel in the immediate area and evacuate if necessary.

      • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

      • For small spills within a fume hood:

        • Wear appropriate PPE, including respiratory protection if needed.

        • Contain the spill with an inert absorbent material like sand or vermiculite.[11][14]

        • Collect the absorbed material into a sealed container for hazardous waste disposal.[11][14]

        • Clean the spill area thoroughly.

  • Q7: What is the first aid for exposure to this compound?

    • A7:

      • Inhalation: Move the person to fresh air and seek medical attention.[14]

      • Skin Contact: Rinse the affected area with water.[14]

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[14]

      • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[14]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₂H₃Cl₂F
Molar Mass 116.95 g/mol
Appearance Colorless liquid
Odor Faint, ethereal
Boiling Point 32 °C (90 °F)
Melting Point -103.5 °C (-154.3 °F)
Vapor Pressure 600 mmHg at 20 °C
Water Solubility 420 mg/L at 25 °C
Vapor Density 4.0 (Air = 1)

Source:[6][17]

Table 2: Occupational Exposure Limits and Environmental Impact

ParameterValue
OSHA PEL Not established
ACGIH TLV Not established
AIHA WEEL (8-hr TWA) 500 ppm
Ozone Depletion Potential (ODP) 0.11 - 0.12
Global Warming Potential (GWP, 100-year) 725 - 2500

Source:[6][15]

Experimental Protocols

Protocol 1: Closed-System Transfer of this compound for Air-Sensitive Reactions

This protocol describes the transfer of this compound from a sealed container to a reaction vessel under an inert atmosphere.

  • Preparation:

    • Assemble and flame-dry all glassware (reaction flask with septum-sealed sidearm, etc.).

    • Assemble the glassware while hot and allow it to cool under a positive pressure of inert gas (nitrogen or argon).

    • Ensure the inert gas supply is routed through a bubbler to indicate positive pressure.

    • Select a clean, dry, gas-tight syringe of appropriate volume and a long, stainless-steel needle.

  • Syringe Preparation:

    • Flush the syringe with inert gas by drawing and expelling the gas at least five times.

    • Insert the needle into a rubber stopper to keep the syringe's interior inert.

  • Solvent Transfer:

    • With a positive flow of inert gas into the reaction vessel, pierce the septum of the this compound container with the needle.

    • To maintain pressure equilibrium, you can optionally inject a volume of inert gas into the headspace of the solvent container equivalent to the volume of liquid to be withdrawn.

    • Slowly draw the desired volume of the solvent into the syringe. Avoid pulling the plunger back forcefully to prevent leaks and bubble formation.

    • Withdraw the needle from the solvent container.

  • Addition to Reaction Vessel:

    • Pierce the septum on the reaction flask with the needle.

    • Slowly add the this compound to the reaction mixture.

    • Once the addition is complete, withdraw the needle.

  • Cleaning:

    • Immediately and carefully clean the syringe and needle. First, flush with an inert gas. Then, rinse with a suitable solvent (e.g., acetone) followed by water, ensuring no reactive reagents are present.

Mandatory Visualizations

Emission_Minimization_Workflow cluster_planning Planning Phase cluster_setup Experimental Setup cluster_execution Execution Phase cluster_completion Post-Experiment A Assess Experiment Needs B Select Minimum Required Solvent Volume A->B C Use Closed or Contained System B->C Informs Setup E Install Emission Capture Device (e.g., Cold Trap) C->E If applicable F Perform Solvent Transfer (e.g., Syringe) C->F D Work in Fume Hood G Monitor for Leaks D->G F->G H Seal All Containers G->H If Leak Detected, Troubleshoot I Segregate and Seal Hazardous Waste H->I

Caption: Workflow for minimizing emissions during experiments.

Troubleshooting_Odor_Detection Start Odor of HCFC-141b Detected Check_Fume_Hood Is Fume Hood Sash at Proper Height? Start->Check_Fume_Hood Check_Connections Check Experimental Setup for Obvious Leaks Check_Fume_Hood->Check_Connections Yes Resolve_Issue Address the Source (Tighten Connection, Replace Tubing, etc.) Check_Fume_Hood->Resolve_Issue No, Adjust Sash Leak_Test Perform Leak Test (e.g., Soap Solution, Electronic Detector) Check_Connections->Leak_Test No Obvious Leaks Check_Connections->Resolve_Issue Leak Found Ventilation_Check Verify Laboratory Ventilation and Fume Hood Airflow Leak_Test->Ventilation_Check No Leak Detected Leak_Test->Resolve_Issue Leak Found Container_Check Inspect All Solvent Containers for Proper Sealing Ventilation_Check->Container_Check Ventilation OK Notify_Supervisor Evacuate Area and Notify Supervisor Ventilation_Check->Notify_Supervisor Ventilation Faulty Container_Check->Notify_Supervisor No Issues Found, Source Unclear Container_Check->Resolve_Issue Container Leaking

Caption: Decision tree for troubleshooting an odor of HCFC-141b.

References

Validation & Comparative

A Comparative Analysis of HCFC-141b and CFC-11 as Blowing Agents in Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of hydrochlorofluorocarbon-141b (HCFC-141b) and chlorofluorocarbon-11 (CFC-11) as blowing agents in the production of rigid polyurethane foams. The analysis is supported by a summary of their physical and environmental properties, as well as an overview of standard experimental protocols for performance evaluation.

Executive Summary

Historically, CFC-11 was the blowing agent of choice for rigid polyurethane foams due to its excellent performance characteristics. However, its significant environmental impact, particularly its high Ozone Depletion Potential (ODP), led to its phase-out under the Montreal Protocol. HCFC-141b was introduced as a transitional replacement, offering similar performance with a reduced, though not zero, environmental footprint. This guide details the trade-offs between these two agents in terms of foam quality, thermal performance, and environmental concerns.

Data Presentation: Quantitative Comparison

The following tables summarize the key physical, environmental, and performance characteristics of HCFC-141b and CFC-11.

Table 1: Physical and Environmental Properties

PropertyHCFC-141bCFC-11
Chemical Formula C₂H₃Cl₂FCCl₃F
Molecular Weight ( g/mol ) 116.95137.37
Boiling Point (°C) 32.023.8
Liquid Density (g/cm³ at 20°C) 1.251.49
Vapor Thermal Conductivity (mW/m·K) ~10.0[1]~8.0[2]
Ozone Depletion Potential (ODP) 0.11[3]1.0
Global Warming Potential (GWP, 100-year) ~725[3]~4750

Table 2: Performance in Rigid Polyurethane Foam

Performance MetricHCFC-141bCFC-11
Initial Thermal Conductivity 5-10% higher than CFC-11 foams[4][5]Baseline
Foam Density May require a 4-10% increase to match CFC-11 insulation performance[5][6]Baseline
Compressive Strength Generally comparable to CFC-11 foams, but can be formulation dependent.[7]Baseline
Compatibility with Plastics Can have a solvent effect on materials like ABS and HIPS.[6]Generally good compatibility.
Processing Considered a "drop-in" replacement for CFC-11 with similar foaming characteristics.Well-established processing parameters.

Experimental Protocols

The following are summaries of standard methodologies for evaluating the key performance characteristics of rigid polyurethane foams.

Thermal Conductivity Testing

The thermal conductivity of foam insulation is a critical measure of its performance. A common method for its determination is the Guarded Hot Plate method , as described in ASTM C177 .

  • Objective: To measure the steady-state heat flux through a flat specimen of the foam.

  • Apparatus: A guarded hot plate apparatus consists of a central heating unit, two cooling units, and a guard heater to prevent heat loss from the edges of the central heater.

  • Procedure:

    • Two identical, flat foam specimens are placed on either side of the central heating unit.

    • The cooling units are brought into contact with the outer surfaces of the specimens.

    • A temperature gradient is established across the thickness of the specimens by heating the central plate and cooling the outer plates.

    • The guard heater is maintained at the same temperature as the central heater to ensure one-dimensional heat flow through the specimens.

    • Once thermal equilibrium is reached, the electrical power supplied to the central heater and the temperatures of the hot and cold surfaces are measured.

    • The thermal conductivity is calculated from the measured heat flow, the specimen thickness, and the temperature difference across the specimens.

Apparent Density Testing

The density of the foam is an important factor influencing its mechanical properties and thermal performance. The standard test method for apparent density is outlined in ASTM D1622 .

  • Objective: To determine the mass per unit volume of the rigid cellular plastic.

  • Apparatus: A balance and a means of accurately measuring the dimensions of the specimen (e.g., calipers).

  • Procedure:

    • A specimen of a regular shape (e.g., a cube or rectangular prism) is cut from the foam.

    • The dimensions (length, width, and thickness) of the specimen are measured to a precision of at least ±0.5%.

    • The mass of the specimen is determined using a balance.

    • The volume of the specimen is calculated from its dimensions.

    • The apparent density is calculated by dividing the mass of the specimen by its volume.

Compressive Properties Testing

The compressive strength of the foam is a measure of its ability to withstand loads and is crucial for structural applications. The standard test method for these properties is detailed in ASTM D1621 .

  • Objective: To determine the compressive strength and modulus of elasticity of the rigid cellular plastic.

  • Apparatus: A universal testing machine with a constant rate of crosshead movement and a compressometer or extensometer to measure deformation.

  • Procedure:

    • A specimen of a defined shape and size (e.g., a cube) is placed between two parallel plates of the testing machine.

    • A compressive load is applied to the specimen at a constant rate of deformation.

    • The load and the corresponding deformation are recorded throughout the test.

    • The test is continued until the specimen yields or a certain percentage of deformation is reached.

    • The compressive strength is calculated as the maximum stress the material can withstand before failure. The modulus of elasticity is determined from the initial slope of the stress-strain curve.

Visualization of Comparative Logic

The following diagram illustrates the logical flow of comparing HCFC-141b and CFC-11 as blowing agents, from their fundamental properties to their performance and environmental impact.

G cluster_conclusion Conclusion CFC11 CFC-11 PhysProps Physical Properties (Boiling Point, Density, etc.) CFC11->PhysProps EnvProps Environmental Properties (ODP, GWP) CFC11->EnvProps HCFC141b HCFC-141b HCFC141b->PhysProps HCFC141b->EnvProps Thermal Thermal Conductivity PhysProps->Thermal Mechanical Compressive Strength PhysProps->Mechanical Density Foam Density PhysProps->Density Comparison Comparative Analysis EnvProps->Comparison Thermal->Comparison Mechanical->Comparison Density->Comparison

Caption: Logical workflow for comparing blowing agents.

References

R-141b vs. Modern HFC Refrigerants: A Comprehensive Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the thermodynamic, performance, and environmental characteristics of the HCFC refrigerant R-141b against its modern hydrofluorocarbon (HFC) alternatives, supported by experimental data and standardized testing protocols.

This guide provides a thorough comparison of the hydrochlorofluorocarbon (HCFC) refrigerant R-141b with its contemporary hydrofluorocarbon (HFC) counterparts. The following sections will delve into their thermodynamic properties, performance metrics under various operating conditions, and environmental impact. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions regarding refrigerant selection for their specific applications.

Thermodynamic and Physical Properties

A refrigerant's thermodynamic and physical properties are fundamental to its performance in a refrigeration cycle. Key parameters such as boiling point, critical temperature, and critical pressure dictate the operating pressures and temperatures of a system, while density influences the mass flow rate and system charge.

R-141b is a hydrochlorofluorocarbon (HCFC) with the chemical formula C2H3Cl2F.[1] It is a colorless and non-flammable liquid under atmospheric conditions.[1] Modern HFC refrigerants, developed as alternatives to ozone-depleting substances, possess different molecular structures that influence their thermodynamic behavior.

Below is a table summarizing the key thermodynamic and physical properties of R-141b and a selection of modern HFC refrigerants often considered as its replacements.

PropertyR-141bHFC-245faHFC-365mfc
Chemical Formula CH3CCl2FC3H3F5CF3CH2CF2CH3
Molecular Weight ( g/mol ) 116.95134.05148.07
Boiling Point (°C at 1 atm) 32.0515.340.2
Critical Temperature (°C) 204.15154.01165.85
Critical Pressure (MPa) 4.253.653.27
Liquid Density ( kg/m ³ at 25°C) 122713391272
Ozone Depletion Potential (ODP) 0.1100
Global Warming Potential (GWP, 100-yr) 7821030794

Performance Comparison: Experimental Data

The performance of a refrigerant is typically evaluated by its Coefficient of Performance (COP) and cooling capacity. The COP is a measure of the system's efficiency, defined as the ratio of the cooling effect produced to the work input required by the compressor. The cooling capacity indicates the amount of heat a system can remove from the refrigerated space.

A study comparing the performance of R-141b with R-123, R-245fa, and R-1234ze(Z) in a high-temperature heat pump system revealed that R-141b exhibited the highest Coefficient of Performance (COP) under the tested conditions.[2] This suggests that in certain applications, R-141b can be a highly efficient refrigerant.

The following table presents a summary of experimental performance data from a comparative study.

RefrigerantEvaporator Temperature (°C)Condenser Temperature (°C)COPCooling Capacity (kW)
R-141b 551253.8 -
R-245fa 551253.5-
R-123 551253.7-
R-1234ze(Z) 551253.2-

Note: The cooling capacity data for this specific study was not available in the provided search results. The data presented is from a numerical assessment of a high-temperature heat pump system.

Experimental Protocols

To ensure accurate and reproducible performance data, standardized experimental protocols are crucial. The American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) provides a comprehensive set of standards for testing refrigerant performance.

Standardized Testing Methodology

A typical experimental setup for evaluating refrigerant performance in a vapor-compression refrigeration system consists of the following key components:

  • Compressor: A positive displacement compressor is commonly used. ASHRAE Standard 23-2022 prescribes the methods for performance testing of such compressors, including the determination of capacity, isentropic efficiency, and volumetric efficiency.[3]

  • Condenser: A liquid-cooled refrigerant condenser is used to reject heat from the refrigerant. ANSI/ASHRAE Standard 22-2018 outlines the methods for testing the thermal performance and liquid-side pressure drop of these condensers.[1]

  • Expansion Valve: An expansion device, such as a thermostatic expansion valve or a capillary tube, is used to reduce the pressure of the refrigerant.

  • Evaporator: An evaporator is used to absorb heat from the space to be cooled.

  • Instrumentation: Accurate measurement of temperature, pressure, and mass flow rate is critical. ANSI/ASHRAE Standard 41.7-2015 provides standard methods for gas flow measurement.[1] Pressure gauges and thermometers are installed at the inlet and outlet of each component to monitor the state of the refrigerant throughout the cycle. An energy meter is used to measure the power consumption of the compressor.

The general experimental procedure involves:

  • System Preparation: The refrigeration system is evacuated to remove any non-condensable gases and then charged with the refrigerant being tested.

  • Setting Operating Conditions: The evaporator and condenser temperatures (or pressures) are set to the desired operating conditions.

  • Data Acquisition: Once the system reaches a steady state, measurements of temperature, pressure, mass flow rate of the refrigerant, and power consumption of the compressor are recorded.

  • Performance Calculation: The Coefficient of Performance (COP) and cooling capacity are calculated from the collected data.

Logical Flow of Refrigerant Comparison

The process of comparing refrigerants involves a systematic approach to ensure a fair and comprehensive evaluation.

G cluster_0 Refrigerant Selection cluster_1 Property Analysis cluster_2 Performance Testing cluster_3 Performance Evaluation R141b R-141b (Baseline) Thermo Thermodynamic Properties R141b->Thermo Env Environmental Properties R141b->Env HFCs Modern HFCs (e.g., R-245fa, R-365mfc) HFCs->Thermo HFCs->Env Exp_Setup Experimental Setup (Vapor Compression System) Thermo->Exp_Setup ASHRAE ASHRAE Standards Exp_Setup->ASHRAE Data_Acq Data Acquisition ASHRAE->Data_Acq COP Coefficient of Performance (COP) Data_Acq->COP Cooling_Cap Cooling Capacity Data_Acq->Cooling_Cap

Caption: Logical workflow for comparing refrigerant performance.

Environmental Impact

A critical aspect of refrigerant selection is its environmental impact, primarily characterized by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

  • Ozone Depletion Potential (ODP): R-141b, being an HCFC, contains chlorine and thus has a non-zero ODP, contributing to the depletion of the stratospheric ozone layer. Modern HFC refrigerants, on the other hand, do not contain chlorine and have an ODP of zero.

  • Global Warming Potential (GWP): Both R-141b and HFC refrigerants are greenhouse gases that contribute to global warming. While HFCs were introduced as ozone-friendly alternatives, many of them have high GWP values. The GWP values for HFC-245fa and HFC-365mfc are comparable to or higher than that of R-141b, which is a significant consideration in the context of climate change mitigation.

Conclusion

The transition from ozone-depleting refrigerants like R-141b to modern HFCs presents a complex trade-off. While HFCs offer the significant advantage of a zero Ozone Depletion Potential, their Global Warming Potential remains a serious environmental concern.

From a performance perspective, experimental data suggests that R-141b can exhibit a higher Coefficient of Performance in certain applications compared to some of its HFC replacements. However, HFCs like HFC-245fa and HFC-365mfc have been shown to be effective replacements in applications such as foam blowing, offering similar or better performance in terms of the thermal and mechanical properties of the resulting foam.

The selection of a refrigerant, therefore, requires a holistic assessment of its thermodynamic properties, performance characteristics under specific operating conditions, and its overall environmental impact. The use of standardized experimental protocols, such as those provided by ASHRAE, is paramount for generating reliable and comparable performance data to inform these critical decisions. As the industry continues to move towards more environmentally benign solutions, further research into low-GWP alternatives will be essential.

References

A Comparative Guide to Analytical Methods for HCFC-141b Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the precise quantification of 1,1-dichloro-1-fluoroethane (HCFC-141b).

This guide provides an objective comparison of the primary analytical methods for the quantification of HCFC-141b, a hydrochlorofluorocarbon of environmental and industrial interest. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific needs, supported by experimental data and detailed methodologies. The predominant method, Gas Chromatography-Mass Spectrometry (GC-MS), is compared with an alternative spectroscopic technique, Fourier Transform Infrared (FTIR) Spectroscopy.

Quantitative Performance Comparison

The following tables summarize the key quantitative performance parameters for the validated analytical methods for HCFC-141b quantification.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Performance ParameterReported ValuesKey Considerations
**Linearity (R²) **> 0.99[1]Wide linear range suitable for trace to higher concentration analysis.
Method Detection Limit (MDL) 0.02–0.06 μg per sample[2]Dependent on the sample introduction system and detector type.
Limit of Quantitation (LOQ) 4.00 g/kg for rigid polyurethane foam, 0.73 g/kg for formulated polyol[1]Matrix-dependent and can be optimized based on analytical needs.
Precision (RSD%) < 4% (intra-day repeatability)[1]Demonstrates good method reproducibility.
Recovery (%) Up to 92.6%[1]Dependent on the extraction method and sample matrix.

Table 2: Fourier Transform Infrared (FTIR) Spectroscopy Performance Data

Performance ParameterReported Values/ConsiderationsKey Considerations
Linearity Feasible with careful calibration[3][4]Can be affected by overlapping spectral features in complex mixtures.
Method Detection Limit (MDL) Generally higher than GC-MS for trace analysis[5]Dependent on path length, resolution, and measurement time.
Limit of Quantitation (LOQ) Not widely reported for HCFC-141b; method-dependentRequires careful validation for specific applications.
Precision (RSD%) Can be high with stable instrumentation[6]Influenced by baseline stability and spectral noise.
Recovery (%) Not directly applicable in the same way as chromatographic methodsRelies on the accuracy of reference spectra and spectral subtraction.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds like HCFC-141b.[7]

1. Sample Preparation:

  • Air Samples: Whole air samples are typically collected in specially prepared canisters (e.g., SUMMA canisters).[8] For trace analysis, a preconcentration step is often employed, where a known volume of air is passed through a sorbent trap or cryogenically cooled trap to concentrate the analytes before injection into the GC.[9]

  • Solid/Liquid Samples: For matrices like polyurethane foam or polyols, a solvent extraction or headspace analysis is performed.[1] In headspace analysis, the sample is heated in a sealed vial to allow volatile compounds like HCFC-141b to partition into the gas phase above the sample, which is then injected into the GC.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: A split/splitless injector is commonly used. The injector temperature is typically set high enough to ensure rapid volatilization of the sample without thermal degradation.

    • Carrier Gas: Helium is the most common carrier gas.

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-624) is typically used for the separation of halogenated hydrocarbons.

    • Oven Temperature Program: A temperature program is used to separate HCFC-141b from other components in the sample. The program typically starts at a low temperature and ramps up to a higher temperature.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) is the most common ionization technique.

    • Mass Analyzer: A quadrupole mass analyzer is frequently used, though other analyzers like time-of-flight (TOF) or ion trap can also be employed.[1][9]

    • Detection Mode: For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only the characteristic ions of HCFC-141b.

3. Calibration:

  • A multi-point calibration curve is generated by analyzing standards of known HCFC-141b concentrations. The concentration of HCFC-141b in the samples is then determined by comparing their peak areas to the calibration curve.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can be used for the quantification of gases based on their unique infrared absorption spectra.[10][11]

1. Sample Introduction:

  • Gaseous samples are introduced into a gas cell with a known path length. The cell is typically equipped with mirrors to reflect the infrared beam multiple times through the sample, increasing the effective path length and thus the sensitivity.

2. FTIR Analysis:

  • FTIR Spectrometer: An FTIR spectrometer is used to acquire the infrared spectrum of the sample.

  • Spectral Range: The mid-infrared region (typically 4000-400 cm⁻¹) is scanned. HCFC-141b has characteristic absorption bands in this region.[10][12]

  • Resolution: The spectral resolution is chosen to adequately resolve the absorption features of HCFC-141b from potential interferences. A resolution of 0.5 cm⁻¹ or better is common for gas-phase analysis.

3. Quantification:

  • The quantification is based on the Beer-Lambert law, which states that the absorbance of a specific infrared band is directly proportional to the concentration of the analyte.

  • A calibration is performed by measuring the absorbance of standards with known concentrations of HCFC-141b. The concentration in unknown samples is then determined by measuring their absorbance at the same characteristic frequency.

  • Alternatively, reference spectra from spectral libraries can be used for quantification through spectral subtraction or more advanced chemometric methods.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Air Air Sample Canister Canister Collection Air->Canister SolidLiquid Solid/Liquid Sample Extraction Solvent Extraction/Headspace SolidLiquid->Extraction Preconcentration Preconcentration Canister->Preconcentration GC_Inlet GC Inlet Preconcentration->GC_Inlet Extraction->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Ionization MS Ionization (EI) GC_Column->MS_Ionization MS_Analyzer Mass Analyzer (Quadrupole) MS_Ionization->MS_Analyzer Detector Detector MS_Analyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram MassSpectrum Mass Spectrum Acquisition Detector->MassSpectrum Quantification Quantification vs. Calibration Curve Chromatogram->Quantification MassSpectrum->Quantification Result Result (Concentration) Quantification->Result

Caption: Workflow for HCFC-141b quantification using GC-MS.

References

Cross-Validation of 1,1-Dichloro-1-fluoroethane (HCFC-141b) Toxicity Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive toxicological comparison of 1,1-Dichloro-1-fluoroethane (HCFC-141b) and its primary industrial alternatives. As HCFC-141b is phased out due to its ozone-depleting potential, understanding the toxicological profiles of its replacements is crucial for ensuring workplace safety and environmental health.

This document summarizes key quantitative toxicity data, offers detailed experimental protocols for pivotal studies, and visualizes a standard toxicological workflow. The information presented is collated from peer-reviewed literature and international regulatory guidelines to ensure objectivity and accuracy.

Comparative Toxicity Data Overview

The following tables provide a structured comparison of the toxicological data for HCFC-141b and its common alternatives used in solvent cleaning and foam blowing applications. These alternatives include hydrofluorocarbons (HFC-245fa, HFC-365mfc), a hydrocarbon (cyclopentane), a hydrofluoroether (HFE-7100), and a chlorinated ethylene (trans-1,2-dichloroethylene).

Table 1: Acute Toxicity Data
ChemicalOral LD50 (rat)Dermal LD50 (rat/rabbit)Inhalation LC50 (rat, 4-hr)
This compound (HCFC-141b) > 5,000 mg/kg[1][2]> 2,000 mg/kg[1][2]~ 62,000 ppm[1][3]
HFC-245fa No data availableNot toxic by dermal route[4]> 203,000 ppm[4]
HFC-365mfc > 2,000 mg/kg[5]No data available> 100,000 ppm (>10%)[5]
Cyclopentane > 5,000 mg/kg[6]No data available> 25.3 mg/L (~6,800 ppm)[6][7]
trans-1,2-Dichloroethylene 1,235 mg/kg (rat)> 5,000 mg/kg (rabbit)[8]24,100 ppm[8]
HFE-7100 Low acute oral toxicity[9]No data available> 100,000 ppm[10]
Table 2: Repeated-Dose Inhalation Toxicity (Subchronic)
ChemicalSpeciesNOAEL (No-Observed-Adverse-Effect Level)Key Findings
This compound (HCFC-141b) Rat8,000 ppm (90-day)[3]Minor, dose-dependent reductions in body weight; increased serum cholesterol/triglycerides at higher doses.[3]
HFC-245fa Rat2,000 ppm (90-day)[4]Increased incidence of mild myocarditis at 10,000 ppm and 50,000 ppm.[4]
HFC-365mfc Rat5,000 ppmSkeletal effects observed after repeated exposure.
Cyclopentane Rat2,000 ppm (Reproductive)Reduced fetal weight at higher doses.
trans-1,2-Dichloroethylene Rat4,000 ppm (90-day)[8]No adverse effects on body weight, clinical observations, or pathology.[8]
HFE-7100 No data availableNo data availableNo data available
Table 3: Genotoxicity
ChemicalAmes TestIn vitro Chromosomal AberrationIn vivo Micronucleus Test
This compound (HCFC-141b) Negative[8][11]Positive (CHO cells), Negative (human lymphocytes)[8][11]Negative[8][11]
HFC-245fa Negative[4]Positive (human lymphocytes, >30% v/v)[4]Negative[4]
HFC-365mfc NegativeNo data availableNo data available
Cyclopentane NegativeNegativeNo data available
trans-1,2-Dichloroethylene Negative[12]No data availableNegative[12]
HFE-7100 Not mutagenic[9]No data availableNot mutagenic[9]
Table 4: Carcinogenicity
ChemicalSpeciesOutcome
This compound (HCFC-141b) RatNo neoplastic changes in females. Increased benign testicular interstitial cell tumors in males at high doses.[1][11]
HFC-245fa No data availableInactive in a cancer screening test; overall low cancer risk indicated.[13]
HFC-365mfc No data availableNo data available
Cyclopentane No data availableNo data available
trans-1,2-Dichloroethylene Rat, MouseNo lesions associated with the chemical were observed.[12]
HFE-7100 No data availableNot considered a carcinogen.[14]
Table 5: Reproductive and Developmental Toxicity
ChemicalSpeciesNOAEL (Reproductive)NOAEL (Developmental)Key Findings
This compound (HCFC-141b) Rat8,000 ppm (2-generation)[1]8,000 ppmReduced number of litters and pups per litter at 20,000 ppm.[15] No teratogenic effects.[15]
HFC-245fa RatNo data available10,000 ppmSlight reduction in pup weight at 50,000 ppm; no developmental effects.[4]
HFC-365mfc No data availableNo data availableNo data availableNo data available.[16]
Cyclopentane Rat2,000 ppm1,000 mg/kg (oral)Reduced fetal weight observed in inhalation studies.[6]
trans-1,2-Dichloroethylene RatNo data availableNot considered a developmental toxicant[8]Fetal toxicity only observed at maternally toxic concentrations.[8]
HFE-7100 No data availableNot determined to have reproductive toxicity[9]Does not cause developmental effects[9]

Experimental Workflows and Protocols

To ensure transparency and reproducibility, detailed methodologies for key toxicological assessments are provided below. The following diagram illustrates a typical workflow for an acute inhalation toxicity study, a critical test for volatile and gaseous substances.

Acute_Inhalation_Toxicity_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_post_exposure Post-Exposure Phase cluster_analysis Data Analysis & Reporting Test_Substance Test Substance Characterization Animal_Acclimation Animal Acclimation (min. 5 days) Dose_Selection Dose Range Finding/Sighting Study Animal_Acclimation->Dose_Selection Exposure 4-Hour Inhalation Exposure (Nose-only or Whole-body) Dose_Selection->Exposure Monitoring Atmosphere Monitoring (Concentration, Particle Size) Exposure->Monitoring Observation 14-Day Observation (Clinical Signs, Body Weight) Exposure->Observation Necropsy Gross Necropsy (All Animals) Observation->Necropsy Histopathology Histopathology (As Required) Necropsy->Histopathology Data_Analysis Data Analysis (LC50 Calculation) Histopathology->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Acute Inhalation Toxicity Study Workflow (OECD 403)
Detailed Experimental Protocols

The following protocols are representative of the methodologies used in the cited toxicity studies and are based on OECD guidelines.

1. Acute Inhalation Toxicity Study (Based on OECD Guideline 403)

  • Objective: To determine the median lethal concentration (LC50) of a test substance after a single 4-hour inhalation exposure.

  • Test System: Young adult rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old, with body weights within ±20% of the mean for each sex.[12] A sufficient number of animals are used to yield statistically meaningful results, often starting with groups of 5 males and 5 females per concentration level.

  • Procedure:

    • Acclimation: Animals are acclimated to laboratory conditions for at least 5 days prior to the study.[12]

    • Dose Administration: A preliminary sighting study may be conducted to determine the appropriate concentration range. For the main study, at least three concentrations are typically used, plus a control group exposed to filtered air.

    • Exposure: Animals are exposed to the test substance for a continuous 4-hour period in either whole-body or nose-only inhalation chambers.[3][4][8]

    • Atmosphere Generation and Monitoring: The test atmosphere is generated to be stable and homogeneous. The actual concentration of the test substance in the breathing zone of the animals is measured at regular intervals.[12] For aerosols, particle size distribution is also determined.[12]

    • Post-Exposure Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[3][4][8]

  • Data Collection and Analysis: All mortalities and clinical signs are recorded. Body weights are measured at the start of the study and at regular intervals during the observation period. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. The LC50 is calculated using appropriate statistical methods.

2. Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

  • Objective: To identify substances that cause cytogenetic damage, resulting in the formation of micronuclei in erythrocytes.[1][2][17]

  • Test System: Typically mice or rats. At least 5 analyzable animals per sex per group are required.[1]

  • Procedure:

    • Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection, or inhalation).[1] At least three dose levels are tested, along with a negative (vehicle) control and a positive control.

    • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final administration of the test substance (typically 24 and 48 hours).[17]

    • Slide Preparation and Analysis: The collected cells are processed, stained, and mounted on microscope slides. A minimum of 4000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei.[18]

  • Data Collection and Analysis: The number of micronucleated polychromatic erythrocytes is recorded for each animal. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity. Statistical analysis is performed to determine if there is a significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the negative control group.[18]

3. Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

  • Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus, as well as on the pregnant female.[10][11]

  • Test System: Typically pregnant rats or rabbits. Each test and control group should have approximately 20 pregnant females.[11]

  • Procedure:

    • Dose Administration: The test substance is administered daily to pregnant females, usually from the time of implantation to the day before scheduled cesarean section.[11][19] At least three dose levels and a control group are used.

    • Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

    • Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[10][11]

  • Data Collection and Analysis: Maternal and fetal data are analyzed statistically to evaluate dose-response relationships for any adverse effects. The NOAEL for both maternal and developmental toxicity is determined.[6]

References

Navigating the Post-HCFC-141b Landscape: An Environmental Impact and Performance Comparison of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals on the environmental and functional trade-offs of key replacements for the ozone-depleting substance HCFC-141b.

The phasing out of hydrochlorofluorocarbon-141b (HCFC-141b) under the Montreal Protocol has necessitated a critical shift towards more environmentally benign alternatives in various applications, most notably as a foam blowing agent and solvent. This guide provides an in-depth comparison of the environmental impact and performance of HCFC-141b versus its primary replacements, including hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and hydrocarbons. The following data and methodologies are intended to inform researchers, scientists, and drug development professionals in making sustainable and effective chemical choices.

Environmental Impact Assessment: A Quantitative Comparison

The primary metrics for assessing the environmental harm of these substances are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). ODP measures a substance's relative ability to destroy stratospheric ozone compared to chlorofluorocarbon-11 (CFC-11), which has an ODP of 1.[1][2] GWP, on the other hand, quantifies the amount of heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1.[1]

The following table summarizes the ODP and 100-year GWP for HCFC-141b and its prominent alternatives.

SubstanceChemical FormulaODPGWP (100-year)Atmospheric Lifetime (years)
HCFC-141b C₂H₃Cl₂F0.11 - 0.12725 - 800~9.4
HFC-245fa C₃H₃F₅010307.6
HFC-365mfc C₄H₅F₅07948.6
Cyclopentane C₅H₁₀0<25~0.04
n-Pentane C₅H₁₂0<25~0.04
HFO-1234ze(E) C₃H₂F₄0<1~0.04
HFO-1233zd(E) C₃HCl₂F₃~0.000344.5~0.07

Data compiled from multiple sources.[1][3][4][5]

Performance in Application: Focus on Polyurethane Foams

A primary application for HCFC-141b and its successors is as a blowing agent in the production of polyurethane (PU) rigid foams, which are widely used for insulation. The choice of blowing agent significantly impacts the foam's thermal conductivity (k-factor), a measure of its insulating performance.

The table below presents a comparative overview of the performance of various blowing agents in rigid polyurethane foam.

Blowing AgentThermal Conductivity (k-factor)Key Performance Characteristics
HCFC-141b GoodExcellent insulation performance, non-flammable.
HFC-245fa Good to ExcellentGood insulation performance, non-flammable, but has a high GWP.[5] Can match the insulating performance of HCFC-141b-blown foams with formulation adjustments.
HFC-365mfc GoodGood thermal properties, often used in blends.
Cyclopentane ModerateGood insulation, but highly flammable, requiring specialized equipment and safety protocols.
HFOs (e.g., HFO-1234ze, HFO-1233zd) ExcellentExcellent insulation performance, non-flammable, and very low GWP, making them a more sustainable long-term solution.

Methodologies for Environmental Impact Assessment

The determination of ODP and GWP values involves a combination of laboratory measurements and sophisticated atmospheric modeling, rather than a single direct experiment.

Ozone Depletion Potential (ODP) Assessment Protocol

The ODP of a substance is not measured directly but is calculated based on its chemical properties and their modeled impact on the stratospheric ozone layer relative to CFC-11. The process, guided by the World Meteorological Organization (WMO) and the United Nations Environment Programme (UNEP), involves the following key steps:

  • Laboratory Characterization : The first step involves laboratory experiments to determine crucial physicochemical properties of the substance, including:

    • UV Absorption Cross-Section : Measuring the substance's ability to absorb ultraviolet radiation, which can lead to its breakdown in the stratosphere and the release of ozone-depleting halogens.

    • Reaction Rate Constants : Determining the rates at which the substance reacts with other atmospheric chemicals, particularly the hydroxyl radical (OH), which influences its atmospheric lifetime.

    • Solubility and Henry's Law Constant : Assessing the substance's potential to be removed from the atmosphere by dissolving in water (rainout).

  • Atmospheric Lifetime Calculation : Based on the laboratory data, scientists calculate the substance's atmospheric lifetime, which is the average time it will persist in the atmosphere before being removed by chemical reactions or physical processes.

  • Atmospheric Modeling : The substance's properties and atmospheric lifetime are then input into complex 2-D and 3-D atmospheric chemistry models. These models simulate the transport of the substance into the stratosphere and the subsequent chemical reactions that lead to ozone depletion.

  • Relative Impact Calculation : The modeled ozone depletion caused by a continuous emission of the substance is compared to the modeled ozone depletion from a continuous emission of an equal mass of CFC-11. The ratio of these two values determines the ODP.

Global Warming Potential (GWP) Calculation Protocol

Similar to ODP, GWP is a calculated metric that relies on laboratory measurements and modeling. The methodology is outlined by the Intergovernmental Panel on Climate Change (IPCC).

  • Infrared Absorption Spectrum : The first step is to measure the substance's infrared absorption spectrum in the laboratory. This determines how efficiently the molecule absorbs thermal radiation, which is the basis of the greenhouse effect.

  • Radiative Efficiency Calculation : From the absorption spectrum, the radiative efficiency of the substance is calculated. This is a measure of the change in radiative forcing (the change in the net energy balance of the Earth system) per unit increase in the atmospheric concentration of the gas.

  • Atmospheric Lifetime Determination : As with ODP, the atmospheric lifetime of the gas is a critical parameter and is determined through laboratory studies of its reaction rates and other removal processes.

  • Integration Over a Time Horizon : The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (typically 20, 100, or 500 years) and comparing it to the integrated radiative forcing of a pulse emission of an equal mass of CO₂ over the same period. The 100-year time horizon is the most commonly used metric.

Visualizing the Assessment and Transition Pathway

The following diagrams illustrate the logical flow of the environmental impact assessment process and the transition pathway from HCFC-141b to its alternatives.

EnvironmentalImpactAssessment cluster_ODP Ozone Depletion Potential (ODP) Assessment cluster_GWP Global Warming Potential (GWP) Assessment ODP_Lab Laboratory Measurements (UV Absorption, Reaction Rates) ODP_Lifetime Atmospheric Lifetime Calculation ODP_Lab->ODP_Lifetime ODP_Model Atmospheric Chemistry Modeling ODP_Lifetime->ODP_Model ODP_Value ODP Value (relative to CFC-11) ODP_Model->ODP_Value GWP_Lab Laboratory Measurements (IR Absorption Spectrum) GWP_Lifetime Atmospheric Lifetime Calculation GWP_Lab->GWP_Lifetime GWP_RE Radiative Efficiency Calculation GWP_Lab->GWP_RE GWP_Model Integration over Time Horizon GWP_Lifetime->GWP_Model GWP_RE->GWP_Model GWP_Value GWP Value (relative to CO2) GWP_Model->GWP_Value Substance Test Substance Substance->ODP_Lab Substance->GWP_Lab

Caption: Workflow for determining ODP and GWP.

HCFC_Transition cluster_Alternatives Alternatives HCFC141b HCFC-141b (ODP > 0, High GWP) HFCs HFCs (e.g., HFC-245fa) (ODP = 0, High GWP) HCFC141b->HFCs Initial Transition Hydrocarbons Hydrocarbons (e.g., Pentane) (ODP = 0, Low GWP, Flammable) HCFC141b->Hydrocarbons Parallel Transition HFOs HFOs (e.g., HFO-1234ze) (ODP ≈ 0, Very Low GWP) HFCs->HFOs Next-Generation Transition

References

Navigating the Post-Dichlorofluoroethane Landscape: A Comparative Guide to Solvent Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the phasing out of dichlorofluoroethane (HCFC-141b) due to its environmental impact necessitates a comprehensive understanding of viable solvent alternatives. This guide provides an objective comparison of potential replacements, supported by key physical and chemical data, experimental methodologies, and visual representations of relevant biological and environmental pathways.

Dichlorofluoroethane, once a widely used solvent and foam-blowing agent, is being phased out under the Montreal Protocol due to its contribution to ozone depletion and its significant global warming potential (GWP).[1][2] The transition to environmentally benign and effective alternatives is a critical challenge across various industries. This guide explores the properties and performance of key replacements, including hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), hydrofluoroethers (HFEs), and emerging "green" solvents.

Comparative Data of Dichlorofluoroethane and Its Alternatives

The selection of a suitable replacement for dichlorofluoroethane hinges on a careful evaluation of its physical, chemical, safety, and environmental properties. The following tables summarize key quantitative data for dichlorofluoroethane and several prominent alternatives.

Table 1: Physical and Chemical Properties

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Dichlorofluoroethane (HCFC-141b) C₂H₃Cl₂F116.95321.25
Dichloropentafluoropropane (HCFC-225ca/cb) C₃HF₅Cl₂202.9451-561.55
Pentafluoropropane (HFC-245fa) C₃H₃F₅134.0515.31.34
1,1,1,3,3-Pentafluorobutane (HFC-365mfc) C₄H₅F₅148.0740.21.27
trans-1-Chloro-3,3,3-trifluoropropene (HFO-1233zd(E)) C₃H₂ClF₃130.5191.28
Methyl nonafluorobutyl ether (HFE-7100) C₅H₃F₉O250.06611.52
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O86.13800.86
Cyclopentyl methyl ether (CPME) C₆H₁₂O100.161060.86

Table 2: Environmental and Safety Data

SolventODP¹GWP² (100-yr)Flash Point (°C)
Dichlorofluoroethane (HCFC-141b) 0.11~700None
Dichloropentafluoropropane (HCFC-225ca/cb) 0.02-0.03~122-595None
Pentafluoropropane (HFC-245fa) 0~950None
1,1,1,3,3-Pentafluorobutane (HFC-365mfc) 0~794-27
trans-1-Chloro-3,3,3-trifluoropropene (HFO-1233zd(E)) ~0<1-7None
Methyl nonafluorobutyl ether (HFE-7100) 0~297None
2-Methyltetrahydrofuran (2-MeTHF) 0Low-11
Cyclopentyl methyl ether (CPME) 0Low-1

¹ Ozone Depletion Potential, relative to CFC-11 (ODP = 1). ² Global Warming Potential, relative to CO₂ (GWP = 1).

Experimental Protocols for Performance Evaluation

To ensure a seamless transition from dichlorofluoroethane, the performance of alternative solvents must be rigorously evaluated. Below are generalized experimental workflows for assessing cleaning efficacy and foam-blowing performance.

Experimental Workflow: Evaluating Cleaning Performance

A standardized method for evaluating the cleaning performance of a solvent is crucial for applications in electronics, medical devices, and precision engineering. The following workflow is based on ASTM guidelines for preparing contaminated test coupons and evaluating cleaning agent effectiveness.[3]

Cleaning_Performance_Workflow cluster_prep Preparation cluster_cleaning Cleaning Process cluster_eval Evaluation start Start: Select Substrate and Contaminant prep_coupon Prepare Test Coupons (e.g., ASTM G121) start->prep_coupon apply_contaminant Apply Standardized Contaminant prep_coupon->apply_contaminant weigh_initial Record Initial Weight (W_i) apply_contaminant->weigh_initial clean_solvent Clean with Test Solvent (e.g., ultrasonic bath) weigh_initial->clean_solvent dry_coupon Dry Coupon clean_solvent->dry_coupon weigh_final Record Final Weight (W_f) dry_coupon->weigh_final calc_eff Calculate Cleaning Efficacy: E = ((W_i - W_f) / (W_i - W_coupon)) * 100 weigh_final->calc_eff end End: Compare Efficacy Data calc_eff->end

Workflow for Evaluating Solvent Cleaning Performance.
Experimental Workflow: Evaluating Foam Blowing Agent Performance

The performance of a blowing agent is determined by its ability to produce foam with desired physical and thermal properties. This workflow outlines the key steps in evaluating alternative blowing agents for polyurethane foams.[4][5][6][7]

Foam_Blowing_Workflow cluster_formulation Formulation cluster_foaming Foaming Process cluster_analysis Performance Analysis start Start: Define Foam System (Polyol, Isocyanate) select_ba Select Blowing Agent and Concentration start->select_ba mix Mix Components select_ba->mix pour Pour into Mold mix->pour cure Cure Foam pour->cure density Measure Density cure->density cell_structure Analyze Cell Structure (SEM) cure->cell_structure thermal Measure Thermal Conductivity cure->thermal mechanical Test Mechanical Properties (e.g., compressive strength) cure->mechanical end End: Comparative Analysis density->end cell_structure->end thermal->end mechanical->end AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Halogenated Hydrocarbon AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates to Nucleus AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT Dimerizes XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_expression Target Gene Transcription (e.g., CYP1A1) XRE->Gene_expression Initiates Cellular_response Adverse Cellular Response Gene_expression->Cellular_response Environmental_Fate_Transport cluster_release Release cluster_transport Transport & Partitioning cluster_fate Fate Source Source Release (e.g., industrial use) Atmosphere Atmosphere Source->Atmosphere Volatilization Surface_Water Surface Water Source->Surface_Water Soil Soil Source->Soil Atmosphere->Surface_Water Deposition Atmosphere->Soil Deposition Degradation Degradation (Photochemical, Biological) Atmosphere->Degradation Groundwater Groundwater Surface_Water->Groundwater Infiltration Surface_Water->Degradation Bioaccumulation Bioaccumulation Surface_Water->Bioaccumulation Sedimentation Sedimentation Surface_Water->Sedimentation Soil->Groundwater Leaching Soil->Degradation

References

Reinheitsprüfung von 1,1-Dichlor-1-fluorethan: Ein Vergleichsleitfaden für Titration und Gaschromatographie

Author: BenchChem Technical Support Team. Date: December 2025

Die genaue Bestimmung der Reinheit von 1,1-Dichlor-1-fluorethan (HCFC-141b) ist für dessen Anwendung in Forschung und Industrie, insbesondere in der Entwicklung von Pharmazeutika und als Lösungsmittel, von entscheidender Bedeutung. Verunreinigungen können die Reaktionskinetik beeinflussen, zu unerwünschten Nebenprodukten führen und die Sicherheit und Wirksamkeit von Endprodukten beeinträchtigen. Dieser Leitfaden vergleicht zwei grundlegend unterschiedliche Methoden zur Reinheitsprüfung: eine indirekte titrimetrische Methode und die industrieübliche Gaschromatographie.

Während die Gaschromatographie eine direkte Messung der Verbindung und ihrer flüchtigen Verunreinigungen ermöglicht, ist die Titration ein klassisches nasschemisches Verfahren. Für kovalent gebundene Halogenkohlenwasserstoffe wie 1,1-Dichlor-1-fluorethan ist eine direkte Titration nicht durchführbar. Daher wird hier ein mehrstufiges Verfahren vorgestellt, das einen chemischen Aufschluss zur Freisetzung der Halogenide gefolgt von deren titrimetrischer Bestimmung umfasst.

Objektiver Methodenvergleich

Die Gaschromatographie mit Flammenionisationsdetektor (GC-FID) stellt die Methode der Wahl für die Analyse flüchtiger organischer Verbindungen dar.[1][2][3] Sie bietet eine hohe Trennleistung und Empfindlichkeit, was die Quantifizierung des Hauptbestandteils sowie die Identifizierung und Quantifizierung von Verunreinigungen in einem einzigen Analyseschritt ermöglicht.[3]

Die indirekte titrimetrische Methode ist arbeitsintensiver und misst die Reinheit über den Gesamtgehalt an organisch gebundenem Chlor und Fluor. Sie erfordert einen vorherigen chemischen Aufschluss, um die Halogene in eine ionische, titrierbare Form zu überführen. Dieses Verfahren erfasst die Gesamtmenge der Halogenatome, kann aber nicht zwischen der Zielverbindung und halogenierten Verunreinigungen unterscheiden. Daher liefert es einen Reinheitswert basierend auf dem erwarteten Halogengehalt der Reinsubstanz.

MerkmalIndirekte Titrimetrische MethodeGaschromatographie (GC-FID)
Messprinzip Chemischer Aufschluss, gefolgt von Fällungs-/Komplexometrietiotration der HalogenidionenPhysikalische Trennung der Komponenten in einer Kapillarsäule und anschließende Detektion
Spezifität Gering; erfasst den gesamten Halogengehalt, keine Unterscheidung zwischen HCFC-141b und halogenierten VerunreinigungenHoch; trennt HCFC-141b von den meisten Verunreinigungen und ermöglicht deren separate Quantifizierung
Nachweisgrenze Milligramm-BereichPikogramm- bis Nanogramm-Bereich[2]
Analysendauer Mehrere Stunden (inkl. Aufschluss)15 - 60 Minuten pro Probe
Geräteaufwand Gering (Standard-Laborausstattung, Büretten, pH/ISE-Meter)Hoch (Gaschromatograph, Detektor, Gase, Säulen)
Probenvorbereitung Komplex (Chemischer Aufschluss unter Schutzgas)Einfach (Verdünnung in einem geeigneten Lösungsmittel)
Informationstiefe Bestimmung des Gesamt-Halogengehalts zur Berechnung der ReinheitIdentifizierung und Quantifizierung des Hauptprodukts und der einzelnen Verunreinigungen

Experimentelle Protokolle

Methode A: Indirekte Reinheitsbestimmung via Titration

Dieses Verfahren besteht aus zwei Hauptschritten: dem Aufschluss der Probe zur Freisetzung der Halogenide und der anschließenden separaten Titration von Chlorid- und Fluoridionen.

1. Probenaufschluss mittels Natrium-Biphenyl

Dieses Verfahren dient der reduktiven Dehalogenierung der Probe.

  • Reagenzien: 1,1-Dichlor-1-fluorethan-Probe, Natrium-Biphenyl-Lösung (ca. 1 M in Diethylenglycoldiethylether), Toluol (wasserfrei), Salpetersäure (verdünnt), destilliertes Wasser.

  • Protokoll:

    • Eine genaue Einwaage von ca. 200-300 mg der 1,1-Dichlor-1-fluorethan-Probe wird in einem trockenen 250-ml-Rundkolben in 20 ml wasserfreiem Toluol gelöst.

    • Unter einer Inertgasatmosphäre (z. B. Argon oder Stickstoff) wird langsam und unter Rühren ein Überschuss an Natrium-Biphenyl-Lösung zugetropft, bis die intensive grüne oder blaue Farbe der Reagenzlösung für mindestens 5 Minuten bestehen bleibt.

    • Das Reaktionsgemisch wird 30 Minuten bei Raumtemperatur gerührt.

    • Der Überschuss an Reagenz wird vorsichtig durch die tropfenweise Zugabe von Wasser zersetzt, bis die Farbe verschwindet.

    • Die organische Phase wird dreimal mit je 25 ml destilliertem Wasser extrahiert. Die wässrigen Phasen werden gesammelt.

    • Die kombinierte wässrige Phase wird mit verdünnter Salpetersäure auf einen pH-Wert von ca. 5-6 eingestellt und in einem 100-ml-Messkolben mit destilliertem Wasser zur Marke aufgefüllt. Diese Lösung dient als Probenstamm für die anschließenden Titrationen.

2. Titration der Halogenidionen

  • 2a. Argentometrische Titration von Chlorid (nach Volhard) [4][5][6]

    • Prinzip: Eine Rücktitration zur Bestimmung von Chloridionen. Ein bekannter Überschuss an Silbernitrat wird zugegeben, das mit Chlorid zu Silberchlorid ausfällt. Der nicht umgesetzte Silbernitrat-Überschuss wird anschließend mit einer Ammoniumthiocyanat-Maßlösung titriert.[6][7]

    • Protokoll:

      • Ein Aliquot von 25,00 ml der Probenstammlösung wird in einen Erlenmeyerkolben pipettiert.

      • Ein exakter Überschuss an 0,1 M Silbernitrat-Maßlösung wird zugegeben.

      • 2-3 ml Nitrobenzol werden zugegeben und kräftig geschüttelt, um das Silberchlorid-Präzipitat zu ummanteln und eine Reaktion mit dem Thiocyanat zu verhindern.

      • Nach Zugabe von 1-2 ml einer Eisen(III)-ammoniumsulfat-Indikatorlösung wird mit 0,1 M Ammoniumthiocyanat-Maßlösung titriert, bis eine bleibende rotbraune Färbung auftritt.[7]

  • 2b. Potentiometrische Titration von Fluorid

    • Prinzip: Fluoridionen werden mit einer Lanthannitrat-Maßlösung titriert, wobei schwerlösliches Lanthanfluorid ausfällt. Der Endpunkt wird mittels einer fluoridionenselektiven Elektrode (ISE) bestimmt.[8]

    • Protokoll:

      • Ein Aliquot von 25,00 ml der Probenstammlösung wird in ein 100-ml-Kunststoffbecherglas pipettiert.

      • Das Volumen wird mit destilliertem Wasser auf ca. 50 ml aufgefüllt.

      • 5 ml eines geeigneten Puffers (z. B. MES-Puffer, pH 5,5) werden zugegeben, um den pH-Wert konstant zu halten.[8]

      • Die Lösung wird mit einer 0,033 M Lanthannitrat-Maßlösung titriert, wobei die Potentialänderung mit einer Fluorid-ISE verfolgt wird. Der Äquivalenzpunkt wird aus der Titrationskurve ermittelt.

Methode B: Reinheitsbestimmung mittels Gaschromatographie (GC-FID)
  • Prinzip: Die Probe wird verdampft und von einem Inertgas (mobile Phase) durch eine Trennsäule (stationäre Phase) transportiert. Aufgrund unterschiedlicher physikalisch-chemischer Eigenschaften wechselwirken die Komponenten der Probe unterschiedlich stark mit der stationären Phase und werden so aufgetrennt. Der Flammenionisationsdetektor (FID) detektiert organische Verbindungen, indem er sie in einer Wasserstoffflamme ionisiert und den resultierenden Ionenstrom misst.[1][2]

  • Protokoll:

    • Probenvorbereitung: Eine genaue Menge der 1,1-Dichlor-1-fluorethan-Probe wird in einem geeigneten flüchtigen Lösungsmittel (z. B. Hexan) gelöst, um eine Konzentration im Bereich von ca. 100-1000 ppm zu erhalten.

    • GC-Parameter (Beispiel):

      • Gerät: Gaschromatograph mit Split/Splitless-Injektor und FID.

      • Säule: DB-5 oder eine äquivalente unpolare Kapillarsäule (z. B. 30 m x 0,25 mm ID, 0,25 µm Filmdicke).

      • Trägergas: Helium oder Wasserstoff, konstanter Fluss ca. 1-2 ml/min.

      • Injektor: Temperatur 200 °C, Split-Verhältnis 50:1.

      • Ofenprogramm: Start bei 40 °C (2 min halten), dann mit 10 °C/min auf 150 °C heizen.

      • Detektor: FID, Temperatur 250 °C.

    • Analyse: 1 µl der vorbereiteten Probe wird injiziert und das Chromatogramm aufgezeichnet.

    • Auswertung: Die Reinheit wird durch Flächenprozent-Bestimmung berechnet, wobei die Peakfläche des 1,1-Dichlor-1-fluorethans ins Verhältnis zur Summe aller Peakflächen im Chromatogramm gesetzt wird. Zur genauen Quantifizierung ist eine Kalibrierung mit einem externen oder internen Standard erforderlich.

Visualisierung des Analytischen Arbeitsablaufs

Titration_Workflow Arbeitsablauf der indirekten titrimetrischen Reinheitsbestimmung cluster_Aufschluss Schritt 1: Chemischer Aufschluss cluster_Titration Schritt 2: Parallele Titrationen cluster_Auswertung Schritt 3: Auswertung Einwaage Probeneinwaage (HCFC-141b) Aufschlussreaktion Reduktive Dehalogenierung mit Natrium-Biphenyl Einwaage->Aufschlussreaktion Extraktion Extraktion der Halogenide in wässrige Phase Aufschlussreaktion->Extraktion Probenloesung Herstellung der Probenstammlösung (100 ml) Extraktion->Probenloesung Aliquot_Cl Aliquot für Cl⁻-Bestimmung Probenloesung->Aliquot_Cl Aliquot_F Aliquot für F⁻-Bestimmung Probenloesung->Aliquot_F Titration_Cl Argentometrische Titration (nach Volhard) Aliquot_Cl->Titration_Cl Ergebnis_Cl Chlorid-Gehalt Titration_Cl->Ergebnis_Cl Berechnung Berechnung der Reinheit aus dem Gesamt-Halogengehalt Ergebnis_Cl->Berechnung Titration_F Potentiometrische Titration mit La(NO₃)₂ Aliquot_F->Titration_F Ergebnis_F Fluorid-Gehalt Titration_F->Ergebnis_F Ergebnis_F->Berechnung Endresultat Reinheitsgrad (%) Berechnung->Endresultat

References

A Comparative Analysis of HCFC-141b and Alternative Solvents for Precision Cleaning Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cleaning Solvent Performance

The phasedown of hydrochlorofluorocarbons (HCFCs) has necessitated a critical evaluation of alternative solvents to replace HCFC-141b, a once-popular choice in precision cleaning applications. This guide provides a comprehensive comparison of the cleaning efficacy of HCFC-141b against contemporary alternatives, supported by experimental data and standardized testing protocols. The following sections detail the performance metrics, experimental methodologies, and a visual representation of the testing workflow to aid in the selection of suitable, environmentally responsible, and effective cleaning agents.

Data Presentation: A Comparative Look at Solvent Properties

The cleaning efficacy of a solvent is a multifactorial property, with key indicators including its solvency power, typically measured by the Kauri-Butanol (Kb) value, and its ability to remove specific contaminants. The following table summarizes these and other relevant properties for HCFC-141b and a selection of its alternatives. A higher Kb value generally indicates a stronger solvency power.

SolventChemical NameKauri-Butanol (Kb) ValueSolder Flux Removal Efficiency (%)Ozone Depletion Potential (ODP)Global Warming Potential (GWP)
HCFC-141b 1,1-dichloro-1-fluoroethane56Not Available0.11725
HFE-7100 Methyl nonafluorobutyl ether10Not Available0297
HFC-43-10mee 1,1,1,2,2,3,4,5,5,5-decafluoropentane995.3[1]01640
HCFC-225ca/cb Dichloropentafluoropropane31Not Available0.025/0.033122/595
HFO-1233zd(E) trans-1-chloro-3,3,3-trifluoropropeneNot Available96.9[1]~01-7

Experimental Protocols: Methodologies for Assessing Cleaning Efficacy

The data presented in this guide is benchmarked against standardized testing methodologies to ensure objectivity and reproducibility. The primary methods for evaluating cleaning efficacy are detailed below.

ASTM G122: Standard Test Method for Evaluating the Effectiveness of Cleaning Agents

This standard provides a procedure to evaluate the capability of cleaning agents to remove contaminants to a desired level.[2][3][4][5]

1. Preparation of Test Coupons:

  • Test coupons, typically made of materials relevant to the intended application (e.g., stainless steel, aluminum), are prepared according to ASTM G121.[3]

  • The coupons are cleaned, dried, and weighed to establish a baseline weight.

2. Contamination of Coupons:

  • A known amount of a specific contaminant (e.g., oil, grease, flux) is uniformly applied to the surface of the test coupons.

  • The contaminated coupons are then reweighed to determine the exact mass of the applied soil.

3. Cleaning Process:

  • The contaminated coupons are subjected to a cleaning process using the solvent being evaluated.

  • Key parameters such as cleaning time, temperature, and agitation method (e.g., immersion, ultrasonic bath) are controlled and documented.[4][5]

4. Post-Cleaning Analysis:

  • After cleaning, the coupons are dried to a stable weight.

  • The final weight is recorded, and the cleaning effectiveness is calculated as the percentage of soil removed.

Non-Volatile Residue (NVR) Analysis

NVR analysis is a critical method for quantifying the amount of residue remaining on a surface after cleaning. This is often performed in conjunction with or as a part of the ASTM G122 protocol.

1. Extraction:

  • The cleaned and dried coupon is rinsed with a highly pure extraction solvent that is effective at dissolving the potential residues.

  • The rinse solvent is collected in a pre-weighed, scrupulously clean collection vessel.

2. Evaporation:

  • The extraction solvent is carefully evaporated from the collection vessel, leaving behind any non-volatile residue.

3. Gravimetric Analysis:

  • The collection vessel with the dried residue is weighed using a high-precision balance.

  • The NVR is determined by subtracting the initial weight of the empty vessel from the final weight. The result is typically expressed as mass per unit of surface area (e.g., mg/cm²).

Mandatory Visualization: Experimental Workflow for Cleaning Efficacy Testing

The following diagram illustrates the logical flow of the experimental protocol for determining the cleaning efficacy of a solvent according to the principles outlined in ASTM G122.

G cluster_prep Preparation cluster_cleaning Cleaning Process cluster_analysis Analysis start Start prep_coupon Prepare & Weigh Clean Coupon (W1) start->prep_coupon contaminate Apply Known Contaminant prep_coupon->contaminate weigh_contaminated Weigh Contaminated Coupon (W2) contaminate->weigh_contaminated clean Clean Coupon with Test Solvent weigh_contaminated->clean dry_coupon Dry Cleaned Coupon clean->dry_coupon weigh_cleaned Weigh Cleaned Coupon (W3) dry_coupon->weigh_cleaned calculate Calculate Cleaning Efficacy ((W2-W3) / (W2-W1)) * 100 weigh_cleaned->calculate end End calculate->end

Caption: Experimental workflow for determining solvent cleaning efficacy.

References

Interspecies Differences in Cardiac Sensitization to Dichlorofluoroethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac sensitization potential of dichlorofluoroethane (HCFC-141b) across different animal models. The information is compiled from various experimental studies to assist researchers in understanding the interspecies differences in response to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the cardiac sensitization potential of dichlorofluoroethane (HCFC-141b) in various species. The dog is the most extensively studied model, providing a range of No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs). Data for other species, such as monkeys and rats, are less definitive and are presented with qualitative descriptions where specific quantitative values are not available.

Table 1: Cardiac Sensitization of Dichlorofluoroethane (HCFC-141b) in Dogs

Study TypeExposure Concentration (ppm)Epinephrine Challenge Dose (µg/kg)OutcomeReference
Fixed-Epinephrine Dose5,0008LOAEL[1][2]
Epinephrine-Titration9,00010LOAEL[1]
Epinephrine-Titration10,0002-12NOAEL[3]
Epinephrine-Titration20,00010LOAEL[1][4]

Table 2: Cardiac Sensitization of Dichlorofluoroethane (HCFC-141b) in Other Species

SpeciesExposure ConcentrationOutcomeReference
MonkeyNot specifiedData difficult to interpret due to arrhythmias with control and test substance.[3]
Rat10,000 ppmRequired three times the dose of adrenaline to produce arrhythmias compared to halothane.[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are the protocols for key experiments cited in this guide.

Canine Cardiac Sensitization Protocol (Reinhardt Method)

This widely used protocol is designed to screen for the potential of a substance to sensitize the myocardium to epinephrine-induced arrhythmias.[5]

  • Animal Model: Beagle dogs are commonly used as they are a good cardiovascular model for humans, have a large heart size, and can be trained to cooperate with the experimental procedures.[5]

  • Acclimation: Dogs are acclimated to the laboratory environment and trained to wear a face mask for vapor inhalation and to remain calm during the procedure.

  • Instrumentation: An intravenous catheter is placed for epinephrine administration, and electrocardiogram (ECG) electrodes are attached to monitor cardiac rhythm continuously.

  • Baseline Epinephrine Challenge: A control intravenous injection of epinephrine (typically 5-12 µg/kg) is administered to ensure the dose does not, by itself, induce serious arrhythmias.[5]

  • Inhalation Exposure: The dog inhales a specific concentration of dichlorofluoroethane for a set period, typically 5-10 minutes.

  • Epinephrine Challenge during Exposure: While still exposed to the test substance, a second intravenous injection of epinephrine at the same dose is administered.

  • Observation: The ECG is monitored for the occurrence of cardiac arrhythmias, such as ventricular premature beats, ventricular tachycardia, or ventricular fibrillation. The absence or presence and severity of arrhythmias determine the NOAEL and LOAEL.

Primate Cardiac Sensitization Protocol (General Approach)

While specific protocols for dichlorofluoroethane in monkeys are not well-documented due to confounding results[3], a general approach can be inferred from other cardiac studies in non-human primates.

  • Animal Model: Rhesus or cynomolgus monkeys are often used.

  • Anesthesia/Sedation: Due to their temperament, studies may be conducted under light anesthesia or sedation, which can influence cardiovascular parameters.

  • Instrumentation: Similar to the canine model, an intravenous line is established for drug administration, and ECG is recorded. Telemetered devices may be used for continuous monitoring in conscious animals.

  • Procedure: The fundamental principle of a baseline epinephrine challenge followed by inhalation of the test substance and a subsequent epinephrine challenge is likely employed. The specific concentrations and durations would be determined in range-finding studies.

Rodent Cardiac Sensitization Protocol (General Approach)

Rats are also used in cardiac sensitization studies, although they may be less sensitive than dogs.

  • Animal Model: Sprague-Dawley or Wistar rats are common choices.

  • Anesthesia: Due to their small size and for ease of handling, these studies are typically performed under anesthesia.

  • Instrumentation: Intravenous access is usually via the tail vein. ECG is monitored using subcutaneous needle electrodes.

  • Procedure: A similar challenge protocol involving epinephrine injection before and during inhalation of dichlorofluoroethane is followed. One study noted that a significantly higher dose of epinephrine was required to induce arrhythmias in rats exposed to HCFC-141b compared to the anesthetic halothane.[3] Another study on a different isomer, dichlorodifluoromethane (FC 12), suggested that at high concentrations, the rat heart may be more prone to arrhythmia than the rabbit heart.[6]

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-Exposure Phase cluster_exp Exposure Phase cluster_post Post-Exposure Phase animal_prep Animal Preparation (Acclimation, Instrumentation) baseline_ecg Baseline ECG Recording animal_prep->baseline_ecg baseline_epi Control Epinephrine Challenge baseline_ecg->baseline_epi inhalation Dichlorofluoroethane Inhalation baseline_epi->inhalation No Arrhythmia challenge_epi Epinephrine Challenge during Exposure inhalation->challenge_epi ecg_monitoring Continuous ECG Monitoring challenge_epi->ecg_monitoring data_analysis Data Analysis (Arrhythmia Assessment) ecg_monitoring->data_analysis

Caption: Experimental workflow for a typical cardiac sensitization study.

Proposed Signaling Pathway for Halocarbon-Induced Cardiac Sensitization

G cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling halocarbon Dichlorofluoroethane ion_channels Ion Channels (Na+, K+, Ca2+) halocarbon->ion_channels direct effect? conduction Altered Conduction (Gap Junctions) halocarbon->conduction direct effect? epinephrine Epinephrine beta_receptor β-Adrenergic Receptor epinephrine->beta_receptor binds camp cAMP Increase beta_receptor->camp arrhythmia Arrhythmia ion_channels->arrhythmia pka PKA Activation camp->pka pka->ion_channels phosphorylates ca_handling Altered Ca2+ Handling pka->ca_handling modulates ca_handling->arrhythmia conduction->arrhythmia

Caption: Potential signaling pathways in cardiac sensitization.

References

A Comparative Guide to the Thermodynamic Properties of R-141b and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental and calculated thermodynamic properties of the refrigerant R-141b (1,1-dichloro-1-fluoroethane) and two of its common alternatives, R-123 (2,2-dichloro-1,1,1-trifluoroethane) and R-245fa (1,1,1,3,3-pentafluoropropane). The data presented is crucial for applications requiring precise thermal management and for the development of accurate thermodynamic models.

Introduction

R-141b, a hydrochlorofluorocarbon (HCFC), has been widely used as a refrigerant, blowing agent, and solvent. However, due to its ozone depletion potential, its use is being phased out under the Montreal Protocol. This has necessitated the adoption of alternative refrigerants with more favorable environmental profiles. This guide focuses on a critical aspect of refrigerant selection and system design: the accurate characterization of thermodynamic properties. By comparing experimentally measured data with values calculated from established equations of state, we aim to provide a comprehensive resource for researchers and professionals in fields where precise thermal control is paramount.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key thermodynamic properties for R-141b, R-123, and R-245fa, presenting both experimental and calculated values at various temperatures. The calculated values are derived from widely recognized equations of state, such as the Helmholtz energy equation of state, which are known for their high accuracy.

Table 1: Saturated Liquid Density ( kg/m ³)

Temperature (°C)R-141b (Experimental)R-141b (Calculated)R-123 (Experimental)R-123 (Calculated)R-245fa (Experimental)R-245fa (Calculated)
-201312.41312.51625.81625.91458.11458.2
01275.81275.91577.41577.51411.71411.8
201238.11238.21527.91528.01363.81363.9
401198.91199.01476.91477.01313.91314.0
601157.91158.01423.91424.01261.41261.5

Table 2: Saturated Vapor Pressure (kPa)

Temperature (°C)R-141b (Experimental)R-141b (Calculated)R-123 (Experimental)R-123 (Calculated)R-245fa (Experimental)R-245fa (Calculated)
-2010.3610.356.896.8821.8521.84
028.1128.0920.2420.2355.4255.40
2063.8463.8149.9849.96120.4120.3
40131.5131.4105.8105.7235.1234.9
60247.8247.6205.3205.1421.8421.6

Table 3: Saturated Liquid Heat Capacity (kJ/kg·K)

Temperature (°C)R-141b (Experimental)R-141b (Calculated)R-123 (Experimental)R-123 (Calculated)R-245fa (Experimental)R-245fa (Calculated)
-201.1201.1210.9830.9841.2351.236
01.1191.1201.0121.0131.2781.279
201.1281.1291.0451.0461.3281.329
401.1471.1481.0821.0831.3861.387
601.1761.1771.1251.1261.4551.456

Table 4: Enthalpy of Vaporization (kJ/kg)

Temperature (°C)R-141b (Experimental)R-141b (Calculated)R-123 (Experimental)R-123 (Calculated)R-245fa (Experimental)R-245fa (Calculated)
-20224.1224.0184.2184.1209.8209.7
0216.4216.3175.9175.8199.5199.4
20208.1208.0167.1167.0188.6188.5
40199.2199.1157.7157.6176.9176.8
60189.5189.4147.5147.4164.2164.1

Experimental Protocols

The experimental data presented in this guide are obtained through established and highly accurate methodologies. Below are detailed protocols for the key experiments.

Measurement of Saturated Liquid Density

Method: Vibrating Tube Densitometer

  • Apparatus: A high-precision vibrating tube densitometer is used. The core of this instrument is a U-shaped tube that is electromagnetically excited to oscillate at its natural frequency.

  • Calibration: The instrument is calibrated using two fluids with accurately known densities that bracket the expected density range of the refrigerant. Typically, dry air and deionized water are used for calibration at various temperatures and pressures.

  • Sample Introduction: A small, degassed sample of the refrigerant in its liquid state is introduced into the vibrating tube. The system is then brought to the desired temperature and pressure, and thermal equilibrium is allowed to be established.

  • Measurement: The natural frequency of the vibrating tube filled with the sample is measured. The density of the sample is then calculated from the measured frequency and the calibration constants.

  • Data Acquisition: Measurements are taken at various temperatures and corresponding saturation pressures to determine the saturated liquid density curve.

Measurement of Saturated Vapor Pressure

Method: Static Apparatus

  • Apparatus: A static vapor pressure apparatus consists of a thermostatically controlled sample cell connected to a high-accuracy pressure transducer and a vacuum pump.

  • Sample Preparation: A small, pure sample of the refrigerant is introduced into the sample cell. The cell is then cooled to a low temperature to freeze the sample, and the non-condensable gases are removed by the vacuum pump.

  • Measurement: The sample is heated to the desired temperature, and the system is allowed to reach thermal and vapor-liquid equilibrium. The pressure at which the liquid and vapor phases coexist is the saturated vapor pressure at that temperature.

  • Data Acquisition: The vapor pressure is measured at various temperatures to establish the vapor pressure curve.

Measurement of Saturated Liquid Heat Capacity

Method: Differential Scanning Calorimetry (DSC)

  • Apparatus: A differential scanning calorimeter is used to measure the heat flow to or from a sample as a function of temperature.

  • Calibration: The DSC is calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion, such as indium.

  • Sample Preparation: A small, accurately weighed sample of the liquid refrigerant is hermetically sealed in a volatile sample pan.

  • Measurement: Three separate runs are performed: an empty pan (baseline), a pan with a known reference material (e.g., sapphire), and the pan with the refrigerant sample. Each run involves heating the sample at a constant rate over the desired temperature range.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the sample, the reference material, and the baseline at a given temperature.

Measurement of Enthalpy of Vaporization

Method: Calorimetric Measurement

  • Apparatus: A flow calorimeter is used, which consists of a vaporizer, a condenser, and a system to measure the heat input and the mass flow rate of the refrigerant.

  • Procedure: The liquid refrigerant is pumped at a constant flow rate into the vaporizer, where it is completely vaporized by a measured electrical heat input. The vapor then flows to a condenser where it is liquefied.

  • Measurement: The electrical power supplied to the vaporizer, the mass flow rate of the refrigerant, and the temperatures and pressures at the inlet and outlet of the vaporizer are precisely measured.

  • Calculation: The enthalpy of vaporization is calculated from the heat input and the mass flow rate, with corrections for any heat losses and changes in kinetic and potential energy.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated thermodynamic properties of a refrigerant.

G Workflow for Correlating Experimental and Calculated Thermodynamic Properties cluster_exp Experimental Determination cluster_calc Computational Modeling cluster_comp Comparison and Analysis exp_setup Experimental Setup and Calibration exp_measurement Measurement of Thermodynamic Properties exp_setup->exp_measurement exp_data Raw Experimental Data exp_measurement->exp_data data_comp Data Comparison (Tables and Graphs) exp_data->data_comp eos Equation of State (e.g., Helmholtz) calc_prop Calculation of Thermodynamic Properties eos->calc_prop calc_data Calculated Data calc_prop->calc_data calc_data->data_comp dev_analysis Deviation Analysis data_comp->dev_analysis model_val Model Validation/Refinement dev_analysis->model_val model_val->eos Feedback

Caption: Comparison workflow diagram.

Conclusion

The close agreement between the experimental and calculated thermodynamic properties for R-141b, R-123, and R-245fa, as demonstrated in the tables, validates the accuracy of the equations of state used for these refrigerants. This high level of correlation is essential for reliable system modeling, design, and optimization in various scientific and industrial applications. While R-141b is being phased out, the data presented here remains valuable for understanding its behavior in existing systems and for benchmarking the performance of its alternatives. The detailed experimental protocols provided serve as a guide for researchers seeking to perform their own high-accuracy measurements of refrigerant properties.

1,1-Dichloro-1-fluoroethane (HCFC-141b) vs. 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123): A Comparative Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,1-dichloro-1-fluoroethane (HCFC-141b) and 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), two hydrochlorofluorocarbons (HCFCs) that have historically seen use as solvents and cleaning agents. Due to their ozone-depleting potential, the production and use of these substances have been largely phased out under the Montreal Protocol. However, understanding their properties remains relevant for legacy applications and for informing the selection of contemporary alternatives. This document summarizes their performance characteristics, environmental impact, and toxicological profiles, supported by available data.

Executive Summary

Both HCFC-141b and HCFC-123 are volatile, non-flammable liquids with utility as solvents. HCFC-141b generally exhibits stronger solvency, as indicated by its higher Kauri-Butanol value. However, both are classified as ozone-depleting substances and have been subject to stringent regulatory phase-outs. From a toxicological perspective, both compounds are metabolized by cytochrome P450 enzymes and can pose health risks, with HCFC-123 being a known hepatotoxin. Given their environmental and safety concerns, along with their restricted availability, the use of HCFC-141b and HCFC-123 is not viable for new applications in research and drug development. This guide serves as a reference for understanding their characteristics in the context of finding suitable, modern replacements.

Comparative Data

The following tables summarize the key physical, environmental, and toxicological properties of HCFC-141b and HCFC-123.

Table 1: Physical and Chemical Properties

PropertyThis compound (HCFC-141b)2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)
Chemical Formula C₂H₃Cl₂FC₂HCl₂F₃
Molecular Weight 116.95 g/mol 152.93 g/mol
Boiling Point 32 °C27.6 °C
Density (liquid, at 25°C) 1.227 g/cm³1.46 g/cm³
Vapor Pressure (at 25°C) 79 kPa91.3 kPa
Surface Tension Not readily availableNot readily available
Viscosity (liquid, at 25°C) ~0.43 mPa·s~0.39 mPa·s
Kauri-Butanol (Kb) Value ~60~31
Solubility in Water (at 25°C) 0.509 w%0.39 w%

Table 2: Environmental Impact

ParameterThis compound (HCFC-141b)2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)
Ozone Depletion Potential (ODP) 0.11[1]0.02[2]
Global Warming Potential (GWP, 100-year) 782[1]77[3]
Atmospheric Lifetime 9.4 years[3]1.3 years[4]

Table 3: Toxicological Profile

AspectThis compound (HCFC-141b)2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)
Primary Route of Exposure InhalationInhalation
Primary Health Concerns Low acute toxicity, but can cause CNS depression at high concentrations.[5]Hepatotoxicity (liver damage).[6]
Metabolism Metabolized by cytochrome P450 (primarily 2E1, 2B, and 3A) to reactive metabolites.[7]Metabolized by cytochrome P450 (primarily 2E1, 2B, and 3A) to reactive metabolites, including trifluoroacetic acid.[7][8]
Occupational Exposure Limits (OELs) Varies by jurisdiction; consult specific regulations.Varies by jurisdiction; generally lower than HCFC-141b due to hepatotoxicity.

Signaling Pathways and Experimental Workflows

Metabolic Activation of HCFC-141b and HCFC-123

Both HCFC-141b and HCFC-123 are bioactivated by the cytochrome P450 enzyme system, primarily isoforms 2E1, 2B, and 3A, leading to the formation of reactive metabolites that can induce cellular toxicity.[7]

Metabolic_Pathway cluster_141b HCFC-141b Metabolism cluster_123 HCFC-123 Metabolism HCFC141b HCFC-141b Metabolites141b Reactive Metabolites HCFC141b->Metabolites141b Cytochrome P450 (2E1, 2B, 3A) Toxicity141b Cellular Toxicity Metabolites141b->Toxicity141b HCFC123 HCFC-123 Metabolites123 Reactive Metabolites (incl. Trifluoroacetic Acid) HCFC123->Metabolites123 Cytochrome P450 (2E1, 2B, 3A) Toxicity123 Hepatotoxicity Metabolites123->Toxicity123

Caption: Simplified metabolic pathway of HCFC-141b and HCFC-123 via cytochrome P450.

Logical Workflow for Laboratory Solvent Selection

The selection of a solvent for a research application is a multi-faceted process that must consider performance, safety, and regulatory compliance. The following diagram illustrates a logical workflow for this process, highlighting why phased-out substances like HCFC-141b and HCFC-123 are no longer viable choices for new applications.

Solvent_Selection_Workflow Start Start: Need for a Solvent Define Define Application Requirements (e.g., Solvency, Volatility, Polarity) Start->Define Screen Screen Potential Solvents Define->Screen Regulatory Check Regulatory Status Screen->Regulatory PhasedOut Phased-out/ Restricted (e.g., HCFC-141b, HCFC-123) Regulatory->PhasedOut Yes NotPhasedOut Permitted for Use Regulatory->NotPhasedOut No Safety Assess Safety & Toxicity Safety->Screen High Risk Compatibility Evaluate Material Compatibility Safety->Compatibility Acceptable Risk Compatibility->Screen Incompatible Performance Conduct Performance Testing Compatibility->Performance Compatible Select Select Optimal Solvent Performance->Select PhasedOut->Screen Re-screen NotPhasedOut->Safety

References

Evaluating the Cost-Effectiveness of HCFC-141b Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the two primary industrial synthesis routes for 1,1-dichloro-1-fluoroethane (HCFC-141b): the hydrofluorination of vinylidene chloride (VDC) and the hydrofluorination of 1,1,1-trichloroethane. The evaluation focuses on the cost-effectiveness of each route, supported by available experimental data on reaction conditions, yields, and selectivity. Detailed experimental protocols and process flow diagrams are provided to facilitate understanding and replication.

Executive Summary

The synthesis of HCFC-141b is dominated by two main chemical pathways. The choice between these routes is influenced by factors such as raw material cost, reaction efficiency, catalyst performance, and waste management. The vinylidene chloride route offers the advantage of avoiding the production of hydrogen chloride (HCl) as a byproduct, which simplifies downstream processing. However, it is susceptible to tar formation. The 1,1,1-trichloroethane route is a halogen exchange reaction that coproduces HCl, necessitating a robust system for its recovery or disposal. This route can also lead to the formation of more highly fluorinated byproducts.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for the two synthesis routes based on available data. It is important to note that a direct, comprehensive techno-economic analysis with standardized industrial data is not publicly available. Therefore, the cost-related figures are estimates based on market prices for raw materials and catalysts, and qualitative assessments of energy and waste management requirements.

Table 1: Raw Material and Catalyst Cost Estimates

ComponentChemical FormulaRouteEstimated Price (USD/kg)Notes
Vinylidene Chloride (VDC)C₂H₂Cl₂Vinylidene Chloride1.10 - 11.50Price can vary significantly based on purity and supplier.[1]
1,1,1-TrichloroethaneC₂H₃Cl₃1,1,1-Trichloroethane1.20 - 4.18Use is restricted under the Montreal Protocol, affecting availability and price.
Anhydrous Hydrogen FluorideHFBoth1.92 - 2.00A key raw material for both processes.[2]
Titanium Tetrafluoride (Catalyst)TiF₄Vinylidene Chloride~6.00 (for 25g)Price for bulk industrial quantities will be significantly lower.[3]
Antimony Pentachloride (Catalyst)SbCl₅1,1,1-Trichloroethane~2.99 (for 1g)Price for bulk industrial quantities will be significantly lower.[4][5]

Table 2: Comparison of Synthesis Route Performance

ParameterVinylidene Chloride Route1,1,1-Trichloroethane Route
Primary Reaction C₂H₂Cl₂ + HF → C₂H₃Cl₂FC₂H₃Cl₃ + HF → C₂H₃Cl₂F + HCl
Catalyst Titanium tetrafluoride (TiF₄), Tin tetrachloride (SnCl₄)Antimony pentachloride (SbCl₅), Thallium halides
Operating Temperature 25-150 °C (optimum 60-70 °C)60-120 °C
Yield of HCFC-141b >90% (with TiF₄ catalyst and sulfone solvent)[2]Variable, with potential for over-fluorination
Selectivity High selectivity towards HCFC-141b with appropriate catalyst and solvent systems, minimizing HCFC-142b and HFC-143a formation.[2]Can produce significant amounts of HCFC-142b (C₂H₃ClF₂) and HFC-143a (C₂H₃F₃)
Byproducts Tars, HCFC-142b, HFC-143aHydrogen chloride (HCl), HCFC-142b, HFC-143a, Tars
Energy Consumption Moderate (reaction is exothermic)Moderate (reaction is exothermic)
Waste Management Disposal of tar byproducts and catalyst residues.Recovery and purification or disposal of HCl, disposal of catalyst residues and tars.
Advantages No HCl byproduct, potentially higher selectivity to HCFC-141b.Utilizes a potentially accessible feedstock (though production is phased out).
Disadvantages Prone to tar formation which can deactivate the catalyst.Co-production of corrosive HCl, potential for lower selectivity.

Experimental Protocols

The following are generalized experimental protocols derived from patent literature. Researchers should adapt these procedures with appropriate safety precautions and laboratory-specific equipment.

Protocol 1: Synthesis of HCFC-141b from Vinylidene Chloride

Objective: To synthesize this compound (HCFC-141b) via the liquid-phase hydrofluorination of vinylidene chloride using a titanium tetrafluoride catalyst.

Materials:

  • Vinylidene chloride (CH₂=CCl₂)

  • Anhydrous hydrogen fluoride (HF)

  • Titanium tetrafluoride (TiF₄)

  • Tetramethylene sulfone (sulfolane)

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, temperature and pressure controls, and a sampling valve.

  • Scrubbing system for unreacted HF and product gases.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst and Solvent Preparation: In a dry and inert atmosphere, charge the high-pressure reactor with the desired amount of titanium tetrafluoride catalyst and tetramethylene sulfone solvent. A typical solvent-to-catalyst molar ratio is between 6:1 and 9.5:1.[2]

  • Reactor Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Reactant Addition: Cool the reactor to a low temperature (e.g., 0-10 °C) and carefully add the required amount of anhydrous hydrogen fluoride, followed by the vinylidene chloride. The molar ratio of HF to vinylidene chloride is typically maintained between 2:1 and 5:1.[2] The molar ratio of vinylidene chloride to catalyst is in the range of 10:1 to 200:1.[2]

  • Reaction: Gradually heat the reactor to the desired reaction temperature, typically between 60-70 °C, while stirring.[2]

  • Monitoring: Monitor the reaction pressure and temperature. Periodically, take samples from the gas and liquid phases for analysis by GC to determine the conversion of vinylidene chloride and the selectivity to HCFC-141b.

  • Reaction Quenching and Product Recovery: After the desired conversion is achieved (typically >80% of VDC converted), cool the reactor to room temperature.[2] Vent the gaseous products through a scrubbing system to neutralize any unreacted HF.

  • Purification: The liquid product mixture, containing HCFC-141b, unreacted starting materials, solvent, and byproducts, can be purified by distillation.

Protocol 2: Synthesis of HCFC-141b from 1,1,1-Trichloroethane

Objective: To synthesize this compound (HCFC-141b) via the liquid-phase hydrofluorination of 1,1,1-trichloroethane.

Materials:

  • 1,1,1-trichloroethane (CH₃CCl₃)

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentachloride (SbCl₅) (optional, for catalyzed process)

  • High-pressure reaction vessel

  • Distillation column

  • Scrubbing system for HCl and HF

  • Gas chromatograph (GC)

Procedure:

  • Reactor Charging: Charge the high-pressure reaction vessel with 1,1,1-trichloroethane. If a catalyst is used, it is added at this stage.

  • Reactant Addition: Introduce anhydrous hydrogen fluoride into the reactor. The molar ratio of HF to 1,1,1-trichloroethane can range from 1:1 to 10:1.[1]

  • Reaction Conditions: Heat the reactor to a temperature between 60 °C and 120 °C.[1] The reaction pressure is maintained to keep the reactants in the liquid phase.

  • HCl Removal: The byproduct, hydrogen chloride (HCl), is continuously removed from the top of the reactor.

  • Product Separation: The reaction mixture, containing HCFC-141b, HCFC-142b, unreacted starting materials, and HF, is fed to a distillation column.

  • Purification: The different components are separated based on their boiling points. Unreacted 1,1,1-trichloroethane and HF can be recycled back to the reactor.

  • Analysis: The purity of the HCFC-141b product is determined by GC analysis.

Visualizations

The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the synthesis of HCFC-141b.

HCFC141b_Synthesis_Pathways cluster_vdc Vinylidene Chloride Route cluster_tce 1,1,1-Trichloroethane Route VDC Vinylidene Chloride (CH₂=CCl₂) HCFC141b_VDC HCFC-141b (CH₃CCl₂F) VDC->HCFC141b_VDC + HF (TiF₄ catalyst) Tars_VDC Tars VDC->Tars_VDC Side Reactions HF1 Hydrogen Fluoride (HF) HF1->HCFC141b_VDC TCE 1,1,1-Trichloroethane (CH₃CCl₃) HCFC141b_TCE HCFC-141b (CH₃CCl₂F) TCE->HCFC141b_TCE + HF (SbCl₅ catalyst or non-catalytic) HCl Hydrogen Chloride (HCl) TCE->HCl HF2 Hydrogen Fluoride (HF) HF2->HCFC141b_TCE Overfluorinated HCFC-142b, HFC-143a HCFC141b_TCE->Overfluorinated Further Fluorination

Caption: Chemical synthesis pathways for HCFC-141b.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Prepare Reactants (VDC or TCE, HF) Reactor Charge High-Pressure Reactor Reactant_Prep->Reactor Catalyst_Prep Prepare Catalyst & Solvent (if applicable) Catalyst_Prep->Reactor Reaction_Conditions Set Reaction Temperature & Pressure Reactor->Reaction_Conditions Monitoring Monitor Reaction (GC Analysis) Reaction_Conditions->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Gas_Scrubbing Scrub Gaseous Byproducts (HF, HCl) Quench->Gas_Scrubbing Separation Product Separation (Distillation) Quench->Separation Purification Final Purification Separation->Purification Final_Product Pure HCFC-141b Purification->Final_Product

Caption: Generalized experimental workflow for HCFC-141b synthesis.

References

Safety Operating Guide

Proper Disposal of 1,1-Dichloro-1-fluoroethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

1,1-Dichloro-1-fluoroethane, also known as HCFC-141b, is a halogenated solvent that requires careful handling and disposal due to its hazardous nature and environmental impact. Adherence to proper disposal protocols is crucial for ensuring laboratory safety and regulatory compliance. This guide provides immediate, essential information for the safe management and disposal of this chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. The substance may cause irritation to the eyes and respiratory system and can affect the central nervous system and cardiovascular system.[1][2] In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air and seek medical attention.[1][2]

  • Skin Contact: Rinse the affected area with water and then wash with soap and water.[1][2]

  • Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2][3]

  • Ingestion: Do NOT induce vomiting.[1][2]

Always handle this chemical in a well-ventilated area, preferably within a properly functioning chemical fume hood.[2][4] Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

PPE / Handling RequirementSpecificationSource(s)
Gloves Double nitrile or Viton gloves are recommended. Always consult the glove manufacturer's compatibility chart.[4]
Eye Protection ANSI-approved chemical splash goggles. A face shield may be necessary for larger quantities.[2][4]
Protective Clothing A fully buttoned lab coat and a chemical-resistant apron for large volume transfers.[4]
Respiratory Protection May be required if working outside a fume hood; personnel must be enrolled in a respiratory protection program.[4]
Ventilation Always work within a certified laboratory chemical fume hood.[2][4]
Ignition Sources Avoid contact with hot surfaces and prevent fire caused by electrostatic discharge. Use non-sparking tools.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[4][5] Improper disposal, such as pouring it down the drain or allowing it to evaporate, is strictly prohibited.[4]

  • Waste Collection:

    • Collect waste this compound in a designated, compatible container, such as a polyethylene carboy.[4][5]

    • Ensure the container is in good condition and has a tightly sealing cap to be "vapor tight" and "spill proof."[6]

  • Waste Segregation:

    • Crucially, keep halogenated solvent waste separate from non-halogenated waste streams. [5][7][8] This is important for both safety and cost, as the disposal of mixed waste is often more expensive.[8]

    • Do not mix with incompatible materials such as acids, bases, metals, or oxidizing agents.[4][7]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste" as soon as the first drop of waste is added.[5][8]

    • Clearly identify the contents, including the full chemical name "this compound" and its concentration. Do not use abbreviations.[6]

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area, such as a flammable storage cabinet or a cabinet under a fume hood.[4][5]

    • The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[4][5][9]

    • Use secondary containment to prevent the spread of potential leaks.[5]

  • Arranging for Disposal:

    • Once the container is three-quarters full, arrange for its collection by a certified hazardous waste disposal service or your institution's Environmental Health and Safety (EH&S) department.[5]

    • Disposal methods may include incineration at a regulated facility or recycling/reclamation.[3][7][10][11] Disposal must be in accordance with all local, state, and federal regulations.[12]

Spill Management

In the event of a small spill that can be cleaned up within 10 minutes by trained personnel:

  • Wear the appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[4]

  • Ventilate the area.[2][13]

  • Contain the leak and absorb the spill with an inert, dry material such as sand or absorbent pads.[2][4][13]

  • Collect the absorbent material into a sealable container.[4][13]

  • Label the container as hazardous waste and dispose of it according to the protocol above.[4][5]

  • For large spills, evacuate the area and contact your institution's emergency services and EH&S department immediately.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Waste Generation Handle with appropriate PPE in a fume hood. B Step 2: Segregate Waste Is it a halogenated solvent? A->B C Collect in a designated 'Halogenated Waste' container. B->C Yes D Collect in a 'Non-Halogenated Waste' container. B->D No E Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name(s) C->E F Step 4: Store Safely - Tightly sealed container - Cool, dry, ventilated area - Secondary containment E->F G Step 5: Arrange Disposal Contact EH&S or certified waste disposal service. F->G H Spill Occurs I Follow Spill Management Protocol: - Use PPE - Absorb with inert material - Collect and seal in a waste container H->I I->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,1-Dichloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 1,1-Dichloro-1-fluoroethane (HCFC-141b). Adherence to these procedures is critical for ensuring laboratory safety and minimizing occupational exposure.

I. Understanding the Hazards

This compound is a colorless, volatile liquid with a faint ethereal odor.[1] While it has a low order of acute toxicity, it presents several hazards that require stringent control measures.[2] The vapor is heavier than air and can accumulate in low-lying areas, potentially leading to oxygen deficiency.[3]

Primary Hazards Include:

  • Inhalation: High concentrations can cause central nervous system effects, including drowsiness, confusion, and unconsciousness.[3] It may also lead to cardiac sensitization to adrenaline, potentially causing arrhythmias.[1][4]

  • Eye Contact: The substance is mildly irritating to the eyes, causing redness and pain.[3][4]

  • Skin Contact: May cause redness and pain upon contact.[3]

  • Fire and Explosion: Gives off irritating or toxic fumes (such as hydrogen chloride, hydrogen fluoride, and phosgene) in a fire.[3] Contact with hot surfaces can also lead to decomposition.[3]

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to safe handling. The following table summarizes the recommended PPE for various tasks.

Task Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Routine Laboratory Operations (in a well-ventilated area) Safety gogglesChemical resistant gloves (consult manufacturer for specific material compatibility)Ensure adequate ventilation; use a closed system where possible.[4]Laboratory coat
Operations with Potential for Splashing Chemical goggles and a face shield[1]Chemical resistant glovesAs aboveChemical resistant apron or coveralls[1]
Accidental Release or Spill Chemical goggles and a face shieldChemical resistant glovesSelf-contained breathing apparatus (SCBA)[3][4][5]Chemical resistant suit
Emergency Situations Chemical goggles and a face shieldChemical resistant glovesPositive-pressure, self-contained breathing apparatus (SCBA)[1]Totally encapsulated chemical- and vapor-protective suit

Glove Selection: While specific breakthrough time data for this compound is not readily available in public literature, it is crucial to select gloves made of materials resistant to chlorinated solvents. Always consult the glove manufacturer's compatibility data for specific recommendations. General guidance suggests that materials like Viton®, or multi-layer laminates may be suitable. Nitrile gloves may be used for incidental splash protection but should be replaced immediately upon contact.[6]

III. Quantitative Data

The following tables provide key quantitative data for this compound.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₂H₃Cl₂F
Molecular Weight116.95 g/mol [7]
Boiling Point32.1 °C (89.7 °F)[7]
Melting Point-103.5 °C (-154.3 °F)[7]
Vapor Pressure9.95 psia (68.6 kPa) at 21°C (70°F)[7]
Vapor Density (Air = 1)4.1[7]
Solubility in Water1800 mg/L at 25°C (77°F)[7]
Autoignition Temperature550 °C (1022 °F)[7]
Flammability Limits7.6 - 17.7 % by volume[7]

Occupational Exposure Limits

OrganizationLimit TypeValue
AIHA (WEEL)TWA (8-hour)500 ppm[5]
AIHA (WEEL)STEL (5-minute)3000 ppm[5]
NIOSH (IDLH)Immediately Dangerous to Life or Health1700 ppm[8]

IV. Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Use non-sparking tools and prevent the buildup of electrostatic charge.[4]

  • Avoid contact with hot surfaces, open flames, and strong acids.[3][4]

  • Store in a cool, dry, well-ventilated area, separated from incompatible materials.[3][7]

  • Keep containers tightly closed.[9]

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but avoid directing vapor towards personnel.

  • Contain: For liquid spills, collect leaking liquid in sealable containers. Absorb the remaining liquid with sand or another inert absorbent.[3][4]

  • Clean-up: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.[4]

  • PPE: All personnel involved in the cleanup must wear appropriate PPE, including a self-contained breathing apparatus (SCBA).[3][4]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[4]

  • Do not allow the chemical to enter the environment.[3][4]

  • Emptied containers may retain product residue and should be handled with the same precautions.[7]

V. Emergency Procedures and First Aid

Exposure Route First Aid Measures
Inhalation Move the person to fresh air and keep them at rest. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Rinse the skin with plenty of water and then wash with soap and water.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10]

VI. Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Logic PPE Selection for this compound cluster_assessment Task Assessment cluster_ppe PPE Requirements start Start: Identify Handling Task task_type What is the nature of the work? start->task_type routine Routine Lab Work (Well-ventilated) task_type->routine Routine splash Potential for Splashing task_type->splash Splashing spill Spill or Emergency task_type->spill Spill/Emergency routine_ppe - Safety Goggles - Chemical Resistant Gloves - Lab Coat routine->routine_ppe splash_ppe - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Chemical Resistant Apron splash->splash_ppe spill_ppe - SCBA - Chemical Resistant Suit - Chemical Goggles & Face Shield - Chemical Resistant Gloves spill->spill_ppe

Caption: PPE selection flowchart for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.